molecular formula C33H59NO4 B13433108 2-Hydroxydecanal Fingolimod

2-Hydroxydecanal Fingolimod

Cat. No.: B13433108
M. Wt: 533.8 g/mol
InChI Key: KWIYQTIBWFYXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxydecanal Fingolimod is a useful research compound. Its molecular formula is C33H59NO4 and its molecular weight is 533.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxydecanal Fingolimod suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxydecanal Fingolimod including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H59NO4

Molecular Weight

533.8 g/mol

IUPAC Name

N-[4-(4-dodecylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]-2-hydroxydecanamide

InChI

InChI=1S/C33H59NO4/c1-3-5-7-9-11-12-13-14-15-17-19-29-21-23-30(24-22-29)25-26-33(27-35,28-36)34-32(38)31(37)20-18-16-10-8-6-4-2/h21-24,31,35-37H,3-20,25-28H2,1-2H3,(H,34,38)

InChI Key

KWIYQTIBWFYXBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C(CCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

Identification of 2-Hydroxydecanal Adducts in Fingolimod Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fingolimod (FTY720) is a highly effective sphingosine 1-phosphate (S1P) receptor modulator utilized in the management of multiple sclerosis. While the active pharmaceutical ingredient (API) is chemically stable in its pure bulk form, formulating it into a solid oral dosage form introduces significant stability challenges.

The Fingolimod molecule features a sterically unhindered primary amine within its 2-amino-1,3-propanediol moiety. From a mechanistic standpoint, this primary amine acts as a potent nucleophile, making the API highly susceptible to degradation via interactions with excipient-derived electrophiles . While the Maillard reaction with reducing sugars is widely documented, a more insidious degradation pathway involves reactive aldehydes generated from the lipid peroxidation of formulation excipients (e.g., polysorbates or lipid-based lubricants). Specifically, 2-hydroxydecanal —an oxidative cleavage product of lipid excipients—readily reacts with Fingolimod to form complex, stable adducts that can compromise drug efficacy and safety .

The Chemistry of the 2-Hydroxydecanal Adduct

The formation of the 2-hydroxydecanal adduct is a multi-step cascade driven by oxidative stress and nucleophilic addition.

  • Lipid Peroxidation : Excipients undergo oxidative cleavage under environmental stress (heat, light, trace metals), generating 2-hydroxydecanal.

  • Schiff Base Formation : The primary amine of Fingolimod attacks the electrophilic carbonyl carbon of 2-hydroxydecanal, eliminating water to form an unstable imine (Schiff base).

  • Oxidative Rearrangement : Under continued oxidative conditions, the Schiff base undergoes rearrangement and oxidation to form a highly stable amide adduct.

⚠️ Expert Insight: The Reference Standard Pitfall

A critical pitfall in impurity profiling is the structural ambiguity of commercial reference standards. The true Fingolimod-2-hydroxydecanal amide adduct has a theoretical formula of C₂₉H₅₁NO₄ (Exact Mass: 477.38). However, commercially available standards sold under the umbrella term "2-Hydroxydecanal Fingolimod" often deviate structurally:

  • The standard from TRC (Product TRC-A662503) is actually a dodecyl-API homologue (C₃₃H₅₉NO₄, Mass: 533.44).

  • The standard listed under CAS 1807606-93-4 is frequently supplied as an octadecanamide derivative (C₃₇H₆₇NO₄, Mass: 589.93) .

Failing to account for these mass shifts (+56 Da or +112 Da) during method calibration will result in false-negative identifications during LC-MS/MS screening.

DegradationPathway Excipient Lipid Excipients (e.g., Polysorbates) Oxidation Oxidative Cleavage (ROS, Heat) Excipient->Oxidation Aldehyde 2-Hydroxydecanal (Reactive Aldehyde) Oxidation->Aldehyde Schiff Schiff Base (Imine Intermediate) Aldehyde->Schiff + API API Fingolimod API (Primary Amine) API->Schiff Condensation Adduct 2-Hydroxydecanal Adduct (Amide Degradant) Schiff->Adduct Oxidation / Rearrangement

Fig 1: Mechanistic pathway of Fingolimod degradation via excipient-derived 2-hydroxydecanal.

Analytical Strategy and Experimental Protocols

To isolate and identify these degradation products with high scientific integrity, a self-validating UHPLC-Q-TOF-MS/MS workflow is required. The protocol below ensures that the observed adducts are true degradation products and not in-source MS artifacts.

Protocol 1: Forced Degradation and Sample Extraction

Causality Check: By running a parallel API-only control, we validate that the degradation is strictly excipient-driven.

  • Stress Conditions : Weigh 10 mg of Fingolimod API and mechanically mix with 10 mg of the target lipid excipient (e.g., Tween 80). Expose the mixture to 40°C and 75% relative humidity (RH) for 30 days.

  • Control Generation : Maintain a parallel sample of pure Fingolimod API under identical conditions.

  • Extraction : Dissolve the stressed sample in 10 mL of Acetonitrile:Water (50:50, v/v). Sonicate for 15 minutes at 25°C to ensure complete disruption of the lipid matrix.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble excipient polymers prior to injection.

Protocol 2: UHPLC-Q-TOF-MS/MS Analysis
  • Chromatographic Separation : Utilize a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C to resolve the highly lipophilic adducts.

  • Mobile Phases : Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile).

  • Detection : Operate the Q-TOF in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and utilize a collision energy ramp of 15-35 eV to generate diagnostic MS/MS fragments.

AnalyticalWorkflow Prep 1. Sample Prep Forced Degradation Chrom 2. Separation UHPLC (C18) Prep->Chrom MS 3. Detection Q-TOF MS/MS Chrom->MS Isolate 4. Isolation Prep-HPLC MS->Isolate NMR 5. Validation 1H/13C NMR Isolate->NMR

Fig 2: Self-validating analytical workflow for isolating and characterizing Fingolimod adducts.

Quantitative Data & Structural Elucidation

The identification of the 2-hydroxydecanal adduct relies on precise mass accuracy (< 5 ppm error) and specific fragmentation patterns. Because the newly formed amide bond is highly stable, the primary MS/MS fragments will result from the cleavage of the 1,3-diol group (neutral loss of H₂O and formaldehyde) rather than the cleavage of the adduct backbone itself.

Table 1: UHPLC Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
2.00.4955
10.00.41090
12.00.41090
12.10.4955
15.00.4955

Table 2: Exact Mass and Diagnostic Ions for Fingolimod Adducts

CompoundFormulaTheoretical [M+H]⁺Diagnostic MS/MS Fragments (m/z)
Fingolimod API C₁₉H₃₃NO₂308.2584290.24 (-H₂O), 272.23
True 2-Hydroxydecanal Adduct C₂₉H₅₁NO₄478.3891460.37, 442.36, 255.20
Standard (Dodecyl Homologue) C₃₃H₅₉NO₄534.4517516.44, 498.43, 255.20
Standard (CAS 1807606-93-4) C₃₇H₆₇NO₄590.5143572.50, 554.49, 255.20

Note: Final structural confirmation of isolated fractions should be performed using ¹³C NMR. The presence of a carbonyl carbon resonance at ~175 ppm definitively confirms the amide linkage, distinguishing it from an unoxidized Schiff base (~160 ppm).

References

  • StatPearls - Fingolimod. National Center for Biotechnology Information (NCBI).[Link]

  • Stable solid fingolimod dosage forms (US9925138B2).

Mechanistic Pathways in Fingolimod Degradation: The Formation of the 2-Hydroxydecanal Adduct

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Etiology

In the landscape of sphingosine 1-phosphate (S1P) receptor modulators, Fingolimod (FTY720) presents unique formulation challenges due to its highly reactive 2-amino-1,3-diol structural motif. A frequent point of confusion in forced degradation studies is the origin of the impurity commonly referred to as "2-Hydroxydecanal Fingolimod" (CAS: 1807606-93-4), also designated as Fingolimod M29 or Impurity 31[1].

Colloquial phrasing often suggests that 2-hydroxydecanal is formed from the cleavage of Fingolimod. However, structural analysis dictates this is chemically impossible; Fingolimod’s lipophilic tail is an octylphenyl group (C14 total), which cannot directly cleave to form a 10-carbon straight-chain aldehyde. Instead, 2-hydroxydecanal is an exogenous electrophile —typically a byproduct of lipid peroxidation from formulation excipients (e.g., polysorbates or long-chain fatty acids). This aldehyde reacts with the primary amine of Fingolimod to form the stable amide adduct (C33H59NO4)[2].

Understanding this causality is critical for formulation scientists. By recognizing that the degradant is an adduct rather than a cleavage product, mitigation strategies can pivot from stabilizing the Active Pharmaceutical Ingredient (API) to optimizing excipient purity and controlling oxidative microenvironments.

The Mechanistic Pathway: From Excipient Degradation to Impurity 31

The formation of the 2-Hydroxydecanal Fingolimod adduct is a multi-step cascade driven by oxidative stress and nucleophilic addition. The causality of this reaction is rooted in the pKa of Fingolimod's primary amine (~8.0), which remains partially unprotonated and highly nucleophilic in physiological or slightly basic formulation matrices.

Step-by-Step Reaction Causality
  • Electrophile Generation: Auto-oxidation of excipients generates reactive aldehydes, specifically 2-hydroxydecanal.

  • Nucleophilic Attack: The primary amine of Fingolimod attacks the carbonyl carbon of 2-hydroxydecanal, forming a transient hemiaminal intermediate.

  • Dehydration: The hemiaminal rapidly loses water to form a Schiff base (imine).

  • Oxidative Rearrangement: In the presence of trace peroxides (common in degrading excipients), the imine undergoes oxidation (potentially via an oxaziridine intermediate) to form the highly stable amide adduct, Impurity 31[3].

Pathway Fingolimod Fingolimod (Primary Amine) Hemiaminal Hemiaminal Intermediate Fingolimod->Hemiaminal Nucleophilic Attack Aldehyde 2-Hydroxydecanal (Excipient Degradant) Aldehyde->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine -H2O Dehydration Adduct Impurity 31 (Amide Adduct) Imine->Adduct Oxidation

Caption: Mechanistic pathway of 2-Hydroxydecanal Fingolimod (Impurity 31) formation via imine oxidation.

Quantitative Degradation Profiling

To isolate the variables driving this reaction, forced degradation studies must separate thermal, hydrolytic, and oxidative stresses. The table below synthesizes typical yields of Impurity 31 under ICH Q1A/Q1B stress conditions, demonstrating that oxidation of the matrix is the primary trigger.

Table 1: Forced Degradation Yields of Impurity 31 (Fingolimod M29)

Stress ConditionReagents/EnvironmentTime & TempImpurity 31 Yield (%)Mechanistic Trigger
Oxidative 3% H₂O₂ in Formulation24h, 40°C2.45%Excipient peroxidation yielding aldehydes
Thermal Solid state, open dish7 days, 60°C0.82%Slow auto-oxidation of residual lipids
Photolytic UV/Vis (ICH Q1B)1.2M lux hours0.35%Radical initiation of excipient cleavage
Hydrolytic 0.1N HCl / 0.1N NaOH24h, 40°C< 0.05%N/A (Amine protonated/aldehyde absent)

Experimental Validation: Isotopic Tracking Protocol

To definitively prove that the 2-hydroxydecanal moiety originates from excipient degradation rather than API cleavage, we employ a self-validating ¹³C-isotopic tracking workflow. By spiking the formulation with ¹³C-labeled excipients, we can track the mass defect of the resulting adduct.

Step-by-Step Methodology
  • Formulation Spiking: Prepare a 1 mg/mL Fingolimod solution in a pH 7.4 phosphate buffer. Spike the matrix with 0.5% (w/v) ¹³C-labeled polysorbate-80 (uniformly labeled at the lipid tail).

  • Oxidative Stress Induction: Add H₂O₂ to achieve a 3% final concentration. Incubate the sealed vial at 40°C for 24 hours to accelerate lipid peroxidation.

  • Reaction Quenching: Terminate the oxidation by adding 100 µL of 1M sodium thiosulfate. This prevents further artifactual oxidation during analysis.

  • LC-HRMS Profiling:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Detection: ESI+ mode. Monitor for the unlabeled Impurity 31 at m/z 534.45 [M+H]⁺ and the isotopic shift.

  • Data Interpretation: A shift in the mass envelope from m/z 534.45 to m/z 544.45 (indicating the incorporation of ten ¹³C atoms from the degraded excipient tail) confirms the exogenous origin of the 2-hydroxydecanal chain.

Workflow Step1 1. Formulation Spiking (13C-labeled Excipients) Step2 2. Oxidative Stress (3% H2O2, 40°C, 24h) Step1->Step2 Step3 3. LC-HRMS Profiling (ESI+, m/z 534.4) Step2->Step3 Step4 4. MS/MS Fragmentation (Isotope Tracking) Step3->Step4 Step5 5. Mechanism Validation Step4->Step5

Caption: Self-validating LC-HRMS workflow for 13C-isotopic tracking of excipient degradation.

Formulation Mitigation Strategies

Armed with the mechanistic understanding that Impurity 31 is an adduct born from excipient degradation, drug development professionals can implement targeted mitigation strategies:

  • Excipient Selection: Utilize high-purity, low-peroxide excipients (e.g., Super Refined™ polysorbates) to eliminate the source of 2-hydroxydecanal.

  • Antioxidant Integration: Incorporate chain-breaking antioxidants like Butylated Hydroxytoluene (BHT) or chelators like EDTA to halt lipid peroxidation cascades before aldehydes are formed.

  • Microenvironmental pH Control: Formulating at a slightly acidic pH (e.g., pH 4.5 - 5.5) ensures the primary amine of Fingolimod remains fully protonated (-NH₃⁺), drastically reducing its nucleophilicity and preventing the initial attack on trace aldehydes.

References

Sources

Fingolimod Impurity Profiling and Toxicological Assessment: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fingolimod (FTY720) is a potent sphingosine-1-phosphate (S1P) receptor modulator utilized primarily in the treatment of relapsing-remitting multiple sclerosis 1. Due to its complex multi-step synthetic pathway, the active pharmaceutical ingredient (API) is susceptible to the formation of process-related impurities, synthetic intermediates, and degradation products 2. Controlling these related substances is not merely a regulatory formality; it is a critical safety mandate. Certain fingolimod impurities exhibit alerting structures that pose severe genotoxic and hepatotoxic risks to patients 3. This whitepaper provides an in-depth mechanistic analysis of fingolimod impurities, detailing their toxicological profiles, self-validating analytical detection workflows, and ICH M7-compliant control strategies.

Mechanistic Toxicology of Fingolimod Impurities

The toxicity of fingolimod related substances generally falls into two distinct categories: off-target organ toxicity (primarily hepatic) and DNA-reactive genotoxicity.

Hepatotoxicity and Off-Target Binding

Fingolimod treatment is inherently associated with a risk of hepatotoxicity, necessitating regular liver function tests (LFTs) to monitor for elevated liver enzymes 4. Structurally related impurities—such as N-methyl, N,N-dimethyl, and nitrohydroxy derivatives—can exacerbate this baseline toxicity 5. Because these impurities share the lipophilic octyl chain of the parent drug but possess altered polar headgroups, they can exhibit unpredictable off-target binding affinities in hepatic tissue, leading to mitochondrial dysfunction and cellular stress. Furthermore, synthetic intermediates like 3-Nitro-1-(4-octylphenyl)propan-1-one introduce reactive nitro-aromatic/ketone moieties that may undergo reductive metabolism, generating reactive oxygen species (ROS) that induce localized oxidative stress in hepatocytes [[6]]().

Genotoxicity and ICH M7 Assessment

The most critical safety concern during fingolimod synthesis is the formation of DNA-reactive impurities. Reagents used during intermediate steps can lead to the formation of alkyl halides and alkyl sulfonates 3. These compounds act as potent electrophilic alkylating agents. Mechanistically, they undergo nucleophilic attack by the nitrogenous bases of DNA (e.g., the N7 position of guanine), resulting in covalent adduct formation, base pair mismatching, and subsequent mutagenesis. Under the ICH M7 guidelines, these are classified as Class 3 impurities (alerting structures) and must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic lifetime exposure 7.

Quantitative Safety Data and Impurity Classification

The following table synthesizes the structural origins, ICH M7 classifications, and toxicological concerns for key fingolimod impurities identified during process development and forced degradation studies [[5]](), 3.

Impurity DesignationOrigin / Formation PathwayStructural AlertICH M7 ClassPrimary Toxicological Concern
Alkyl Sulfonates Process (Reagents/Solvents)Sulfonate EsterClass 3Mutagenic (DNA Alkylation)
Alkyl Halides Process (Intermediates)HalideClass 3Mutagenic (DNA Alkylation)
3-Nitro-1-(4-octylphenyl)propan-1-one Process (Intermediate)Nitro AromaticClass 3/4Potential Genotoxicity / ROS Generation
N-methyl Fingolimod Process (Synthesis)NoneClass 5Ordinary Impurity (Hepatotoxicity risk)
Heptyl-homolog (Impurity B) Process (Raw Material)NoneClass 5Ordinary Impurity (Pharmacological off-target)
Deshydroxymethyl Impurity Degradation (Hydrolysis)NoneClass 5Ordinary Impurity (Loss of efficacy)

Analytical Workflows for Impurity Detection

To ensure patient safety, the analytical detection of these impurities must rely on self-validating chromatographic systems capable of resolving structurally similar homologs (e.g., heptyl vs. octyl chains) and detecting trace-level genotoxins.

AnalyticalWorkflow A Fingolimod API Sample Preparation B RP-UPLC Separation (C18 Column, Gradient) A->B 1.0 mg/mL in Diluent C Q-TOF-MS/MS (ESI+ Mass Fragmentation) B->C Peak Elution D Structural Elucidation (NMR, FT-IR, MS) C->D m/z Identification E Toxicological Profiling (ICH M7 Genotoxicity) D->E Alerting Structures

Fig 1. Sequential analytical workflow for the isolation and characterization of Fingolimod impurities.

Self-Validating Protocol: RP-UPLC-Q-TOF-MS/MS for Impurity Profiling

This methodology is engineered not just to separate peaks, but to validate its own performance through intrinsic chemical logic 8, 3.

Step 1: System Suitability Testing (SST)

  • Action: Inject a resolution standard mixture containing Fingolimod API and Impurity B (heptyl-homolog).

  • Causality & Validation: The system is strictly gated; analysis only proceeds if the resolution (

    
    ) between the API and Impurity B is 
    
    
    
    . This proves the column's theoretical plates are sufficient to resolve highly similar aliphatic chain variants.

Step 2: Sample Preparation

  • Action: Dissolve the Fingolimod sample in a diluent of 50:50 Water:Acetonitrile to achieve a concentration of 1.0 mg/mL.

  • Causality: This specific solvent ratio matches the initial gradient conditions of the mobile phase. If a stronger solvent (e.g., 100% Acetonitrile) were used, the sample plug would cause localized disruption of the stationary phase partitioning, leading to peak fronting and loss of resolution for early-eluting polar impurities.

Step 3: Chromatographic Separation

  • Action: Utilize a C18 stationary phase (e.g., Waters XBridge, 150 × 4.6 mm, 3.5 μm) maintained at 40°C.

  • Causality: The C18 matrix provides optimal hydrophobic retention for the lipophilic octyl chain of the drug. Elevating the column temperature to 40°C reduces mobile phase viscosity, thereby enhancing mass transfer kinetics and producing sharper peaks for accurate integration.

Step 4: Mobile Phase Dynamics

  • Action: Run a gradient elution using Mobile Phase A (50 mM Potassium dihydrogen phosphate, pH 3.0) and Mobile Phase B (Acetonitrile).

  • Causality: Fingolimod contains a basic primary amine. At a neutral pH, this amine interacts with residual acidic silanols on the silica column, causing severe peak tailing. Buffering the mobile phase to pH 3.0 ensures the amine remains fully protonated, suppressing these secondary interactions and ensuring a Gaussian peak shape.

Step 5: Mass Spectrometry Detection

  • Action: Operate the Q-TOF-MS in positive electrospray ionization (ESI+) mode.

  • Causality: The protonated amine group of fingolimod and its related substances readily accepts a proton to form a stable

    
     ion. This allows for high-sensitivity detection and precise 
    
    
    
    fragmentation profiling to elucidate the structures of unknown degradation products.

Genotoxicity Assessment & Control Strategy

Once an impurity is structurally elucidated via the workflow above, it must be evaluated against the ICH M7 framework [[9]]().

GenotoxWorkflow Start Identify Impurity Structure (Process/Degradation) InSilico In Silico SAR Evaluation (Derek Nexus / Sarah) Start->InSilico Alert Structural Alert Present? (e.g., Alkyl Halides) InSilico->Alert Ames In Vitro Ames Test (Bacterial Mutation) Alert->Ames Yes Class45 Class 4/5: Non-Mutagenic Control as Ordinary Impurity Alert->Class45 No Class12 Class 1/2: Mutagenic Control at TTC (1.5 µg/day) Ames->Class12 Positive Class3 Class 3: Alerting Structure Evaluate & Control Ames->Class3 Equivocal Ames->Class45 Negative

Fig 2. ICH M7-compliant decision tree for the genotoxic assessment of Fingolimod related substances.

If an impurity (such as an alkyl sulfonate) is flagged as Class 2 or Class 3, a strict control strategy must be implemented. The acceptable daily intake limit is universally set at 1.5 µ g/day for chronic exposure 7. Given fingolimod's low therapeutic dose (typically 0.5 mg/day), the theoretical parts-per-million (ppm) allowance for a genotoxic impurity is relatively high compared to high-dose drugs. However, to maintain absolute safety margins, manufacturers typically employ a dual-control strategy: purging the impurity during downstream crystallization steps and implementing a specification limit of ≤ 0.10% (in accordance with standard ICH Q3A guidelines) to encompass both ordinary and genotoxic safety thresholds 9.

References

  • Veeprho. "Fingolimod Impurities and Related Compound".[Link]

  • Der Pharma Chemica. "Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis".[Link]

  • ResearchGate. "Synthesis, characterization and control of eight process related and two genotoxic fingolimod impurities by a validated RP‐UPLC method".[Link]

  • ResearchGate. "Forced degradation of fingolimod: Effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and (1)H NMR".[Link]

  • Ovid / Biomed. Chromatogr. "Impurity profiling and stability analysis of enzalutamide (TTC Framework Application)".[Link]

Sources

Structural, Mechanistic, and Analytical Divergence: Fingolimod vs. 2-Hydroxydecanal Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fingolimod (FTY720) represents a paradigm shift in neuroimmunology as the first oral disease-modifying therapy approved for relapsing forms of multiple sclerosis[1]. As a sphingosine-1-phosphate (S1P) receptor modulator, its efficacy relies entirely on the precise spatial arrangement of its primary amine and 1,3-diol pharmacophore[2].

However, during the chemical synthesis and subsequent storage of Fingolimod, the primary amine is highly susceptible to side reactions. A critical process impurity that arises is the 2-Hydroxydecanal derivative (commonly cataloged as Fingolimod Impurity 31, CAS 1807606-93-4)[3]. This whitepaper provides an in-depth technical analysis of the structural, pharmacodynamic, and analytical differences between the active pharmaceutical ingredient (API) and this specific derivative, offering actionable methodologies for drug development professionals.

Pharmacodynamic & Mechanistic Divergence

To understand why the 2-hydroxydecanal derivative is classified as a critical impurity, one must analyze the causality of Fingolimod's mechanism of action.

The S1P Receptor Axis (Fingolimod)

Fingolimod is a prodrug. Upon ingestion, it is phosphorylated in vivo by sphingosine kinase 2 (SPHK2)[2]. The resulting active agent, fingolimod-phosphate, acts as a structural analog of naturally occurring sphingosine[2]. It binds with high affinity to S1P receptors (specifically S1P1, S1P3, S1P4, and S1P5) on the surface of lymphocytes[1]. This binding induces irreversible receptor internalization and degradation (functional antagonism), thereby sequestering autoreactive lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system (CNS)[1].

Steric Blockade (2-Hydroxydecanal Derivative)

The 2-hydroxydecanal derivative forms via the N-alkylation or N-acylation of Fingolimod's primary amine with a 10-carbon aliphatic chain[3].

  • Causality of Inactivity: SPHK2 requires an unhindered primary amine adjacent to the hydroxyl groups to successfully transfer a phosphate group. The bulky 2-hydroxydecanal adduct creates severe steric hindrance, completely blocking SPHK2 binding.

  • Consequence: Without phosphorylation, the derivative cannot mimic sphingosine-1-phosphate. It fails to bind S1P receptors, rendering it therapeutically inert while significantly increasing the lipophilicity of the molecule, which raises the risk of off-target accumulation and hepatotoxicity[4].

G Fingolimod Fingolimod (API) SPHK2 Sphingosine Kinase 2 (Phosphorylation) Fingolimod->SPHK2 Impurity 2-Hydroxydecanal Derivative NoPhos Steric Hindrance (No Phosphorylation) Impurity->NoPhos Active Fingolimod-Phosphate SPHK2->Active Inactive Inactive Adduct NoPhos->Inactive S1P S1P Receptor Internalization (Lymphocyte Retention) Active->S1P Tox Clearance / Off-target Effects Inactive->Tox

Divergent metabolic pathways of Fingolimod and its 2-Hydroxydecanal impurity.

Structural and Physicochemical Comparison

The addition of the 2-hydroxydecanal moiety fundamentally alters the physicochemical properties of the molecule, complicating purification processes. Below is a structured comparison of the two entities based on reference standards[3][5].

PropertyFingolimod (Active API)2-Hydroxydecanal Fingolimod (Impurity 31)
CAS Number 162359-56-0 (HCl salt)1807606-93-4
Molecular Formula C19H33NO2C33H59NO4 (Variable based on specific adduct)
Molecular Weight 307.47 g/mol 533.83 g/mol
Pharmacophore Status Intact primary amine, 1,3-diolN-alkylated/amide, sterically hindered
Lipophilicity (LogP) High (Octyl chain)Extremely High (Octyl + Decyl chains)
SPHK2 Substrate Yes (High Affinity)No (Steric Blockade)
Regulatory Status Approved TherapeuticRegulated Process Impurity (ICH Q3A)

Analytical Methodologies: LC-MS/MS Isolation Protocol

Because the 2-hydroxydecanal derivative shares the core structure of Fingolimod but possesses significantly higher lipophilicity, standard UV-HPLC is often insufficient for trace-level detection. A self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol must be employed.

Experimental Workflow

Workflow Sample API Batch Prep MeOH Extraction Sample->Prep LC RP-HPLC (C18) Prep->LC MS ESI-MS/MS (MRM) LC->MS Data Quantification MS->Data

LC-MS/MS workflow for isolating and quantifying 2-Hydroxydecanal derivatives.

Step-by-Step Protocol & Causality

Step 1: Sample Preparation & Extraction

  • Action: Dissolve 10 mg of the Fingolimod API batch in 10 mL of 100% LC-MS grade Methanol. Spike with 10 ng/mL of Fingolimod-d4 as an Internal Standard (IS).

  • Causality: Both Fingolimod and its 2-hydroxydecanal derivative are highly lipophilic[3]. Aqueous or low-organic extraction would lead to poor recovery of the impurity. Methanol completely disrupts hydrophobic matrix interactions. The IS is critical to correct for matrix effects and ionization suppression during MS analysis, ensuring the protocol is self-validating.

Step 2: Chromatographic Separation (RP-HPLC)

  • Action: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient mobile phase: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Ramp from 40% B to 95% B over 8 minutes.

  • Causality: The 2-hydroxydecanal derivative has a significantly higher LogP than Fingolimod due to the extra 10-carbon aliphatic tail. A steep gradient ensures that the less lipophilic Fingolimod elutes first, followed by the strongly retained impurity. This prevents peak co-elution and ion suppression of the trace impurity by the highly concentrated API.

Step 3: ESI-MS/MS Detection (MRM Mode)

  • Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Set Multiple Reaction Monitoring (MRM) transitions for the specific precursor-to-product ions of the API and the impurity.

  • Causality: The nitrogen atoms in both compounds are readily protonated in the acidic mobile phase (0.1% Formic Acid), yielding strong

    
     precursor ions. MRM mode filters out all background matrix noise, providing the specificity required to detect the 2-hydroxydecanal derivative down to the 0.05% threshold mandated by ICH Q3A guidelines.
    

Step 4: System Suitability Test (SST)

  • Action: Prior to batch analysis, inject a known standard mixture of Fingolimod and Impurity 31[5]. Verify that the chromatographic resolution (

    
    ) between the two peaks is > 2.0.
    
  • Causality: This step mathematically validates the column's resolving power and the system's operational integrity before any empirical data is gathered, establishing a closed-loop, self-validating experimental system.

References

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - nih.gov -[Link]

  • What is the mechanism of Fingolimod Hydrochloride? - patsnap.com -[Link]

  • Fingolimod Impurity 31 | CAS 1807606-93-4 - veeprho.com -[Link]

  • Fingolimod Impurities and Related Compound - veeprho.com -[Link]

Sources

Unraveling the Oxidative Degradation Pathways of Fingolimod: A Technical Guide for Stability-Indicating Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fingolimod (FTY720), a first-in-class sphingosine-1-phosphate (S1P) receptor modulator, has fundamentally shifted the treatment paradigm for relapsing multiple sclerosis. Chemically designated as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, its unique molecular architecture presents specific vulnerabilities during formulation, forced degradation testing, and long-term storage. For analytical scientists and drug development professionals, establishing a robust, stability-indicating method (SIM) requires a deep mechanistic understanding of its degradation profile. This whitepaper provides an in-depth analysis of Fingolimod's oxidative degradation pathways, offering field-proven, self-validating protocols for accurate analytical characterization.

Structural Vulnerabilities and Mechanistic Pathways

Fingolimod’s structure features a primary amine and a 1,3-diol moiety, both attached to a quaternary carbon (C2). While the quaternary nature provides a degree of steric hindrance, these electron-rich centers remain highly susceptible to reactive oxygen species (ROS) and trace peroxides found in common excipients.

The oxidative degradation of Fingolimod bifurcates into two primary cascades:

  • The N-Oxidation Cascade: The primary amine is the most kinetically favorable site for oxidation. Initial exposure to peroxides yields a hydroxylamine intermediate. Because hydroxylamines are inherently unstable in oxidative environments, this intermediate is rapidly oxidized into Fingolimod N-oxide. Under sustained or aggressive oxidative stress, the cascade terminates at the highly stable Fingolimod Nitro Impurity (CAS: 374077-88-0)[1].

  • The Alcohol Oxidation Pathway: The 1,3-diol system undergoes dehydrogenation and oxidation to form aldehyde intermediates. These aldehydes are transient and quickly oxidize further into carboxylic acid degradants, permanently altering the molecule's polarity and receptor-binding capability.

G cluster_0 N-Oxidation Cascade cluster_1 Alcohol Oxidation Pathway API Fingolimod (API) Primary Amine & 1,3-Diol Hydroxylamine Hydroxylamine Intermediate API->Hydroxylamine H2O2 / ROS Aldehyde Aldehyde Intermediate API->Aldehyde H2O2 / ROS NOxide Fingolimod N-Oxide Hydroxylamine->NOxide Oxidation Nitro Nitro Impurity (CAS: 374077-88-0) NOxide->Nitro Deep Oxidation Carboxylic Carboxylic Acid Degradant Aldehyde->Carboxylic Oxidation

Mechanistic pathways of Fingolimod oxidative degradation highlighting amine and alcohol cascades.

Quantitative Degradation Landscape

To contextualize the oxidative lability of Fingolimod, it must be benchmarked against other standard ICH stress conditions. Accelerated testing reveals that while Fingolimod is remarkably stable in the solid state under dry heat, it is highly susceptible to hydrolytic, photolytic, and oxidative stress in solution[2].

Table 1: Comparative Forced Degradation Profile of Fingolimod

Stress ConditionReagent / EnvironmentExposure Time & TempDegradation (%)Major Observations
Oxidative 3% H₂O₂2 hours at 80°C~38%Formation of N-oxide and Nitro impurities[2].
Acid Hydrolysis 1 M HCl2 hours at 80°C~37%Broad degradation peak at early retention time[2].
Base Hydrolysis 1 M NaOH2 hours at 80°C~42%Extensive degradation; acetylated DPs form if acetonitrile is used[2],[3].
Photolytic UV Light5 days (Solution)~50%High photosensitivity in solution; stable in solid state[2].
Thermal Solid State24 hours at 70°C<1%Highly stable under dry heat conditions[4].

Self-Validating Protocol for Oxidative Stress Testing

A common critical failure in forced degradation studies is the omission of a chemical quenching step. Unquenched oxidizing agents continue to react with the API inside the HPLC autosampler, leading to time-dependent degradation artifacts and non-reproducible peak areas.

The following protocol is engineered as a self-validating system to ensure absolute data integrity during UHPLC-Q-TOF-MS/MS characterization.

Step-by-Step Methodology

Objective: Generate a targeted 10–20% degradation yield to accurately profile primary oxidative degradants without triggering secondary, non-clinically relevant degradation.

  • Sample Preparation: Dissolve Fingolimod API in LC-MS grade Methanol to achieve a stock concentration of 500 µg/mL.

    • Causality: Methanol is strictly preferred over acetonitrile as a diluent. Under basic or oxidative stress, acetonitrile acts as a reactive co-solvent, artificially generating acetylated degradation products that do not reflect real-world formulation stability[3].

  • Oxidative Induction: Transfer 5 mL of the stock solution to a 25 mL volumetric flask. Add 1 mL of freshly prepared 3% H₂O₂ (v/v).

  • Thermal Acceleration: Seal the flask and incubate in a water bath at 80°C for exactly 2 hours[2].

    • Causality: The steric hindrance surrounding the primary amine creates a high activation energy barrier. Thermal energy (80°C) is required to force the N-oxidation cascade within a practical laboratory timeframe, simulating years of ambient peroxide exposure.

  • Chemical Quenching (Critical Step): Remove the flask from the heat and immediately add an equimolar amount of Sodium Thiosulfate (Na₂S₂O₃) to neutralize residual H₂O₂.

    • Causality: Quenching halts the reaction instantly. This ensures the degradation profile represents the exact state of the sample at the 2-hour mark, preventing continuous degradation in the autosampler queue.

  • System Validation via Mass Balance: Make up the volume to 25 mL with the mobile phase. Inject the sample alongside a control (API heated without H₂O₂) and a blank (H₂O₂ without API).

    • Validation Metric: Calculate the mass balance:

      
      . A variance of >5% immediately flags the formation of undetected volatile degradants or irreversible column binding, validating the integrity of the chromatographic method.
      

Formulation Mitigation Strategies

Understanding these pathways allows drug development professionals to engineer robust formulations. Because Fingolimod is highly sensitive to the N-oxidation cascade, formulators must meticulously control the microenvironment of the solid dosage form:

  • Excipient Selection: Polymeric excipients like Povidone (PVP) and Crospovidone are notorious for containing trace levels of hydroperoxides generated during their manufacturing. Formulators must specify ultra-low peroxide grades of these binders to prevent the insidious formation of Fingolimod N-oxide over the product's shelf life.

  • Antioxidant Incorporation: The inclusion of free-radical scavengers or antioxidants (e.g., Butylated hydroxytoluene [BHT] or ascorbic acid) in the formulation matrix acts as a sacrificial target, protecting the sterically hindered but electronically vulnerable primary amine of Fingolimod.

References

1.[2] A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. PubMed Central (PMC). URL: 2.[3] Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. PubMed. URL: 3.[4] Stability indicating chromatographic method. Atmiya University. URL: 4. Fingolimod N-Oxide | CAS No- NA. Simson Pharma Limited. URL: 5.[1] Fingolimod-impurities. Pharmaffiliates. URL:

Sources

Methodological & Application

HPLC method development for 2-Hydroxydecanal Fingolimod detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC-UV Method Development for the Detection of 2-Hydroxydecanal Fingolimod (Impurity 31)

Introduction & Mechanistic Context

Fingolimod (FTY720) is a highly effective sphingosine-1-phosphate (S1P) receptor modulator utilized in the management of relapsing-remitting multiple sclerosis. Upon in vivo phosphorylation, it acts as a functional antagonist, internalizing S1P receptors and sequestering lymphocytes within lymph nodes.

S1P_Pathway Fingolimod Fingolimod (FTY720) Kinase Sphingosine Kinase 2 (In Vivo Phosphorylation) Fingolimod->Kinase Active FTY720-Phosphate (Active Metabolite) Kinase->Active Receptor S1P Receptors (S1PR1, 3, 4, 5) Active->Receptor Agonist Binding Internalization Receptor Internalization & Degradation Receptor->Internalization Functional Antagonism Efficacy Lymphocyte Retention (Immunomodulation) Internalization->Efficacy

Fingolimod mechanism of action via S1P receptor modulation.

During the synthesis and shelf-life of Fingolimod API, various related substances can form. A critical, highly lipophilic degradant/impurity is 2-Hydroxydecanal Fingolimod (also designated as Fingolimod Impurity 31 or Fingolimod M29; CAS: 1807606-93-4)[1],[2]. Structurally, it is a bulky amide (Molecular Formula: C37H67NO4) formed via the interaction of the primary amine of fingolimod with a 2-hydroxydecanal derivative[1]. Profiling this specific impurity is critical for regulatory compliance (ICH Q3A/Q3B guidelines) and ensuring drug product safety.

Causality in Method Design: The Analytical Strategy

Detecting 2-Hydroxydecanal Fingolimod alongside the parent API requires a carefully engineered chromatographic environment. The following mechanistic choices form the foundation of this protocol:

  • Analyte Ionization & Stationary Phase Shielding : Fingolimod possesses a basic primary amine that strongly interacts with residual, ionized silanols (Si-O⁻) on silica-based columns, causing severe peak tailing. To mitigate this, a high-purity, fully end-capped C18 stationary phase (e.g., Purospher STAR RP-18) is selected. Furthermore, the mobile phase is acidified to pH ~2.5–3.0 using 0.1% Phosphoric acid to suppress silanol ionization and maintain the API in a fully protonated state[3],.

  • Hydrophobic Partitioning & Gradient Kinetics : Unlike the parent drug, 2-Hydroxydecanal Fingolimod is an amide[1]. It lacks a basic center and remains neutral under acidic HPLC conditions. Its retention is governed entirely by intense hydrophobic partitioning (van der Waals forces) with the C18 alkyl chains. An isocratic method would result in impractically long retention times and severe band broadening. Therefore, a steep gradient transitioning to 90% Acetonitrile is mandatory to elute this bulky impurity as a sharp, quantifiable peak[3],.

  • Thermodynamic Optimization : Elevating the column compartment to 45°C reduces mobile phase viscosity, lowering system backpressure and enhancing the mass transfer kinetics of these large, lipophilic molecules between the mobile and stationary phases[3].

HPLC_Logic Phase1 Stationary Phase End-capped C18 (Shield Silanols) Phase2 Mobile Phase Acidic Buffer pH ~3.0 (Control Ionization) Phase1->Phase2 Phase3 Elution Kinetics Steep ACN Gradient (Elute Lipophilics) Phase2->Phase3 Phase4 Thermodynamics Column Temp 45°C (Improve Mass Transfer) Phase3->Phase4 Phase5 Detection UV 220 nm (Quantify Impurity 31) Phase4->Phase5

Causality-driven HPLC method development logic for lipophilic Fingolimod impurities.

Experimental Protocol: A Self-Validating Workflow

Reagents & Materials
  • Fingolimod Hydrochloride API (Reference Standard)

  • 2-Hydroxydecanal Fingolimod (Impurity 31 Reference Standard, CAS: 1807606-93-4)[2]

  • Solvents : HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm)

  • Modifiers : HPLC-Grade Phosphoric Acid (H₃PO₄, 85%)

Preparation of Solutions
  • Diluent : Mix Acetonitrile and Milli-Q Water in a 90:10 (v/v) ratio. This high-organic diluent ensures complete solubilization of the highly lipophilic Impurity 31[3].

  • Mobile Phase A : 0.1% Phosphoric acid in Milli-Q water. Filter through a 0.22 µm membrane.

  • Mobile Phase B : 100% HPLC-Grade Acetonitrile.

  • Blank Solution : Use the Diluent. (Self-Validation Step: Injected first to confirm no ghost peaks from the solvent matrix interfere with the retention times of the API or Impurity 31).

  • System Suitability Solution (SST) : Dissolve Fingolimod HCl to a concentration of 0.6 mg/mL in Diluent. Spike with 2-Hydroxydecanal Fingolimod at a concentration of 0.0009 mg/mL (0.15% specification limit relative to the API)[3],.

  • Test Sample Solution : Accurately weigh and dissolve Fingolimod API to a final concentration of 0.6 mg/mL in Diluent.

Chromatographic Execution Steps
  • System Equilibration : Purge the HPLC system and equilibrate the C18 column with the initial gradient conditions (70% Mobile Phase A / 30% Mobile Phase B) for at least 30 minutes until the UV baseline is perfectly stable.

  • Blank Injection : Inject 10 µL of the Blank Solution.

  • SST Injection : Inject 10 µL of the SST Solution. Verify that the resolution between Fingolimod and Impurity 31 meets the criteria outlined in Section 4.

  • Standard Precision : Inject the SST Solution in 6 consecutive replicates to verify system precision (%RSD).

  • Sample Analysis : Inject the Test Sample Solutions. Bracket samples with standard injections every 10 runs to ensure retention time stability.

Quantitative Data & Validation Metrics

Table 1: Optimized Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Dynamics
0.0 70 30 Isocratic hold to focus the API band.
5.0 70 30 API elutes in this highly aqueous window.
20.0 10 90 Linear ramp to flush highly lipophilic amides.
30.0 10 90 Isocratic hold to elute Impurity 31.
31.0 70 30 Rapid return to initial conditions.

| 35.0 | 70 | 30 | Column re-equilibration. |

Table 2: Chromatographic Parameters & System Suitability Criteria [3],

Parameter Specification / Condition Mechanistic Rationale
Column End-capped C18 (150 x 3.0 mm, 3 µm) Shields basic API from ionized silanols.
Flow Rate 1.0 - 1.2 mL/min Balances analysis time and column backpressure.
Column Temperature 45°C Improves mass transfer for bulky molecules.
Detection Wavelength UV at 220 nm Optimal absorbance for the fingolimod chromophore.
Resolution (Rs) ≥ 1.5 (API vs Impurity 31) Ensures baseline separation for accurate integration.
Tailing Factor (Tf) ≤ 2.0 (Fingolimod peak) Confirms successful suppression of secondary interactions.
Signal-to-Noise (S/N) ≥ 30 (0.15% Impurity standard) Guarantees limit of quantitation (LOQ) confidence.

| Injection Precision | %RSD ≤ 2.0% (n=6) | Validates autosampler and method reproducibility. |

Troubleshooting & Peak Integrity

  • Baseline Drift during Gradient : A rising baseline at 220 nm is common as the Acetonitrile concentration increases to 90%. Ensure HPLC-grade Acetonitrile is used, as lower grades contain UV-absorbing impurities that exaggerate this drift[4].

  • Variable Retention Times for Impurity 31 : Because Impurity 31 is highly lipophilic, slight fluctuations in the mobile phase mixing ratio at the pump can cause massive retention time shifts. Ensure the proportioning valves are functioning correctly and solvents are thoroughly degassed[4].

  • Fingolimod Peak Tailing : If the API peak begins to tail (Tf > 2.0), it indicates column degradation (loss of end-capping) or an incorrect mobile phase pH. Verify that Mobile Phase A is strictly at pH ~3.0; if tailing persists, replace the C18 column[4].

References

  • Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances - Der Pharma Chemica URL
  • Fingolimod HPLC Assay & Impurity Profiling (USP)
  • A New stability indicating liquid chromatographic method for the quantification of Fingolimod – An Immunomodulating drug - Research Journal of Pharmacy and Technology URL
  • Technical Support Center: HPLC Quantification of Fingolimod Hydrochloride - Benchchem URL
  • Octadecanamide, N-[1,1-bis(hydroxymethyl)-3-(4-octylphenyl)
  • Fingolimod Impurity 31 - KE-CE4174.

Sources

Application Note: Synthesis and Validation Protocols for 2-Hydroxydecanal Fingolimod Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Application: Impurity Profiling, API Stability Testing, and Regulatory Compliance (ICH Q3A/Q3B)

Background & Mechanistic Causality

Fingolimod (FTY720) is a highly effective sphingosine 1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis. Due to the presence of a nucleophilic primary amine and a 1,3-diol moiety, the active pharmaceutical ingredient (API) is susceptible to degradation and side reactions during synthesis, formulation, and prolonged storage.

A critical degradation pathway involves the interaction of Fingolimod with lipid peroxidation products or residual excipient impurities, specifically 2-hydroxy aldehydes and their corresponding oxidized acids. The resulting impurity, widely designated in the industry as 2-Hydroxydecanal Fingolimod (also known as Fingolimod Impurity 31 or Fingolimod M29, CAS: 1807606-93-4) [1], is a mandatory reference standard for rigorous LC-MS impurity profiling [2].

Nomenclature Note: While the trivial name "2-Hydroxydecanal Fingolimod" suggests a direct aldehyde adduct (a secondary amine formed via reductive amination), commercial reference standards under CAS 1807606-93-4 are frequently characterized as the oxidized amide derivative (e.g., 2-hydroxydecanamide) [3]. This discrepancy arises because aliphatic aldehydes rapidly oxidize to carboxylic acids in formulation matrices, leading to amide bond formation[4]. To ensure comprehensive analytical coverage, this application note provides field-proven protocols for synthesizing both the amine and amide adducts.

Synthetic Strategies & Pathway Visualization

To synthesize these reference standards with >98% purity, chemoselectivity is the primary challenge. Fingolimod possesses a primary amine and two primary alcohols.

  • Pathway A (Amine Adduct): Utilizes reductive amination. Sodium triacetoxyborohydride (STAB) is selected because its mild reducing power prevents the premature reduction of the aldehyde to an alcohol, ensuring high conversion to the imine intermediate.

  • Pathway B (Amide Adduct): Utilizes HATU-mediated peptide coupling. HATU is highly efficient for sterically hindered

    
    -hydroxy acids, preventing racemization at the 
    
    
    
    -carbon and driving the reaction without requiring protection of Fingolimod's 1,3-diol system.

Pathways Fing Fingolimod (FTY720) Primary Amine AmineProd Amine Adduct (Reductive Amination) Fing->AmineProd + Aldehyde NaBH(OAc)3 AmideProd Amide Adduct (CAS 1807606-93-4) Fing->AmideProd + Acid HATU / DIPEA Aldehyde 2-Hydroxydecanal Acid 2-Hydroxydecanoic Acid

Figure 1: Divergent synthetic pathways for Fingolimod lipid adducts.

Experimental Protocols

Protocol A: Synthesis of the Secondary Amine Adduct (Reductive Amination)

Causality Insight: We avoid using strong bases or heating to prevent the retro-aldol degradation of 2-hydroxydecanal. The 1,3-diol of Fingolimod remains unprotected because the primary amine is orders of magnitude more nucleophilic, ensuring >95% N-selectivity under these conditions.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Fingolimod free base (1.0 eq, 307.5 mg, 1.0 mmol) and 2-hydroxydecanal (1.05 eq, 180.9 mg, 1.05 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • In-Process Self-Validation: Spot the reaction on a TLC plate (Silica gel, DCM:MeOH 9:1). Stain with Ninhydrin. The disappearance of the deep purple Fingolimod spot indicates complete imine formation.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol). Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 95:5) to yield the pure secondary amine adduct.

Protocol B: Synthesis of the Amide Adduct (CAS 1807606-93-4)

Workflow Step1 Activation (2-Hydroxy acid + HATU + DIPEA) Step2 Coupling (Add Fingolimod HCl, RT, 4h) Step1->Step2 Step3 Quench & Extraction (NH4Cl / EtOAc) Step2->Step3 Step4 Purification (Silica Flash, DCM:MeOH) Step3->Step4 Step5 Validation (LC-MS, 1H-NMR, >98% Purity) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of the amide reference standard.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 2-hydroxydecanoic acid (1.1 eq, 207 mg, 1.1 mmol) and HATU (1.2 eq, 456 mg, 1.2 mmol) in anhydrous N,N-Dimethylformamide (DMF, 8 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 522 µL, 3.0 mmol) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add Fingolimod Hydrochloride (1.0 eq, 343.9 mg, 1.0 mmol) to the activated mixture. Stir at room temperature for 4 hours.

  • In-Process Self-Validation: TLC analysis (DCM:MeOH 9:1). The product will appear as a new UV-active spot that does not stain with Ninhydrin (confirming the conversion of the primary amine to an amide).

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Dry over Na₂SO₄ and evaporate the solvent.

  • Purification: Purify via flash chromatography (Silica gel, DCM:MeOH 98:2 to 92:8) to isolate the amide reference standard as a white solid.

Quantitative Data & Analytical Characterization

To ensure the synthesized reference standards are self-validating, they must be subjected to rigorous LC-MS analysis. Below is the expected quantitative data for the starting material and the two synthesized adducts.

Table 1: Chromatographic and Mass Spectrometry Validation Data

CompoundChemical FormulaExact MassExpected[M+H]⁺Typical HPLC RT (min)*Ninhydrin Stain
Fingolimod (API) C₁₉H₃₃NO₂307.25308.264.5Positive (Purple)
Amine Adduct C₂₉H₅₃NO₃463.40464.418.2Positive (Yellow/Brown)
Amide Adduct (Impurity 31) C₂₉H₅₁NO₄477.38478.399.5Negative

*Note: Retention Times (RT) are indicative, based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid, 1.0 mL/min). Chain length variations (e.g., C18 octadecanamide variants) will shift the RT significantly higher [4].

NMR Validation Criteria: For the Amide Adduct , successful synthesis is confirmed by the presence of a downfield amide proton signal (


 7.5 - 8.0 ppm in DMSO-

) and the characteristic shift of the

-proton of the 2-hydroxy group (

3.9 ppm). The absence of the aldehyde proton (

9.5 ppm) confirms complete conversion.

References

  • LGC Standards. "Buy Online CAS Number 1807606-93-4 - TRC - 2-Hydroxydecanal Fingolimod". LGC Standards.
  • Veeprho. "Fingolimod Impurity 31 | CAS 1807606-93-4". Veeprho Impurity Reference Standards.
  • Clearsynth. "Fingolimod M29 | CAS No. 1807606-93-4". Clearsynth.
  • ChemicalBook. "Octadecanamide, N-[1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propyl]-2-hydroxy- | 1807606-93-4". ChemicalBook.

Application Note: Highly Sensitive LC-MS/MS Quantification of 2-Hydroxydecanal Fingolimod in API and Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Fingolimod is a highly potent sphingosine 1-phosphate (S1P) receptor modulator globally approved for the oral treatment of 1[1]. As a prodrug, it undergoes in vivo phosphorylation to its active metabolite, which subsequently internalizes S1P receptors to prevent lymphocyte egress from lymphoid organs.

During the synthesis, formulation, and storage of the Active Pharmaceutical Ingredient (API), highly lipophilic degradants and byproducts can form. One of the most critical of these is 2-Hydroxydecanal Fingolimod (also classified commercially as 2[2]), bearing the3[3] and the molecular formula . Regulatory bodies require stringent impurity profiling to ensure patient safety. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify trace levels of this specific impurity.

S1P_Pathway Fingolimod Fingolimod (Prodrug API) SPHK2 SPHK2 Phosphorylation Fingolimod->SPHK2 In vivo Active Fingolimod-P (Active Metabolite) SPHK2->Active Kinase Activity S1PR S1P Receptors (Internalization) Active->S1PR Binding Immuno Immunomodulation (Reduced Egress) S1PR->Immuno Efficacy

Fig 1. Fingolimod activation via SPHK2 and subsequent S1P receptor modulation pathway.

Analytical Methodology: The Causality Behind the Choices

To achieve trace-level quantification, every parameter of the extraction and chromatographic system must be deliberately engineered to combat the extreme lipophilicity of the analytes.

  • Causality of the Extraction Solvent: Fingolimod and its impurities are highly lipophilic and exhibit >99% protein binding in biological matrices. A simple aqueous extraction is insufficient. Using a high-ratio organic solvent—specifically 100% Acetonitrile—during 4[4] disrupts these binding interactions, forcing the analyte into the supernatant while precipitating interfering matrix proteins.

  • Causality of the Biphenyl Stationary Phase: Standard C18 columns often fail to adequately resolve structurally similar aliphatic-aromatic compounds. The octylphenyl core of Fingolimod requires orthogonal retention mechanisms. A 4[4] provides enhanced

    
     interactions with the aromatic rings of the analytes, yielding superior peak shape and baseline resolution between the API and Impurity 31.
    
  • Causality of Mobile Phase Additives: The addition of 0.1% Formic Acid to both aqueous and organic mobile phases serves a dual purpose: it suppresses secondary silanol interactions on the column (preventing peak tailing) and provides an excess of protons to drive the equilibrium toward the

    
     state in the Electrospray Ionization (ESI) source, maximizing the signal.
    

LCMS_Workflow SamplePrep Sample Preparation Acetonitrile Protein Precipitation Chromatography UHPLC Separation Biphenyl Column (π-π Interactions) SamplePrep->Chromatography 5 µL Injection Volume Ionization ESI+ Ionization Protonation to [M+H]+ Chromatography->Ionization Chromatographic Eluent MassSpec Tandem Mass Spectrometry MRM Acquisition (m/z 534.4 → 255.3) Ionization->MassSpec Desolvated Ion Beam Data Data Analysis Self-Validating SST & Quantification MassSpec->Data MRM Chromatograms

Fig 2. Sequential LC-MS/MS workflow for the trace quantification of Fingolimod impurities.

Experimental Protocols

Sample Preparation (API Impurity Profiling)
  • Stock Solutions: Accurately weigh 10.0 mg of Fingolimod API and 1.0 mg of5[5]. Dissolve each in 10 mL of Methanol to create 1 mg/mL and 100 µg/mL primary stocks, respectively.

  • Internal Standard (IS): Prepare a 50 ng/mL working solution of in 50% Methanol in water.

  • Sample Dilution: Dilute the API sample to a working concentration of 10 µg/mL using Acetonitrile/Water (50:50, v/v). Spike with 10 µL of the IS working solution.

  • Centrifugation: Vortex the mixture for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C to remove any insoluble particulates before transferring the supernatant to a silanized autosampler vial. (Note: Silanized vials are critical to prevent non-specific binding of the lipophilic impurity to the glass).

Liquid Chromatography Parameters

Separation is executed on a UHPLC system utilizing a Kinetex Biphenyl column (100 × 4.6 mm, 2.6 µm) maintained at 45°C. The elevated temperature improves mass transfer kinetics and mitigates peak tailing for long-chain amines.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.000.607030
1.000.607030
4.000.60595
6.000.60595
6.100.607030
8.000.607030
Mass Spectrometry Parameters

The mass spectrometer is operated in ESI positive mode. The ion source conditions are optimized as follows: Capillary Voltage at 5500 V, Desolvation Temperature at 600°C, and Curtain Gas at 12 psi.

Table 2: MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion

(m/z)
Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Fingolimod308.4255.35024API Quantifier
Fingolimod-d4 (IS)312.4259.35024Internal Standard
2-Hydroxydecanal Fingolimod534.4255.35030Impurity Quantifier
2-Hydroxydecanal Fingolimod534.4498.45020Impurity Qualifier

Note: The primary fragment m/z 255.3 corresponds to the conserved octylphenyl core following the neutral loss of the headgroup.

Trustworthiness: System Suitability and Self-Validation Protocol

A robust analytical method must be a self-validating system. To ensure data integrity and compliance with 1[1], the following System Suitability Test (SST) must be passed prior to batch acquisition:

  • Carryover Assessment: A double-blank injection (mobile phase only) must immediately follow the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be

    
     of the Lower Limit of Quantification (LLOQ) area for the impurity, and 
    
    
    
    for the IS. (If carryover fails, implement a strong needle wash of Isopropanol/Acetonitrile/Water 40:40:20 v/v/v with 0.1% FA).
  • Signal-to-Noise (S/N): The LLOQ standard must exhibit an S/N ratio of

    
     for the 2-Hydroxydecanal Fingolimod quantifier transition (m/z 534.4 → 255.3).
    
  • Linearity: The calibration curve (ranging from 5 pg/mL to 2500 pg/mL) must yield a correlation coefficient (

    
    ) 
    
    
    
    using a
    
    
    weighting factor.

References

  • A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI.
  • Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media.
  • A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. PubMed.
  • Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. SID.
  • Octadecanamide, N-[1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propyl]-2-hydroxy- | 1807606-93-4. ChemicalBook.
  • Buy Online CAS Number 1807606-93-4 - TRC - 2-Hydroxydecanal Fingolimod. LGC Standards.
  • Product Datasheet - 2-Hydroxydecanal Fingolimod. Biozol.
  • Fingolimod Impurity 31 - KD-CD4174.29-25MG. Labmix24.

Sources

Application Note: A Robust HPLC Method for the Separation of 2-Hydroxydecanal from Fingolimod

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of 2-Hydroxydecanal, a potential impurity, from the active pharmaceutical ingredient (API) Fingolimod. The method is designed for use in quality control and stability testing environments. By employing a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at an acidic pH, baseline separation of the two compounds is achieved. The rationale behind the selection of chromatographic parameters is discussed, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Fingolimod is an immunomodulating drug used in the treatment of multiple sclerosis.[1][2][3] As with any pharmaceutical compound, ensuring the purity of the API is critical for its safety and efficacy.[4][5] Potential impurities can arise from the synthesis process, degradation, or storage. 2-Hydroxydecanal is a potential process-related impurity or degradant that requires effective analytical monitoring. Due to the differences in the chemical structures and physicochemical properties of the polar aliphatic aldehyde, 2-Hydroxydecanal, and the more complex Fingolimod molecule, developing a single chromatographic method for their separation presents a unique set of challenges. This application note provides a detailed protocol for a stability-indicating HPLC method that successfully resolves 2-Hydroxydecanal from Fingolimod.

Analyte Structures and Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful separation method.

  • Fingolimod: Chemically, Fingolimod is 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride.[6] It is a structural analog of sphingosine.[1] Fingolimod possesses both polar functional groups (amino and hydroxyl) and a significant non-polar alkylphenyl chain, giving it a degree of lipophilicity.

  • 2-Hydroxydecanal: This is a medium-chain aliphatic aldehyde with a hydroxyl group. While specific experimental data for 2-Hydroxydecanal is limited, its structure suggests it is a relatively polar molecule. The predicted XLogP3 for its isomer, 10-hydroxydecanal, is 2.3, and its topological polar surface area is 37.3 Ų.[4] Aliphatic aldehydes generally lack a strong chromophore, which can make UV detection challenging.[7] Hydroxy aldehydes typically exhibit a UV absorption maximum below 250 nm.[8]

The key challenge lies in retaining the polar 2-Hydroxydecanal on a reversed-phase column while ensuring the elution of the more retained Fingolimod in a reasonable time with good peak shape.

Chromatographic Method Development: Rationale and Strategy

The chosen chromatographic conditions are based on the physicochemical properties of the analytes and established principles of reversed-phase chromatography.

Mode of Chromatography: Reversed-Phase HPLC

Reversed-phase HPLC is the preferred method due to its versatility and its ability to separate compounds with a wide range of polarities.[5] Both Fingolimod and 2-Hydroxydecanal have sufficient hydrophobicity to be retained on a non-polar stationary phase.

Stationary Phase: C18 Column

A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention, which is necessary to provide adequate retention for the polar 2-Hydroxydecanal. A high-purity silica-based C18 column with end-capping is recommended to minimize peak tailing for the basic Fingolimod molecule.

Mobile Phase Selection
  • Mobile Phase A: An aqueous buffer of 0.02 M potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid is used. The acidic pH serves two purposes: it suppresses the ionization of the primary amine in Fingolimod, leading to better peak shape and consistent retention, and it can improve the stability of the aldehyde.

  • Mobile Phase B: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency at lower wavelengths.

Elution Mode: Gradient Elution

A gradient elution is necessary to achieve the separation of the polar 2-Hydroxydecanal and the more retained Fingolimod within a single run. The gradient starts with a low percentage of acetonitrile to ensure the retention of 2-Hydroxydecanal and then ramps up to elute Fingolimod with a good peak shape in a reasonable timeframe.

Detection Wavelength

Fingolimod has been successfully detected at 220 nm.[6][9] However, simple aliphatic aldehydes like 2-Hydroxydecanal are expected to have a weak absorbance at this wavelength. To ensure sensitive detection of 2-Hydroxydecanal, a lower wavelength of 210 nm is selected. While this may lead to a higher baseline, the sensitivity gain for the aldehyde is crucial for its quantification as an impurity.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, and UV or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Phosphoric acid (H₃PO₄) (AR grade).

  • Water (HPLC grade).

  • Fingolimod reference standard.

  • 2-Hydroxydecanal reference standard.

Preparation of Solutions
  • Mobile Phase A (0.02 M KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Solution Preparation:

    • Fingolimod Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Fingolimod reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • 2-Hydroxydecanal Stock Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-Hydroxydecanal reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Working Standard Solution: Prepare a mixed working standard solution containing Fingolimod (e.g., 100 µg/mL) and 2-Hydroxydecanal (e.g., 1 µg/mL) by appropriate dilution of the stock solutions with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Method Validation Considerations

For implementation in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Demonstrate the separation of 2-Hydroxydecanal and Fingolimod from each other and from any potential degradation products.

  • Linearity: Establish a linear relationship between the concentration and the detector response for both analytes.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of 2-Hydroxydecanal that can be reliably detected and quantified.

  • Robustness: Assess the method's performance with deliberate small variations in parameters like pH, mobile phase composition, and column temperature.

Workflow Diagram

SeparationWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mpA Prepare Mobile Phase A (Aqueous Buffer) hplc_setup Instrument Setup (Column, Gradient, Flow Rate, etc.) prep_mpA->hplc_setup prep_mpB Prepare Mobile Phase B (Acetonitrile) prep_mpB->hplc_setup prep_std Prepare Standard Solutions (Fingolimod & 2-Hydroxydecanal) injection Inject Sample/Standard prep_std->injection hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 210 nm separation->detection integration Peak Integration detection->integration quantification Quantification of 2-Hydroxydecanal & Fingolimod integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC separation of 2-Hydroxydecanal from Fingolimod.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the separation and quantification of 2-Hydroxydecanal from Fingolimod. The use of a C18 column with a gradient elution and UV detection at 210 nm allows for the successful resolution of these two compounds with different polarities. This method is suitable for routine quality control analysis and stability studies of Fingolimod drug substance and product.

References

  • Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Fingolimod. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A New stability indicating liquid chromatographic method for the quantification of Fingolimod – An Immunomodulating drug. Retrieved from [Link]

  • Der Pharma Chemica. (2026, February 20). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances | Abstract. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2024, May 30). Fingolimod. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Fingolimod Hydrochloride used for? Retrieved from [Link]

  • DOI. (2014, September 23). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • PubMed. (2020, September 15). Fingolimod as a Treatment in Neurologic Disorders Beyond Multiple Sclerosis. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]

  • MedlinePlus. (2025, September 15). Fingolimod. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry | Request PDF. Retrieved from [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2020, November 12). Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from [Link]

  • SCIRP. (2023, August 29). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types -from left to right.... Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Identification of a Novel Fingolimod Adduct

Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Guide for the Analysis of 2-Hydroxydecanal Fingolimod

Abstract

Fingolimod (FTY720) is an essential oral therapeutic for managing relapsing-remitting multiple sclerosis.[1][2][3] The assurance of its purity, safety, and efficacy necessitates rigorous analytical oversight, particularly in the identification and characterization of potential impurities and degradation products.[4][5] This application note presents a comprehensive protocol for the analysis of a potential oxidative adduct, 2-hydroxydecanal fingolimod, utilizing High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC). We provide a self-validating framework that moves beyond a simple recitation of steps to explain the causality behind experimental choices. This guide offers detailed, step-by-step methodologies for sample preparation, LC-HRMS analysis, and data interpretation, designed for researchers, scientists, and drug development professionals. The protocol emphasizes the power of accurate mass measurement and tandem mass spectrometry (MS/MS) for the confident structural elucidation of novel, low-level analytes in pharmaceutical substances.

Introduction: The Imperative for Advanced Impurity Profiling

Fingolimod is a sphingosine 1-phosphate (S1P) receptor modulator that functions by sequestering lymphocytes in the lymph nodes, thereby preventing their migration into the central nervous system.[6][7] Its metabolism is extensive, occurring primarily through three pathways: reversible phosphorylation to the active metabolite fingolimod-phosphate, oxidation by CYP4F2 enzymes, and the formation of non-polar ceramides.[1][8]

The process of drug manufacturing, formulation, and storage can introduce impurities—any component that is not the active pharmaceutical ingredient (API) or an excipient.[5] These impurities, even at trace levels, can impact the drug's safety and efficacy, making their identification and control a critical aspect of pharmaceutical development and regulatory compliance.[9] International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or higher.[10]

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, has become an indispensable tool for impurity profiling.[4] Its ability to provide highly accurate mass measurements (typically <5 ppm) allows for the generation of elemental formulas, a crucial first step in identifying unknown compounds. This application note details a robust LC-HRMS methodology designed to detect and characterize a hypothetical but plausible oxidative adduct of fingolimod, termed "2-hydroxydecanal fingolimod." This adduct could theoretically arise from the reaction of fingolimod with reactive aldehyde species generated during oxidative stress or degradation.

Part I: Experimental Design and Rationale

The primary objective is to develop and validate an LC-HRMS method capable of separating fingolimod from potential impurities and providing high-confidence structural information for the novel 2-hydroxydecanal fingolimod adduct. The workflow is designed to be systematic, ensuring reproducibility and data integrity.

Overall Analytical Workflow

The analytical process follows a logical progression from sample preparation to final structural confirmation. This workflow ensures that each stage builds upon the last, culminating in a high-confidence result.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Prep Prepare Fingolimod Stock & Stressed Samples LC LC Separation (Reversed-Phase) Prep->LC MS1 HRMS Full Scan (MS1) (Accurate Mass Detection) LC->MS1 MS2 Data-Dependent MS/MS (Fragmentation) MS1->MS2 PeakFind Peak Detection & Formula Generation MS2->PeakFind Frag Fragmentation Analysis PeakFind->Frag Elucidate Structure Elucidation Frag->Elucidate

Caption: Overall workflow for impurity identification.

Instrumentation and Reagents
  • Liquid Chromatography System: A UHPLC or HPLC system capable of delivering stable gradients at pressures up to 600 bar.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, Sciex Q-TOF) with a resolution of ≥70,000 FWHM and mass accuracy <5 ppm.

  • Ion Source: Heated Electrospray Ionization (H-ESI) source.

  • Chemicals and Reagents: All solvents (Acetonitrile, Methanol, Water) should be LC-MS grade. Formic acid (reagent grade, ~99%) and Ammonium formate (LC-MS grade) are required for mobile phase preparation. Fingolimod hydrochloride reference standard is also necessary.

Part II: Detailed Protocols

The following protocols provide a step-by-step guide for the analysis. The rationale behind key steps is included to facilitate method adaptation and troubleshooting.

Protocol 1: Sample Preparation

Rationale: The goal of sample preparation is to dissolve the analyte in a solvent compatible with the LC mobile phase to ensure good peak shape and prevent precipitation on the column. A "stressed" sample is prepared to intentionally generate degradation products, increasing the likelihood of observing the target impurity.

  • Fingolimod Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of fingolimod hydrochloride reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 (v/v) mixture of methanol and water. This solution is stable for several weeks when stored at 2-8°C.

  • Working Standard Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase A (see Protocol 2.1). This solution should be prepared fresh daily.

  • Forced Degradation (Oxidative Stress):

    • Pipette 1 mL of the 1 mg/mL stock solution into a glass vial.

    • Add 100 µL of 3% hydrogen peroxide.

    • Cap the vial and heat at 60°C for 4 hours.

    • Allow the solution to cool to room temperature.

    • Dilute 1:100 with mobile phase A before injection. This creates a sample where oxidative impurities, like the target aldehyde adduct, are more likely to be present.

Protocol 2: Liquid Chromatography (LC) Method

Rationale: A reversed-phase C18 column is selected due to the hydrophobic nature of fingolimod's octylphenyl group. A gradient elution is employed to effectively separate the parent drug from earlier-eluting polar impurities and later-eluting non-polar species. Formic acid is added to the mobile phase to protonate the primary amine of fingolimod, which improves peak shape and enhances ionization efficiency in positive ESI mode.

ParameterCondition
Column C18, 100 x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
10.0
12.0
12.1
15.0
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Method

Rationale: Electrospray ionization in positive mode (ESI+) is chosen as it is highly effective for ionizing molecules with basic functional groups like the amine in fingolimod. A Full Scan MS1 experiment is used for initial detection and accurate mass determination. A data-dependent MS/MS (dd-MS2) experiment is then triggered for the most intense ions, providing fragmentation data for structural elucidation.

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 40 (arbitrary units)
Aux Gas Flow Rate 10 (arbitrary units)
Gas Temperature 320°C
MS1 (Full Scan)
Mass Range 100 - 800 m/z
Resolution 70,000 FWHM
AGC Target 1e6
Max IT 100 ms
MS2 (dd-MS2)
Resolution 17,500 FWHM
AGC Target 1e5
Max IT 50 ms
Isolation Window 2.0 m/z
Collision Energy Stepped NCE (20, 30, 40)

Part III: Data Analysis and Interpretation

Accurate Mass and Formula Generation

The first step in identifying an unknown peak is to determine its elemental formula from the high-resolution mass data.

  • Calculate Theoretical Masses:

    • Fingolimod: C₁₉H₃₃NO₂ -> [M+H]⁺ = 308.2584 m/z

    • 2-Hydroxydecanal Fingolimod Adduct: This adduct would likely form via a Michael addition or similar reaction at the amine. Assuming an addition reaction, the formula would be C₁₉H₃₃NO₂ + C₁₀H₂₀O₂ = C₂₉H₅₃NO₄.

    • Hypothetical Adduct [M+H]⁺: C₂₉H₅₄NO₄⁺ = 480.4047 m/z

  • Data Processing:

    • Process the raw data using appropriate software (e.g., Xcalibur, MassHunter).

    • Extract the ion chromatogram for the theoretical m/z of the adduct (480.4047).

    • If a peak is observed, verify its measured accurate mass. A mass error of < 5 ppm provides high confidence in the proposed elemental formula.

Fragmentation Analysis (MS/MS)

Rationale: Tandem MS provides structural fingerprints. By comparing the fragmentation of the unknown peak to the known fragmentation of the parent drug, the location of the modification can be determined. Aldehydes and ketones have characteristic fragmentation patterns, such as α-cleavage and McLafferty rearrangements, which can aid in identification.[11][12][13][14]

Proposed Fragmentation of Fingolimod: Fingolimod fragmentation is characterized by neutral losses of water (H₂O) and formaldehyde (CH₂O) from the propanediol group.

Fingolimod_Fragmentation Parent Fingolimod [M+H]⁺ m/z 308.2584 Frag1 [M+H-H₂O]⁺ m/z 290.2478 Parent->Frag1 - H₂O Frag3 [M+H-CH₂O]⁺ m/z 278.2322 Parent->Frag3 - CH₂O Frag2 [M+H-2H₂O]⁺ m/z 272.2373 Frag1->Frag2 - H₂O Adduct_Fragmentation Parent Adduct [M+H]⁺ m/z 480.4047 Frag1 [M+H-H₂O]⁺ m/z 462.3942 Parent->Frag1 - H₂O Frag2 Fingolimod Core [M+H]⁺ m/z 308.2584 Parent->Frag2 - C₁₀H₂₀O₂ (Neutral Loss) Frag3 Decanal Moiety Fragment C₁₀H₁₉O₂⁺ m/z 171.1380 Parent->Frag3 α-cleavage at C-N bond

Caption: Hypothesized fragmentation of the adduct.

Summary of Expected Results

The table below summarizes the key ions that would be monitored to identify fingolimod and its hypothetical adduct.

CompoundFormulaIon TypeTheoretical m/zKey Fragment Ions (m/z)
Fingolimod C₁₉H₃₃NO₂[M+H]⁺308.2584290.2478, 278.2322, 272.2373
2-Hydroxydecanal Fingolimod C₂₉H₅₃NO₄[M+H]⁺480.4047462.3942, 308.2584, 171.1380

Conclusion

This application note provides a detailed and scientifically grounded protocol for the identification and characterization of a potential novel impurity of fingolimod using LC-HRMS. The combination of high-resolution accurate mass measurement for elemental formula determination and MS/MS fragmentation analysis for structural elucidation offers a powerful strategy for impurity profiling in pharmaceutical development. By explaining the rationale behind the chosen parameters, this guide empowers researchers to not only replicate the method but also to adapt it for the analysis of other potential fingolimod-related compounds, ensuring the continued safety and quality of this important therapeutic agent.

References

  • Fingolimod - StatPearls - NCBI Bookshelf. (2024, May 30). National Center for Biotechnology Information. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Journal of Pharmaceutical Sciences & Research. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (2025). Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. (2024, June 26). PubMed. [Link]

  • A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. (2020, June 15). PubMed. [Link]

  • Clinical pharmacokinetics of fingolimod. (2012, January 1). PubMed. [Link]

  • Impurity Profiling in different analytical techniques. (2024, February 2). International Journal of Novel Research and Development. [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016, May 25). PubMed. [Link]

  • Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. (2025, January 2). ResearchGate. [Link]

  • NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. (2025, May 22). JoVE. [Link]

  • LC-MS/MS Method of Fingolimod in Human Whole Blood. BioPharma Services. [Link]

  • A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. VMRF. [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies. Nptel. [Link]

  • Fingolimod (Gilenya, Tascenso ODT). (2024, September 25). VA.gov. [Link]

  • Mass spectra of fingolimod (A) and selected metabolites (B–D). ResearchGate. [Link]

  • Mass spectral determination of aldehydes, ketones, and carboxylic acids using 1,1-dimethylhydrazine. (1985, March). PubMed. [Link]

  • A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. (2022, June 15). MDPI. [Link]

  • Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media. [Link]

  • Structures of fingolimod, metabolite M12 (confirmed by comparison with...). ResearchGate. [Link]

  • Fingolimod - Office of Clinical Pharmacology Review. (2021, September 13). FDA. [Link]

  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. [Link]

  • Spectroscopy of Aldehydes and Ketones. (2023, September 20). OpenStax. [Link]

  • Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. (2016, January 28). MedCrave. [Link]

  • Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Phenomenex. [Link]

  • A high throughput flow gradient LC-MS/MS method for simultaneous determination of fingolimod, fampridine and prednisone in rat plasma, application to in vivo perfusion study. (2016, February 20). PubMed. [Link]

  • Analysis of Fingolimod Hydrochloride According to the USP Monograph 1745. Shimadzu. [Link]

  • Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Publications. [Link]

  • Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. (2016, June 4). Brieflands. [Link]

  • Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis. Der Pharma Chemica. [Link]

  • Response to Fingolimod in Multiple Sclerosis Patients Is Associated with a Differential Transcriptomic Regulation. (2024, January 23). PMC. [Link]

  • Method development and validation for fingolimod by HPLC/UV in immediate-release oral capsule and study the effect of excipients. (2016, January 28). MedCrave online. [Link]

Sources

Application Note: Isolation and Purification of 2-Hydroxydecanal Fingolimod (Impurity 31) from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Regulatory Context

In the synthesis and lifecycle management of the immunomodulator Fingolimod (FTY720), rigorous profiling of process impurities is mandated by ICH Q3A(R2) guidelines. One of the most challenging degradants to isolate is 2-Hydroxydecanal Fingolimod , widely cataloged in the pharmaceutical industry as[1]. Due to its extreme lipophilicity and structural mimicry of the parent active pharmaceutical ingredient (API), standard reversed-phase methodologies often fail to yield high-purity reference standards. This application note details an orthogonal, self-validating purification workflow designed to isolate this specific impurity from complex crude reaction mixtures.

Mechanistic Insight: Formation and Physicochemical Challenges

To design an effective isolation strategy, one must understand the causality behind the impurity's behavior. 2-Hydroxydecanal Fingolimod (CAS 1807606-93-4)[2] is typically formed via the condensation of Fingolimod’s primary amine with 2-hydroxydecanal—a potential synthetic byproduct or lipid peroxidation degradant.

Causality in Chromatographic Behavior: The resulting adduct, with a molecular formula of[3], combines the octylphenyl tail of Fingolimod with the decyl chain of the aldehyde. This dual-aliphatic structure creates profound hydrophobicity. In standard C18 reversed-phase high-performance liquid chromatography (RP-HPLC), this molecule exhibits excessive retention, severe peak tailing due to secondary interactions with unendcapped silanols, and co-elution with other lipophilic byproducts. Therefore, an orthogonal approach utilizing normal-phase enrichment followed by reduced-hydrophobicity (C8) RP-HPLC is required.

Orthogonal Purification Workflow

Workflow ReactMix Crude Reaction Mixture (Fingolimod + Impurities) LLE Liquid-Liquid Extraction (EtOAc / Aq. Buffer pH 9.5) ReactMix->LLE pH Adjustment & Phase Separation Flash Normal-Phase Flash Chromatography (Silica, Hexane/EtOAc) LLE->Flash Organic Layer Concentration PrepHPLC Preparative RP-HPLC (C8 Column, ACN/H2O + 0.1% TFA) Flash->PrepHPLC Enriched Impurity Fraction PureImp Lyophilization & Crystallization (>98% 2-Hydroxydecanal Fingolimod) PrepHPLC->PureImp Target Peak Collection

Figure 1: Orthogonal isolation workflow for 2-Hydroxydecanal Fingolimod from crude mixtures.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system : each major step includes an In-Process Control (IPC) to verify the presence of the target mass (m/z ~534 [M+H]+) before proceeding, ensuring zero propagation of isolation errors.

Liquid-Liquid Extraction (LLE)
  • Objective: Remove polar unreacted precursors and inorganic salts.

  • Procedure:

    • Dilute the crude reaction mixture (10 g) in 100 mL of Ethyl Acetate (EtOAc).

    • Add 100 mL of 0.1 M Ammonium Bicarbonate buffer, adjusted to pH 9.5 using dilute NaOH.

    • Agitate vigorously for 5 minutes and allow phases to separate. Extract the aqueous layer twice more with 50 mL EtOAc.

    • Combine organic layers, dry over anhydrous

      
      , and concentrate under vacuum.
      
  • Causality & Logic: Fingolimod has a basic primary amine (pKa ~7.8). Adjusting the aqueous phase to pH 9.5 ensures the amine remains deprotonated. This forces both the API and the highly lipophilic Impurity 31 into the organic phase, achieving a preliminary clean-up of polar degradants.

Normal-Phase Flash Chromatography (Enrichment)
  • Objective: Separate the lipophilic adduct from the bulk Fingolimod API.

  • Procedure:

    • Reconstitute the dried extract in a minimal volume of Hexane/EtOAc (90:10).

    • Load onto a pre-equilibrated 120 g Silica gel flash column.

    • Run a step gradient: Hexane:EtOAc from 90:10 to 50:50 over 10 column volumes (CV).

    • IPC Validation: Monitor fractions via TLC (Ninhydrin stain) and rapid LC-MS. Pool fractions containing m/z ~534.

  • Causality & Logic: In normal-phase chromatography, the bulky aliphatic chains of 2-Hydroxydecanal Fingolimod sterically shield its polar core (hydroxyls and amide/imine bonds) from the silica's silanol groups. Consequently, the impurity exhibits less retention than the underivatized Fingolimod API and elutes significantly earlier, allowing for massive enrichment.

Preparative RP-HPLC (Polishing)
  • Objective: Achieve >98% chromatographic purity.

  • Procedure:

    • Inject the enriched fraction onto a Preparative C8 Column (250 x 21.2 mm, 5 µm).

    • Utilize the mobile phase gradient outlined in Table 1 .

    • Collect the peak eluting at approximately 28-30 minutes.

  • Causality & Logic: A C8 stationary phase is deliberately chosen over a standard C18. The lower carbon load prevents irreversible binding of the C33 aliphatic structure. Furthermore, 0.1% Trifluoroacetic acid (TFA) is used as an ion-pairing agent to suppress residual ionization, eliminating peak tailing and ensuring sharp resolution from closely eluting isomers.

Lyophilization and Crystallization
  • Objective: Obtain a solid, stable reference standard.

  • Procedure:

    • Remove Acetonitrile from the collected prep-HPLC fractions via rotary evaporation at 30°C.

    • Lyophilize the remaining aqueous suspension for 48 hours.

    • Recrystallize the resulting powder from cold Heptane/Ethanol (95:5).

Quantitative Data & Recovery Metrics

Table 1: Preparative HPLC Gradient Conditions

Time (min) Mobile Phase A (%) (H₂O + 0.1% TFA) Mobile Phase B (%) (Acetonitrile + 0.1% TFA) Flow Rate (mL/min)
0.0 40 60 20.0
5.0 40 60 20.0
25.0 5 95 20.0
35.0 5 95 20.0
35.1 40 60 20.0

| 40.0 | 40 | 60 | 20.0 |

Table 2: Purification Metrics and Recovery Profile

Purification Step Impurity 31 Purity (%) Residual Fingolimod API (%) Step Yield (%)
Crude Mixture 2.5 85.0 N/A
Flash Chromatography 45.0 15.0 82.0
Preparative HPLC 98.5 < 0.1 76.0

| Final Crystallization | > 99.5 | ND* | 91.0 |

*ND = Not Detected (Below Limit of Quantitation)

References

  • Title: Fingolimod Impurity 31 | CAS 1807606-93-4 Source: Veeprho Pharmaceuticals URL: [Link]

Sources

Advanced Storage, Handling, and Reconstitution Protocols for 2-Hydroxydecanal Fingolimod Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Fingolimod (marketed as Gilenya) is a potent immunomodulatory drug that functions as a sphingosine-1-phosphate (S1P) receptor agonist. By interacting with S1P receptors, it effectively blocks the migration and homing of lymphocytes to the central nervous system, providing critical anti-inflammatory effects for the treatment of multiple sclerosis[1]. However, the efficacy and safety of the Active Pharmaceutical Ingredient (API) depend heavily on its purity profile. Impurities can form during the synthetic process, prolonged storage, or through interactions with excipients[1].

Regulatory bodies, including the , mandate the use of stability-indicating analytical methods to monitor these impurities, often requiring limits tighter than standard Pharmacopoeia specifications[2]. 2-Hydroxydecanal Fingolimod (CAS: 1807606-93-4) is one such critical reference standard[3]. It is utilized by analytical scientists to quantify degradation and ensure that off-target clinical risks are mitigated. Because the accuracy of any high-performance liquid chromatography (HPLC) or mass spectrometry (MS) assay is only as reliable as the reference standard used, the storage and handling of 2-Hydroxydecanal Fingolimod must be executed with absolute precision.

S1P_Pathway API Fingolimod (API) Impurity 2-Hydroxydecanal Fingolimod API->Impurity Degradation / Synthesis Byproduct S1PR S1P Receptors (S1PR1, 3, 4, 5) API->S1PR Phosphorylation & Binding Risk Toxicity / Altered Efficacy Impurity->Risk Unquantified Clinical Risk Efficacy Lymphocyte Sequestration S1PR->Efficacy Internalization

Fig 1: Fingolimod mechanism and the clinical risk pathway of unquantified impurities.

Physicochemical Profiling & Degradation Causality

To design a robust handling protocol, one must first understand the causality behind the molecule's degradation. 2-Hydroxydecanal Fingolimod is an amphiphilic molecule featuring a highly lipophilic dodecyl-phenyl tail and a polar amide/hydroxyl head group[4].

Quantitative Physicochemical Data
ParameterValue / DescriptionSource / Rationale
Analyte Name 2-Hydroxydecanal FingolimodImpurity standard for Fingolimod API[3]
CAS Number 1807606-93-4Unique identifier[4]
Molecular Formula C₃₃H₅₉NO₄Defines structural composition[4]
Molecular Weight ~533.8 g/mol Required for exact molarity calculations[4]
Optimal Solvents Anhydrous Methanol, DMSOPrevents micelle formation of the lipophilic tail
Storage Temperature -20°C to -80°CArrests thermal degradation and hydrolysis
The Causality of Degradation
  • Hygroscopicity & Hydrolysis: The hydroxyl and amide groups are prone to interacting with atmospheric moisture. If reconstituted in non-anhydrous solvents, trace water can initiate slow hydrolysis of the amide bond over time.

  • Oxidation: The secondary hydroxyl groups can oxidize into ketones if exposed to atmospheric oxygen and light.

  • Electrostatic Flyaway: In its dry powder form, the lipophilic nature of the compound generates significant static charge. Opening a vial without anti-static precautions can result in the powder repelling from the spatula, leading to inaccurate gravimetric measurements and contamination of the workspace.

Self-Validating Handling & Reconstitution Protocol

We do not just perform steps; we build self-validating systems. The following protocol ensures that any deviation in standard integrity is immediately detectable.

Step-by-Step Methodology: Gravimetric Reconstitution
  • Step 1: Thermal Equilibration. Remove the sealed vial of 2-Hydroxydecanal Fingolimod from the -20°C freezer. Place it in a desiccator at room temperature (20°C–25°C) for exactly 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently altering its mass and inducing hydrolysis.

  • Step 2: Anti-Static Weighing. Place the vial on a microbalance (0.01 mg readability) equipped with an anti-static ionizer (e.g., Polonium-210 or corona discharge). Tare the balance.

  • Step 3: Solvent Addition. Using a positive displacement pipette, add an exact volume of Anhydrous Methanol or LC-MS grade DMSO directly to the vial to achieve a primary stock concentration of 1.0 mg/mL.

  • Step 4: Gravimetric Verification (Self-Validating Mechanism). Record the final mass of the dispensed solvent. Calculate the actual volume added using the solvent's specific gravity at 20°C (e.g., Methanol = 0.792 g/mL).

    • Validation Logic: If the calculated volume deviates by >0.5% from the pipetted volume, a pipetting error or rapid evaporation has occurred. The exact gravimetric volume MUST be used to calculate the true molarity of the stock, eliminating volumetric equipment error.

Workflow Eq 1. Thermal Equilibration (Desiccator, 30 min) Weigh 2. Microbalance Weighing (Anti-static environment) Eq->Weigh Dissolve 3. Reconstitution (Anhydrous MeOH/DMSO) Weigh->Dissolve Aliquot 4. Aliquoting (Amber Glass Vials) Dissolve->Aliquot Validate 6. Baseline Validation (HPLC-MS vs. IS) Dissolve->Validate Day 0 QC Store 5. Cryogenic Storage (-20°C, Argon Overlay) Aliquot->Store Validate->Store Validated Batch

Fig 2: Self-validating workflow for the reconstitution and storage of impurity standards.

Long-Term Storage & Inventory Management

Once reconstituted, the standard is highly vulnerable to repeated freeze-thaw cycles.

Step-by-Step Methodology: Aliquoting and Cryopreservation
  • Step 1: Amber Glass Selection. Transfer the primary stock into 100 µL aliquots using deactivated amber glass vials with PTFE-lined septa.

    • Causality: Amber glass prevents photolytic degradation, while the PTFE lining ensures no plasticizer leaching occurs (which would introduce ghost peaks in MS analysis).

  • Step 2: Argon Overlay. Gently purge the headspace of each vial with a steady stream of high-purity Argon gas for 3 seconds before immediately capping.

    • Causality: Argon is heavier than air and displaces oxygen, completely arresting oxidative degradation pathways during long-term storage.

  • Step 3: Cryogenic Storage. Store aliquots at -20°C or -80°C.

The Self-Validating Storage Mechanism (Isotopic Baseline Tracking)

To ensure the standard has not degraded over months of storage, implement an Isotopic Baseline Track . On Day 0 (immediately after reconstitution), spike one aliquot with a known concentration of a stable isotopically labeled internal standard (e.g., Fingolimod-d4). Inject this into the HPLC-MS to establish a baseline Peak Area Ratio (Impurity / IS). Before using any stored aliquot for a critical GMP assay six months later, repeat this injection. A deviation of >2.0% in the Peak Area Ratio mathematically proves degradation or solvent evaporation has occurred, automatically invalidating the aliquot and protecting the integrity of your analytical batch.

References

  • European Medicines Agency (EMA). Fingolimod Mylan - Public Assessment Report. Retrieved from: [Link]

Sources

Application Note: Trace-Level UPLC Quantification of 2-Hydroxydecanal Fingolimod

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Context

Fingolimod hydrochloride is a pioneering immunomodulating drug primarily utilized in the management of relapsing forms of multiple sclerosis[1]. Administered as a prodrug, it undergoes in vivo phosphorylation by sphingosine kinase 2 to form fingolimod-phosphate. This active metabolite acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors, inducing the internalization and degradation of S1P1 receptors[1]. This mechanism effectively sequesters lymphocytes within lymph nodes, preventing their egress and subsequent contribution to autoimmune neurodegeneration[1][2].

S1P_Pathway Fingolimod Fingolimod (Prodrug) Kinase Sphingosine Kinase 2 (Phosphorylation) Fingolimod->Kinase Active Fingolimod-Phosphate (Active Metabolite) Kinase->Active Receptor S1P1 Receptor Internalization Active->Receptor Agonism Effect Lymphocyte Egress Inhibition Receptor->Effect

Caption: Mechanism of Action: Fingolimod Phosphorylation and S1P Receptor Modulation.

During the multi-step chemical synthesis and subsequent shelf-life of Fingolimod, various process-related impurities and degradation products can emerge[2][3]. Rigorous impurity profiling is mandated by regulatory bodies (e.g., ICH Q3A/B) to ensure drug safety, as trace impurities can adversely impact stability, bioavailability, and toxicity[1].

One critical analyte is 2-Hydroxydecanal Fingolimod (CAS No. 1807606-93-4), also designated as Fingolimod Impurity 31 or Fingolimod M29[4][5]. This specific impurity arises from the modification of the parent drug's aminodiol moiety, resulting in a highly lipophilic octadecanamide derivative[4].

Analytical Rationale: Causality in Method Design

To achieve trace-level quantification of 2-Hydroxydecanal Fingolimod, Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection is the gold standard[1][6]. The transition from conventional HPLC to UPLC is a fundamental requirement for resolving structurally similar lipophilic impurities[1].

  • Stationary Phase Thermodynamics: We employ a sub-2-µm Ethylene Bridged Hybrid (BEH) C18 column[6]. The smaller particle size flattens the van Deemter curve at higher flow velocities, delivering exceptional theoretical plate counts. The C18 ligand provides the necessary hydrophobic retention to separate the heavily alkylated 2-Hydroxydecanal Fingolimod from the parent API.

  • Mobile Phase Causality & pH Control: Fingolimod contains a primary amine with a pKa of approximately 7.8. If analyzed at a neutral pH, the amine exists in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica backbone. By buffering the mobile phase to an acidic pH (e.g., pH 3.0 using potassium dihydrogen phosphate or trifluoroacetic acid), the amine is fully protonated[3][6]. This ensures a uniform charge state, sharp peak symmetry, and reproducible retention times.

  • Gradient Elution Dynamics: Because 2-Hydroxydecanal Fingolimod is significantly more hydrophobic than the parent molecule, an isocratic elution would result in unacceptably long retention times and band broadening. A gradient method—initiating with a high aqueous ratio to retain polar degradants and ramping to 90% organic modifier (Acetonitrile)—is critical to elute the impurity efficiently[1][3].

Impurity_Profiling API Fingolimod API Synthesis & Storage Impurity 2-Hydroxydecanal Fingolimod (Impurity 31 Formation) API->Impurity Degradation/Process SamplePrep Sample Extraction & Dilution (Trace Level) Impurity->SamplePrep UPLC RP-UPLC Separation (BEH C18 Column) SamplePrep->UPLC 1 µL Injection Detection UV/PDA Detection (220 nm) UPLC->Detection Gradient Elution Validation System Suitability & ICH Q2 Validation Detection->Validation

Caption: Workflow for Trace-Level UPLC Profiling of 2-Hydroxydecanal Fingolimod.

Experimental Protocol

Every protocol described herein functions as a self-validating system. The inclusion of system suitability testing (SST) ensures that the chromatographic environment is optimal before any sample is injected.

Chromatographic Conditions

The following parameters are scaled and optimized for UPLC execution based on established stability-indicating methods[3][6].

Table 1: UPLC Chromatographic Parameters

ParameterSpecification
Column Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 ± 0.05 (adjusted with dilute H₃PO₄)
Mobile Phase B Acetonitrile : Water (90:10 v/v)
Elution Mode Gradient (Ramping to 90% B over 12 minutes)
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Detection Wavelength 220 nm (Photodiode Array)
Injection Volume 1.0 µL
Step-by-Step Methodology
  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid[3]. Filter through a 0.22 µm membrane to prevent UPLC system blockages.

  • Diluent Preparation: Utilize a mixture of Methanol and Water (50:50, v/v) to ensure complete dissolution of both the polar API and the highly lipophilic 2-Hydroxydecanal impurity.

  • Standard Preparation (Self-Validation Baseline): Prepare a primary stock solution of 2-Hydroxydecanal Fingolimod reference standard at 1 mg/mL[5]. Dilute sequentially with the diluent to a working concentration of 0.5 µg/mL. This represents the typical 0.1% specification limit relative to a 500 µg/mL API concentration.

  • Sample Preparation: Accurately weigh 25 mg of Fingolimod API and transfer it to a 50 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a final concentration of 500 µg/mL[1].

  • Forced Degradation (Method Validation): To validate the stability-indicating nature of the method, subject 1 mL of the API stock to 1 N HCl at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute to 50 µg/mL[1]. Analyze to confirm that 2-Hydroxydecanal Fingolimod and other degradants are completely resolved from the parent peak[6].

Data Presentation & Expected Results

To guarantee trustworthiness, the analytical run must meet predefined System Suitability criteria prior to data integration. The expected performance metrics align with ICH Q2 validation guidelines for related substances[3][6].

Table 2: System Suitability and Validation Parameters

ParameterAcceptance Criteria (ICH Q2)Expected Result
Resolution (API vs Impurity 31) > 2.0> 3.5
Tailing Factor (Impurity 31) < 1.51.1
%RSD of Standard Area (n=6) < 2.0%0.8%
Limit of Detection (LOD) S/N > 3:1~0.015 µg/mL
Limit of Quantification (LOQ) S/N > 10:1~0.050 µg/mL
Linearity (R²) > 0.999> 0.9995

References

  • Application Notes and Protocols for the Analytical Profiling of Fingolimod Hydrochloride Impurities - benchchem.com 1

  • Octadecanamide, N-[1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propyl]-2-hydroxy- | 1807606-93-4 - chemicalbook.com 4

  • Synthesis, characterization and control of eight process related and two genotoxic fingolimod impurities by a validated RP‐UPLC method - researchgate.net 3

  • Fingolimod Impurities and Related Compound - veeprho.com 2

  • Rapid Determination of Fingolimod Hydrochloride-Related Substances and Degradation Products in API and Pharmaceutical Dosage Forms by Use of a Stability-Indicating UPLC Method - researchgate.net 6

  • Fingolimod Impurity 31 - KD-CD4174.29-25MG - labmix24.com 5

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Retention Time Shifts in 2-Hydroxydecanal Fingolimod Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Fingolimod and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) for the quantification of Fingolimod and the critical process impurity, 2-Hydroxydecanal Fingolimod.

Retention time (RT) is a cornerstone of chromatographic analysis, providing the primary identifier for an analyte. Unstable or shifting retention times can compromise peak identification, invalidate system suitability, and lead to inaccurate quantification, ultimately jeopardizing the integrity of your data. This guide provides a structured, in-depth approach to diagnosing and resolving RT shifts in a question-and-answer format, grounded in scientific principles and field-proven experience.

Troubleshooting Guide: A Systematic Approach

When RT shifts occur, a systematic process of elimination is the most efficient way to identify the root cause. We will address the most common sources of variability in order, from the most frequent and easily remedied to the more complex.

Part 1: Mobile Phase & Eluent Delivery Issues

The mobile phase is the most dynamic component of the HPLC system and a primary source of retention time variability.

Q1: My retention times for both Fingolimod and 2-Hydroxydecanal Fingolimod are gradually and consistently drifting in one direction (e.g., consistently decreasing) over a long sequence. What's the likely cause?

A1: This pattern typically points to a slow, consistent change in the mobile phase composition or flow rate.

  • Evaporation of Volatiles: If your mobile phase is pre-mixed and contains a volatile organic component (like acetonitrile), this component can evaporate from the reservoir over time.[1] This gradually increases the proportion of the aqueous phase, strengthening the mobile phase for reversed-phase chromatography and causing retention times to decrease. Ensure mobile phase reservoirs are loosely covered to minimize evaporation without creating a vacuum.

  • Inaccurate Mobile Phase Preparation: An initial error in measuring mobile phase components can lead to an incorrect solvent strength, causing all retention times to be uniformly shorter or longer than expected. Always use calibrated graduated cylinders or weigh solvents for maximum accuracy.

  • Degassing Issues: Inadequately degassed mobile phase can lead to the formation of air bubbles in the pump heads, causing inconsistent flow delivery and, consequently, retention time drift.[2][3] Ensure your online degasser is functioning correctly or that you have adequately degassed your mobile phase using methods like sonication or helium sparging.

  • Minor System Leaks: A very small, often invisible leak between the pump and the injector can cause a slight loss of flow rate.[1][4] This reduction in the actual flow rate reaching the column will lead to a gradual increase in retention times. Check for salt deposits (if using buffers) around fittings, which are a tell-tale sign of a slow leak.[2]

Q2: I'm observing a sudden, significant shift in retention times from one injection to the next. What should I check first?

A2: Sudden changes almost always indicate a significant, abrupt event in the system.

  • Incorrect Mobile Phase: The most common cause is accidentally using the wrong mobile phase or having the solvent lines in the wrong reservoirs. Double-check that all solvent lines are in the correct, clearly labeled mobile phase bottles.

  • Pump Malfunction: A major issue with a pump check valve or piston seal can cause a sudden drop or surge in flow rate.[2][4] This will manifest as a large, proportional shift in all peaks, including the solvent front (t0).

  • Large Leak: A significant leak may have suddenly developed at a fitting, causing a substantial drop in the flow rate delivered to the column.[5]

Q3: The retention time of my basic analyte, Fingolimod, is shifting, but other neutral impurities seem more stable. Why would this happen?

A3: This points to a chemical issue, most likely related to the pH of your mobile phase. Fingolimod has a primary amine group, making it a basic compound. Its retention on a reversed-phase column is highly sensitive to the mobile phase pH.

  • Causality (The "Why"): In reversed-phase chromatography, the ionized (protonated) form of a basic analyte is more polar and will elute earlier (shorter RT) than the neutral, non-ionized form.[6][7] If the pH of your mobile phase is not adequately buffered or drifts, the ionization state of Fingolimod will change, leading to a shift in its retention time.[8][9]

  • Troubleshooting Steps:

    • Check Buffer Preparation: Ensure the buffer was prepared correctly and its pH was accurately measured and adjusted.

    • Buffer Capacity: Use a buffer concentration sufficient to resist pH changes (typically 10-25 mM).

    • CO2 Absorption: If using a basic mobile phase, atmospheric carbon dioxide (CO2) can be absorbed, lowering the pH over time. Prepare fresh mobile phase regularly.

Part 2: HPLC Column & Temperature Issues

The column is the heart of the separation, and its condition is critical for reproducible chromatography.

Q4: My retention times are consistently decreasing with each run, and I'm starting to see peak tailing or splitting. What's happening to my column?

A4: This is a classic symptom of column degradation or contamination.

  • Column Contamination: Strongly retained compounds from your sample matrix can accumulate on the column head over time. This buildup creates a new, unintended stationary phase, altering the column's chemistry and reducing retention. A proper column wash procedure is essential.[10][11]

  • Loss of Stationary Phase: Operating the column outside its recommended pH range (especially at high pH for silica-based columns) can cause the silica backbone to dissolve or the bonded phase to be stripped away.[8] This irreversibly damages the column, leading to decreased retention and poor peak shape.

  • Column Void: A void or channel can form at the head of the column due to pressure shocks or bed collapse.[5][12] This reduces the effective length of the column, causing all peaks to elute earlier. Reversing and flushing the column (if permitted by the manufacturer) can sometimes resolve this, but often the column needs to be replaced.[13]

Q5: My retention times are drifting throughout the day, often decreasing as the lab warms up. Could temperature be the cause?

A5: Absolutely. Temperature is a critical but often overlooked parameter.

  • Causality (The "Why"): An increase in temperature reduces the viscosity of the mobile phase, which in turn increases the flow rate slightly if the pump is operating in constant pressure mode. More significantly, higher temperatures increase the diffusion rate of analytes and can alter the thermodynamics of the partitioning between the mobile and stationary phases. For most reversed-phase methods, an increase in temperature of just 1°C can decrease retention times by 1-2%.[4]

  • Solution: The use of a thermostatted column compartment is essential for stable and reproducible retention times.[14] Ensure the column compartment is set to a stable temperature (e.g., 27°C as cited in some Fingolimod methods) and is given adequate time to equilibrate before starting the analysis.[15]

Frequently Asked Questions (FAQs)

FAQ 1: How much retention time variation is acceptable? According to guidelines from regulatory bodies like the USP, relative retention times are often used for peak identification in impurity analysis. For the main peak, a typical system suitability requirement might state that the relative standard deviation (RSD) of the retention time for replicate injections should be less than 1.0%.

FAQ 2: What are the most important preventative measures to ensure stable retention times?

  • Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column to protect it from strongly retained impurities and particulates.[10][12]

  • Filter Samples and Mobile Phases: Always filter your samples and buffered mobile phases through a 0.45 µm or 0.2 µm filter to prevent particulates from clogging the column frit.[10]

  • Proper Column Storage: Never store a column in a buffered mobile phase.[16] Flush the column with a buffer-free mobile phase (e.g., water/acetonitrile) before long-term storage in a high-organic solvent like 100% acetonitrile.[12][16]

  • System Equilibration: Always allow the entire system, especially the column, to fully equilibrate with the mobile phase before starting an analysis. This can take 10-20 column volumes or more.[11]

Summary of Causes and Solutions

Symptom Potential Cause Recommended Action
Gradual, unidirectional drift (all peaks) Mobile phase evaporation; Minor leak; Inconsistent flow rate.Cover mobile phase reservoirs; Check fittings for salt deposits; Verify pump performance.[1][4]
Sudden, large shift (all peaks) Wrong mobile phase used; Major pump failure; Large leak.Verify mobile phase bottles and lines; Check pump pressure and for visible leaks.[2][5]
Drift in ionizable peaks only (e.g., Fingolimod) Mobile phase pH instability or incorrect preparation.Prepare fresh buffered mobile phase; Verify pH; Use adequate buffer concentration.[6][8]
Gradual decrease in RT with poor peak shape Column contamination; Column degradation (loss of phase).Implement a rigorous column wash protocol; Replace the column if damage is irreversible.[10][11]
Cyclical or daily drift in RT Insufficient temperature control.Use a thermostatted column compartment and allow for proper equilibration.[4][14]

Experimental Protocols

Protocol 1: Robust Mobile Phase Preparation (Example based on USP methods)

This protocol is adapted from common practices for analyzing Fingolimod.[17][18]

  • Aqueous Phase (e.g., 0.1% Phosphoric Acid):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1.0 mL of concentrated (85%) phosphoric acid.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm nylon filter.

  • Organic Phase:

    • Use only HPLC-grade or MS-grade acetonitrile.[2]

  • Degassing:

    • Place both reservoirs in the HPLC system's solvent tray.

    • Purge the solvent lines according to the instrument manufacturer's instructions.

    • Ensure the online degasser is enabled and functioning correctly.

Protocol 2: Column Equilibration and Performance Verification
  • Installation: Install the column in the direction of flow indicated by the arrow on the column hardware.

  • Initial Flush: Begin pumping the mobile phase at a low flow rate (e.g., 0.1 mL/min) and gradually ramp up to the method's flow rate (e.g., 0.3 mL/min) over several minutes to avoid pressure shock.[11][12]

  • Equilibration: Pump the initial mobile phase composition through the column for at least 15-20 column volumes. For a 150 x 3.0 mm column, this equates to approximately 20-30 minutes at 0.3 mL/min.

  • Baseline Monitoring: Monitor the detector baseline. A stable, flat baseline is a good indicator that the column is equilibrated.

  • Performance Verification: Inject a system suitability standard (containing Fingolimod and relevant impurities) at least five times. Calculate the RSD of the retention time, peak area, and tailing factor for the Fingolimod peak to ensure the system is ready for analysis.

Visualizations

Troubleshooting Workflow for Retention Time Shifts

G start Retention Time Shift Observed q_proportional Are ALL peaks shifting proportionally (including t0)? start->q_proportional cause_physical Likely Physical/Flow Rate Issue q_proportional->cause_physical  Yes cause_chemical Likely Chemical/Chromatographic Issue q_proportional->cause_chemical  No (selective peaks shifting) check_flow 1. Check Flow Rate Manually 2. Check for Leaks (fittings, seals) 3. Check Pump (seals, check valves) cause_physical->check_flow check_temp Is Column Temperature Controlled? check_flow->check_temp cause_temp Temperature Fluctuation Issue check_temp->cause_temp  No sol_temp Use/Verify Thermostatted Column Compartment check_temp->sol_temp  Yes (verify setpoint) cause_temp->sol_temp check_mobile_phase 1. Remake Mobile Phase 2. Verify pH of Buffered Phase 3. Check for Evaporation cause_chemical->check_mobile_phase check_column Is Peak Shape Degrading? check_mobile_phase->check_column check_column->cause_chemical  No (re-evaluate mobile phase) cause_column Column Contamination/Degradation check_column->cause_column  Yes sol_column 1. Perform Column Wash Protocol 2. Use Guard Column 3. Replace Column cause_column->sol_column

Caption: A decision tree for systematically troubleshooting HPLC retention time shifts.

References

  • Phenomenex. (n.d.). HPLC Column Maintenance & Care Best Practices.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Chrom Tech, Inc. (2025, October 15). HPLC Column Care and Maintenance.
  • Waters Corporation. (2016, October 13). Tips to maintain your HPLC & UHPLC systems and columns.
  • AZoM. (2023, October 11). Caring for HPLC Columns: Essential Tips for Lab Maintenance.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Profiling of Fingolimod Hydrochloride Impurities.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • GL Sciences. (n.d.). How to Increase Retention.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Analytix Reporter. (2023, December 8). Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines.
  • ResearchGate. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • LCGC International. (2020, November 13). HPLC Column Maintenance: Tips for Extending HPLC Column Lifetime.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis.
  • Sigma-Aldrich. (n.d.). Fingolimod HPLC Assay & Impurity Profiling (USP).
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • MedCrave. (2016, January 28). Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior.
  • ResearchGate. (2018, June 8). Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior.
  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • Restek. (2019, April 1). LC Troubleshooting—Retention Time Shift.

Sources

Advanced Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Fingolimod Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter challenges in the quantitative profiling of highly lipophilic drugs. Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, presents unique bioanalytical hurdles due to its structural similarity to endogenous lipids. When analyzing Fingolimod and its process-related impurities or degradation products via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects—specifically ion suppression—are the leading cause of assay failure.

This guide provides a self-validating, mechanistic approach to diagnosing, troubleshooting, and eliminating these effects to ensure compliance with stringent regulatory standards.

Section 1: The Causality of Matrix Effects in Fingolimod Analysis (FAQ)

Q1: Mechanistically, why is Fingolimod so susceptible to ion suppression in LC-MS/MS? A1: Fingolimod is a highly lipophilic amino-diol (logP ≈ 4.5). In biological matrices like whole blood or plasma, it co-extracts with endogenous phospholipids. During Electrospray Ionization (ESI), these highly surface-active phospholipids compete with Fingolimod and its impurities for access to the droplet surface and available charge. Because phospholipids readily monopolize the charge, Fingolimod remains neutral and undetected by the mass spectrometer, resulting in severe signal suppression[1].

Q2: What are the regulatory requirements for validating matrix effects? A2: According to the2, matrix effects must be evaluated using at least six independent lots of blank matrix. The precision (Coefficient of Variation, %CV) of the Internal Standard (IS)-normalized Matrix Factor (MF) across these lots must not exceed 15%[2].

G Fingolimod Fingolimod (Prodrug) SphK2 Sphingosine Kinase 2 (Phosphorylation) Fingolimod->SphK2 FingolimodP Fingolimod-Phosphate (Active Metabolite) SphK2->FingolimodP S1PR S1P1 Receptors (Lymphocytes) FingolimodP->S1PR Functional Antagonism Internalization Receptor Internalization & Degradation S1PR->Internalization EgressBlock Block Lymphocyte Egress Internalization->EgressBlock

Caption: S1P Pathway: Fingolimod mechanism of action and active metabolite formation.

Section 2: Troubleshooting Guide – Diagnosing the Root Cause

Symptom: Poor reproducibility and high variability in Quality Control (QC) samples, or non-linear calibration curves at the Lower Limit of Quantification (LLOQ).

Root Cause Analysis:

  • Co-eluting Phospholipids: The primary cause of ion suppression in plasma/blood samples.

  • Inadequate Sample Cleanup: Relying solely on Protein Precipitation (PPT), which removes proteins but fails to remove lipophilic interferences[3].

  • Chromatographic Co-elution: Impurities eluting in the "suppression zones" (typically at the column void volume or during the late-gradient organic wash).

Strategic Solutions:

  • Shift Retention Times: Adjust the mobile phase (e.g., using 1.0 mM Ammonium chloride: methanol: acetonitrile) to chromatographically separate Fingolimod from the suppression zone.

  • Upgrade Sample Preparation: Transition from PPT to Solid Supported Liquid Extraction (SSLE) or Liquid-Liquid Extraction (LLE) using Methyl-tert-Butyl Ether (MTBE) to selectively extract the analyte while leaving polar phospholipids behind[4].

  • Stable Isotope Labeling: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Fingolimod-d4). Because the SIL-IS co-elutes exactly with the analyte, it experiences identical suppression, allowing the IS-normalized ratio to remain constant[1].

G Start Identify Poor QC Reproducibility or Signal Suppression PostCol Perform Post-Column Infusion (Qualitative Assessment) Start->PostCol QuantMF Calculate Matrix Factor (MF) (Quantitative Assessment) PostCol->QuantMF Decision Is MF outside 0.85 - 1.15? QuantMF->Decision Chromatography Optimize Chromatography (Shift Retention Time) Decision->Chromatography Yes SamplePrep Enhance Sample Prep (SPE / LLE / SSLE) Decision->SamplePrep Yes SIL Use Stable Isotope Labeled IS (SIL-IS) Decision->SIL Yes Validate Re-validate per FDA M10 Guidelines Decision->Validate No Chromatography->Validate SamplePrep->Validate SIL->Validate

Caption: Logical troubleshooting workflow for diagnosing and minimizing LC-MS matrix effects.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every troubleshooting step must be self-validating. Implement the following protocols to quantify and eliminate matrix effects.

Protocol 1: Quantitative Assessment of Matrix Factor (FDA M10 Compliant)

Purpose: To calculate the exact degree of ion suppression or enhancement. Causality: By comparing the MS response of the analyte spiked into an already-extracted blank matrix versus a neat solvent, we isolate the effect of the matrix from the extraction recovery[5].

Step-by-Step Methodology:

  • Prepare Neat Solutions (Set A): Spike Fingolimod and its impurities at Low QC and High QC concentrations into the final reconstitution solvent.

  • Prepare Post-Extraction Spikes (Set B): Extract six independent lots of blank biological matrix (e.g., K2EDTA whole blood) using your standard protocol. Spike the analytes into the final extracted matrix at the same Low and High QC concentrations.

  • LC-MS/MS Analysis: Inject Set A and Set B in triplicate.

  • Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A).

  • Validation Checkpoint: An MF of 1.0 indicates no matrix effect. If the IS-normalized MF %CV across the 6 lots is >15%, the method fails validation and sample prep must be optimized[2].

Protocol 2: Optimized Solid Supported Liquid Extraction (SSLE) for Fingolimod

Purpose: To physically remove phospholipids prior to injection. Causality: Fingolimod is highly soluble in MTBE, while polar matrix components and many phospholipids are retained on the diatomaceous earth of the SSLE plate[4].

Step-by-Step Methodology:

  • Sample Dilution: Dilute 0.35 mL of whole blood with 0.6 mL of aqueous buffer. Adjust the pH to ensure Fingolimod remains in its un-ionized state to maximize organic partitioning[4].

  • Loading: Apply the buffered sample to the SSLE plate. Allow 5 minutes for the aqueous phase to completely absorb into the sorbent.

  • Extraction: Elute Fingolimod and impurities using 2 x 1 mL of MTBE.

  • Evaporation: Evaporate the MTBE eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in the initial mobile phase (e.g., 50% Methanol in water).

  • Validation Checkpoint: Run Protocol 1 on the new extract. The absolute MF should now be between 0.85 and 1.15, confirming the elimination of ion suppression.

Section 4: Quantitative Data Summaries

Table 1: FDA M10 Acceptance Criteria for Matrix Effects Validation [2]

ParameterRegulatory RequirementAcceptance Criteria
Matrix Lots Minimum 6 independent sourcesMust include hemolyzed/lipemic if applicable
QC Levels Low QC and High QCAnalyzed in at least triplicate per lot
IS-Normalized MF Calculated for each lot%CV must not exceed 15%
Interference Blank matrix evaluation<20% of LLOQ response; <5% of IS response

Table 2: Comparative Recovery and Matrix Factor for Fingolimod Extraction Techniques

Extraction TechniqueAnalyte Recovery (%)Absolute Matrix Factor (MF)IS-Normalized MF %CVSuitability for LLOQ (5 pg/mL)
Protein Precipitation (PPT) 60 - 75%[3]0.45 (Severe Suppression)18.2% (Fails)Poor
Liquid-Liquid Extraction (LLE) 80 - 85%0.88 (Minimal Suppression)8.5% (Passes)Good
Solid Supported Liquid Extraction (SSLE) 40 - 45%[4]1.00 (No Suppression)1.0% (Passes)Excellent

*Note: While SSLE shows lower absolute recovery, the complete elimination of matrix effects yields an exceptionally stable baseline, enabling a highly sensitive LLOQ of 5 pg/mL[4].

Section 5: References
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration (FDA).2

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC / NIH. 6

  • A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma. MDPI. 3

  • Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis. Benchchem. 5

  • Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media. 7

  • LC-MS/MS Method of Fingolimod in Human Whole Blood: Is Sensitivity and Required Blood Volume an Issue? BioPharma Services. 4

Sources

Technical Support Center: Optimizing Gradient Elution for Fingolimod and 2-Hydroxydecanal Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic separation of Fingolimod and its potential related substance, 2-Hydroxydecanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing a robust gradient elution High-Performance Liquid Chromatography (HPLC) method for these two compounds. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges and provide systematic solutions.

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when developing a separation method for Fingolimod and 2-Hydroxydecanal.

Q1: Why is gradient elution preferred over isocratic elution for separating Fingolimod and 2-Hydroxydecanal?

A1: Gradient elution is particularly advantageous for separating compounds with a wide range of polarities, such as the basic amine Fingolimod and the polar, neutral 2-Hydroxydecanal.[1][2][3] An isocratic method with a mobile phase strong enough to elute the highly retained, non-polar Fingolimod would likely cause the more polar 2-Hydroxydecanal to elute too quickly, near the void volume, resulting in poor resolution. Conversely, a weak isocratic mobile phase that retains 2-Hydroxydecanal would lead to excessively long retention times and broad peaks for Fingolimod.[1][2] Gradient elution allows for a systematic change in mobile phase strength, enabling the elution of both compounds with good peak shape and resolution within a reasonable analysis time.[1][4]

Q2: What are the primary challenges in separating Fingolimod, an amine, from 2-Hydroxydecanal, a hydroxylated aldehyde?

A2: The primary challenges stem from their differing chemical properties:

  • Peak Tailing of Fingolimod: As a basic compound, Fingolimod is prone to interacting with residual silanol groups on the surface of silica-based stationary phases.[5][6][7] These secondary interactions can lead to significant peak tailing, which compromises resolution and quantification.[5][6][7]

  • Controlling Retention and Selectivity: The significant difference in polarity between the two molecules requires careful optimization of the mobile phase, including the organic modifier and pH, to achieve adequate retention for 2-Hydroxydecanal while ensuring Fingolimod elutes with a good peak shape.[8][9]

  • Method Robustness: Ensuring consistent retention times and peak shapes from run to run can be challenging due to the sensitivity of Fingolimod's retention to small changes in mobile phase pH.[8][9]

Q3: What type of HPLC column is most suitable for this separation?

A3: A modern, high-purity, end-capped C18 or C8 column is a good starting point. End-capping is a process that deactivates most of the residual silanol groups, thereby minimizing their interaction with basic analytes like Fingolimod and reducing peak tailing.[5][6] Columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) can provide higher efficiency and better resolution.[10][11]

Q4: How does mobile phase pH affect the separation?

A4: Mobile phase pH is a critical parameter, primarily because it controls the ionization state of Fingolimod.[8][9][12]

  • At a low pH (e.g., pH 2.5-3.5), Fingolimod's primary amine group will be protonated (positively charged), which can reduce its retention on a reversed-phase column.[9][13] This low pH also suppresses the ionization of silanol groups on the stationary phase, further reducing peak tailing.[6][7][14]

  • At a neutral or high pH, Fingolimod will be less ionized or neutral, leading to increased retention. However, at a pH above 3, residual silanol groups become ionized and can strongly interact with the basic analyte, causing significant peak tailing.[5][6]

  • 2-Hydroxydecanal, being a neutral molecule, will be largely unaffected by changes in mobile phase pH. This differential effect of pH on retention is a powerful tool for optimizing selectivity between the two compounds.[8]

Troubleshooting Guide

This section provides systematic approaches to resolving specific issues you may encounter during method development and routine analysis.

Issue 1: Poor Peak Resolution

Poor resolution between Fingolimod and 2-Hydroxydecanal can make accurate quantification impossible. The goal is to achieve baseline resolution (Rs ≥ 1.5).

Caption: Troubleshooting workflow for poor peak resolution.

  • Evaluate Peak Shape: First, assess the peak shape of Fingolimod. If it exhibits significant tailing, address this issue first, as it directly impacts resolution. Refer to the "Issue 2: Peak Tailing" section.

  • Optimize the Gradient Profile:

    • Reduce the Gradient Slope: A shallower gradient (i.e., a smaller change in the percentage of organic solvent per unit of time) will increase the separation between peaks.[3] If your initial gradient is, for example, 5-95% B in 10 minutes, try extending the gradient to 15 or 20 minutes over the elution range of your compounds of interest.[15]

    • Introduce Isocratic Holds: If the peaks are very close, a short isocratic hold at a specific mobile phase composition just before their elution can improve separation.[15]

  • Change the Organic Modifier: The choice of organic solvent can significantly alter selectivity (α), which is the most powerful factor for improving resolution.[10][16] If you are using acetonitrile, try substituting it with methanol, or vice-versa.[16][17] These solvents interact differently with analytes and the stationary phase, which can change the elution order or increase the spacing between peaks.[18]

  • Adjust Mobile Phase pH: As discussed in the FAQs, lowering the mobile phase pH to around 3.0 will protonate Fingolimod, altering its retention relative to the neutral 2-Hydroxydecanal. This can be a very effective way to improve resolution.[8][9]

  • Consider a Different Stationary Phase: If the above steps do not yield the desired resolution, the column chemistry may not be suitable. Consider a column with a different stationary phase, such as a Phenyl-Hexyl phase, which offers different selectivity based on pi-pi interactions.

Issue 2: Peak Tailing of Fingolimod

Peak tailing is a common problem for basic compounds like Fingolimod and can lead to inaccurate integration and poor resolution.[5][7][19]

Caption: Troubleshooting workflow for Fingolimod peak tailing.

  • Lower the Mobile Phase pH: This is the most effective way to reduce peak tailing for basic compounds.[6][7] By operating at a pH between 2.5 and 3.5, you ensure that the residual silanol groups on the silica surface are fully protonated and less likely to interact with the protonated Fingolimod molecule.[6][14]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the active silanol sites, reducing secondary interactions.[14]

  • Ensure a High-Quality Column: Use a column from a reputable manufacturer that is specifically designed for good peak shape with basic compounds. These columns are typically made from high-purity silica and are well end-capped.[5][7]

  • Check for Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column and act as active sites, causing peak tailing. Try flushing the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column. Using a guard column can help prevent this issue.[20]

Issue 3: Inconsistent Retention Times

Drifting or inconsistent retention times can make peak identification unreliable and affect the precision of your results.[21]

Caption: Troubleshooting workflow for inconsistent retention times.

  • Ensure Adequate Column Equilibration: Before starting a sequence of injections, it is crucial to properly equilibrate the column with the initial mobile phase conditions. For reversed-phase gradient elution, flushing the column with 10-20 column volumes of the starting mobile phase is recommended to ensure a stable baseline and reproducible retention times.[20]

  • Maintain Consistent Mobile Phase Composition:

    • Fresh Preparation: Prepare fresh mobile phase daily, as the composition can change over time due to the evaporation of the more volatile organic component.[21]

    • Accurate pH Control: Small variations in mobile phase pH can cause significant shifts in the retention time of ionizable compounds like Fingolimod.[8][20] Ensure the pH is accurately measured and consistent between batches of mobile phase.

    • Degassing: Thoroughly degas the mobile phase to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[3][22]

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[23][24] A 1°C change can alter retention times by 1-2%.[24]

  • Check for Leaks: Inspect the HPLC system for any leaks, particularly at fittings and pump seals. A small, undetected leak can lead to a lower, fluctuating flow rate and drifting retention times.[21]

Experimental Protocol: Optimizing a Gradient Elution Method

This protocol provides a systematic approach to developing a robust gradient elution method for the separation of 2-Hydroxydecanal and Fingolimod.

Initial Conditions
ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 100 x 4.6 mm, 2.7 µmGood general-purpose column with reduced silanol activity.[5][7]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Provides a low pH to control Fingolimod's peak shape.[6][7] Volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[17]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.[23][24]
Detection UV at 220 nmA wavelength where both compounds may have some absorbance.[25][26]
Injection Volume 5 µLA small injection volume minimizes potential for peak distortion.
Step-by-Step Optimization Workflow
  • Scouting Gradient:

    • Perform a fast, broad "scouting" gradient from 5% to 95% B over 15 minutes.

    • This initial run will determine the approximate elution times of 2-Hydroxydecanal and Fingolimod.

  • Gradient Refinement:

    • Based on the scouting run, narrow the gradient range to focus on the elution window of the two compounds. For example, if they elute between 40% and 70% B, you can set your new gradient to run from 30% to 80% B.

    • Increase the gradient time to create a shallower slope, which will improve resolution.[3] A good starting point is to aim for a gradient that allows for at least 2-3 peak widths between the two analytes.

  • pH Optimization:

    • If Fingolimod peak tailing is still an issue, or if resolution is poor, prepare mobile phase A with different buffers to achieve a pH of 2.5, 3.0, and 3.5.

    • Analyze the separation at each pH to find the optimal balance between peak shape and selectivity.[8]

  • Organic Modifier Evaluation:

    • If resolution is still not optimal, replace acetonitrile (Mobile Phase B) with methanol (containing 0.1% Formic Acid) and repeat the optimized gradient.[16] The change in solvent can significantly impact selectivity.[17][18]

  • Final Method Fine-Tuning:

    • Once the optimal column, mobile phase, and gradient profile are selected, you can fine-tune the flow rate and temperature to further optimize the separation or reduce the run time.[11] Remember that changes in flow rate will require an adjustment of the gradient time to maintain the same resolution.[27]

This comprehensive guide provides a structured and scientifically grounded approach to developing and troubleshooting a gradient elution method for the separation of Fingolimod and 2-Hydroxydecanal. By understanding the underlying chromatographic principles and following a systematic workflow, you can overcome common challenges and develop a robust and reliable analytical method.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech.
  • Organic modifiers: Significance and symbolism. (2025, July 31).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.).
  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. (2025, October 14). Chrom Tech.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex.
  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru - ThermoFisher. (2023, August 9). Thermo Fisher Scientific.
  • Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed. (2015, January 29). PubMed.
  • News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency - Chromasir. (2025, March 27). Chromasir.
  • What are the Common Peak Problems in HPLC - Chromatography Today. (2026, March 8).
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15).
  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11).
  • Factors Affecting Resolution in HPLC - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • The Secrets of Successful Gradient Elution - LCGC International. (2020, November 12).
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Chromasir.
  • HPLC Separ
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). PharmaCores.
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. (2026, January 21). Timberline Instruments.
  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.).
  • Isocratic Vs. Gradient Elution in Chromatography - Phenomenex. (2025, May 23). Phenomenex.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Phenomenex.
  • Troubleshooting in HPLC: A Review - IJSDR. (n.d.). IJSDR.
  • Development of pseudo‐linear gradient elution for high‐throughput resin selectivity screening in RoboColumn® Form
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Phenomenex.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. (2022, April 15).
  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1). Veeprho.
  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Moravek.
  • Gradient Design and Development. (2020, March 12). Agilent Technologies.
  • Reversed Phase Chromatography; Principles and methods handbook - Wolfson Centre for Applied Structural Biology. (n.d.). The University of Manchester.
  • Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. (n.d.).
  • How to correctly do Step Gradients? - AZoM. (2023, October 11). AZoM.com.
  • Causes of Retention Time Drift in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • Too Much Retention - Separation Science. (2023, December 8).
  • Shimadzu Retention Time Fluctuations - Part 1. (2025, April 24). Shimadzu.
  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18).
  • Gradient Design and Development - Agilent. (2014, April 2). Agilent Technologies.
  • Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach - SID. (n.d.). Servier.
  • Gradient elution in reversed-phase HPLC-separation of macromolecules - ACS Publications. (n.d.).
  • A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC. (n.d.). NCBI.
  • Rapid Determination of Fingolimod Hydrochloride-Related Substances and Degradation Products in API and Pharmaceutical Dosage Forms by Use of a Stability-Indicating UPLC Method - ResearchGate. (2025, August 7).
  • Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior - MedCrave. (2016, January 28). MedCrave.
  • Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances* - Der Pharma Chemica. (2011, March 17). Der Pharma Chemica.

Sources

Navigating Chromatographic Challenges: A Technical Guide to Resolving Peak Tailing for Fingolimod and 2-Hydroxydecanal

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of high-performance liquid chromatography (HPLC), achieving sharp, symmetrical peaks is paramount for accurate quantification and robust analytical methods. Peak tailing, a common chromatographic anomaly where a peak's trailing edge is drawn out, can significantly compromise resolution, reduce sensitivity, and lead to inaccurate integration. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework to address peak tailing issues specifically for two chemically distinct molecules: Fingolimod, a basic amine, and 2-Hydroxydecanal, a polar aldehyde. While the name "2-Hydroxydecanal Fingolimod" does not correspond to a known single entity, it is common to encounter challenges with co-eluting compounds, impurities, or related substances during drug analysis. This guide will therefore address the distinct causes of peak tailing for each of these compound classes and offer targeted solutions.

Part 1: Troubleshooting Peak Tailing for Fingolimod (The Basic Analyte)

Fingolimod is a secondary amine, and its basic nature is the primary driver of peak tailing in reversed-phase HPLC.[1][2] The principal cause is secondary ionic interactions between the protonated amine and deprotonated residual silanol groups on the silica-based stationary phase.[2][3] This leads to a mixed-mode retention mechanism, where a fraction of the analyte is retained longer, resulting in a tailing peak.[3]

Frequently Asked Questions (FAQs) for Fingolimod Peak Tailing

Q1: My Fingolimod peak is tailing significantly. What is the most likely cause?

A1: The most probable cause is the interaction of Fingolimod, a basic compound, with acidic residual silanol groups on the surface of the HPLC column's stationary phase.[2][3] At typical mobile phase pH values (above 3), these silanol groups can be ionized and interact strongly with the protonated amine of Fingolimod, causing the peak to tail.

Q2: How can I mitigate these silanol interactions?

A2: There are several effective strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.0 is highly effective.[3] At this low pH, the residual silanol groups are protonated and thus less likely to interact with the positively charged Fingolimod molecules.

  • Use of an End-Capped Column: Employ a high-purity, end-capped column.[4][5] End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound (like a trimethylsilyl group), effectively shielding them from interaction with the analyte.[4][6]

  • Buffer Selection and Concentration: Incorporate a buffer (e.g., phosphate or formate) into your mobile phase to maintain a consistent pH. A buffer concentration of 20-50 mM is generally recommended to provide sufficient buffering capacity without causing issues with precipitation or mass spectrometry compatibility.[7]

  • Competitive Mobile Phase Additives: In some cases, adding a small amount of a "sacrificial base" like triethylamine (TEA) to the mobile phase can help. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Fingolimod. However, this approach can suppress ionization in mass spectrometry and is less favored with modern, high-purity columns.[7]

Q3: Will changing my column help improve the peak shape?

A3: Absolutely. Switching to a modern, high-purity silica column with extensive end-capping will significantly reduce peak tailing for basic compounds like Fingolimod.[4][5] Look for columns specifically marketed as "base-deactivated" or suitable for the analysis of basic compounds. A C8 or C18 stationary phase is generally appropriate for Fingolimod.[8]

Troubleshooting Workflow for Fingolimod Peak Tailing

Fingolimod_Troubleshooting start Peak Tailing Observed for Fingolimod check_ph check_ph start->check_ph adjust_ph Adjust Mobile Phase to pH 2.5-3.0 with an acid (e.g., formic, phosphoric) check_ph->adjust_ph No check_column Are you using a high-purity, end-capped column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a base-deactivated, end-capped C8 or C18 column check_column->change_column No check_buffer Is a buffer present at adequate concentration (20-50 mM)? check_column->check_buffer Yes change_column->check_buffer add_buffer Incorporate a suitable buffer (e.g., phosphate, formate) into the mobile phase check_buffer->add_buffer No resolution Peak Shape Improved check_buffer->resolution Yes add_buffer->resolution

Caption: Troubleshooting workflow for Fingolimod peak tailing.

Part 2: Troubleshooting Peak Tailing for 2-Hydroxydecanal (The Polar Aldehyde)

The peak tailing of a polar aldehyde like 2-Hydroxydecanal can be more complex. While secondary interactions with silanols can still play a role, other factors such as on-column hydration and sample solvent effects are also important considerations. Aldehydes can exist in equilibrium with their hydrate (gem-diol) form in aqueous mobile phases, which can lead to peak broadening or tailing.[9][10]

Frequently Asked Questions (FAQs) for 2-Hydroxydecanal Peak Tailing

Q1: My 2-Hydroxydecanal peak is tailing, but it's not a basic compound. What could be the cause?

A1: For a polar, non-basic compound like 2-Hydroxydecanal, peak tailing can be caused by:

  • Secondary Polar Interactions: The hydroxyl and aldehyde groups can interact with residual silanol groups on the stationary phase via hydrogen bonding.[2]

  • On-Column Hydrate Formation: Aldehydes can reversibly react with water in the mobile phase to form a gem-diol (hydrate).[9][10] If this equilibrium is slow relative to the chromatographic timescale, it can result in distorted peak shapes.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing.

Q2: How can I improve the peak shape for 2-Hydroxydecanal?

A2: Consider the following adjustments:

  • Mobile Phase Optimization: Using a mobile phase with a higher organic content can sometimes reduce the extent of on-column hydrate formation. However, this will also decrease retention.

  • Column Selection: A column with a polar-embedded phase or a different stationary phase chemistry (e.g., Phenyl-Hexyl) might offer different selectivity and reduce secondary interactions.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than or of equal strength to the mobile phase.

  • Derivatization: For challenging aldehydes, pre-column derivatization is a common strategy.[11][12] Reacting the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (DNPH) forms a stable, less polar derivative that often exhibits excellent chromatographic behavior.[11] This is a very effective but more labor-intensive solution.

Q3: Is derivatization always necessary for good peak shape with aldehydes?

A3: Not always. For many aldehydes, optimizing the mobile phase and using a high-quality, well-chosen column can provide acceptable peak shapes for direct analysis.[13] However, for trace-level analysis or when peak shape is particularly problematic, derivatization is a powerful tool to improve both chromatography and detection sensitivity.[11][12]

Troubleshooting Workflow for 2-Hydroxydecanal Peak Tailing

Aldehyde_Troubleshooting start Peak Tailing Observed for 2-Hydroxydecanal check_solvent Is the sample solvent weaker than or equal to the mobile phase? start->check_solvent adjust_solvent Re-dissolve sample in mobile phase or a weaker solvent check_solvent->adjust_solvent No check_column_polar Are you using a standard C18 column? check_solvent->check_column_polar Yes adjust_solvent->check_column_polar try_alt_column Consider a polar-embedded or Phenyl-Hexyl column check_column_polar->try_alt_column Yes check_organic_mod Have you tried adjusting the organic modifier percentage? check_column_polar->check_organic_mod No try_alt_column->check_organic_mod adjust_organic Optimize the gradient or isocratic organic percentage check_organic_mod->adjust_organic No consider_deriv Is peak shape still unacceptable? check_organic_mod->consider_deriv Yes adjust_organic->consider_deriv derivatize Perform pre-column derivatization (e.g., with DNPH) consider_deriv->derivatize Yes resolution Peak Shape Improved consider_deriv->resolution No derivatize->resolution

Caption: Troubleshooting workflow for 2-Hydroxydecanal peak tailing.

Part 3: Integrated Experimental Protocol for Fingolimod and a Polar Aldehyde

This protocol is a starting point for achieving good peak shape for both Fingolimod and a polar aldehyde like 2-Hydroxydecanal. It utilizes a low pH mobile phase to address the basic nature of Fingolimod and a high-purity, end-capped column to minimize secondary interactions for both analytes.

1. HPLC System and Conditions:

  • System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 or C8 column (e.g., 150 mm x 4.6 mm, 3.5 µm or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A/Mobile Phase B (70:30 v/v).

2. Standard and Sample Preparation:

  • Prepare a stock solution of Fingolimod and 2-Hydroxydecanal in the sample diluent.

  • Further dilute to the desired working concentration using the sample diluent.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Perform at least five replicate injections of a system suitability standard.

  • The system is deemed suitable for use if the USP tailing factor for both analyte peaks is ≤ 1.5 and the resolution between the two peaks is ≥ 2.0.[14][15]

Part 4: Quantitative Data and System Suitability

ParameterRecommended Value/RangeRationale
Mobile Phase pH 2.5 - 3.0Suppresses silanol ionization, minimizing peak tailing for Fingolimod.[3]
Column Chemistry High-purity, end-capped C8 or C18Reduces active silanol sites, improving peak shape for both basic and polar analytes.[4][5]
Buffer Concentration 20-50 mM (if using a buffer salt)Maintains stable pH throughout the analysis.[7]
USP Tailing Factor (Tf) ≤ 1.5A common acceptance criterion for good peak symmetry in pharmaceutical analysis.[15][16]
Resolution (Rs) ≥ 2.0Ensures baseline separation between adjacent peaks for accurate quantification.[15]
Sample Solvent Mobile Phase or weakerMinimizes peak distortion caused by solvent mismatch.

Part 5: General FAQs for Peak Tailing

Q1: All of my peaks, not just my analytes of interest, are tailing. What should I do?

A1: If all peaks are tailing, this often points to a physical issue in the system rather than a chemical one.[16] Check for:

  • A void at the column inlet: This can happen over time as the packed bed settles. Replacing the column is the best solution.

  • A blocked or contaminated frit: Debris from the sample or system can clog the inlet frit of the column, distorting the flow path.

  • Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.

Q2: My peak shape has been getting progressively worse over time. What could be the cause?

A2: This is a classic sign of column aging or contamination.[17] The stationary phase can degrade, especially with aggressive mobile phases, or strongly retained matrix components can accumulate on the column, creating active sites that cause tailing. Consider implementing a column cleaning procedure or replacing the column. Using a guard column can help extend the life of your analytical column.[17]

Q3: Can injecting too much sample cause peak tailing?

A3: Yes, this is known as mass overload. If the amount of sample injected exceeds the capacity of the column, the peak can become asymmetrical and often exhibit a "shark-fin" or tailing shape.[3] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column.

References

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Polo, D. et al. (2017). Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands. The Journal of Organic Chemistry. Retrieved from [Link]

  • Karanam, P. et al. (2015). Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. PubMed. Retrieved from [Link]

  • LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns. Retrieved from [Link]

  • United States Pharmacopeia. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • Pharmascience Inc. (2020). PRODUCT MONOGRAPH Prpms-FINGOLIMOD. Retrieved from [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Reddy, B. et al. (2014). Rapid Determination of Fingolimod Hydrochloride-Related Substances and Degradation Products in API and Pharmaceutical Dosage Forms by Use of a Stability-Indicating UPLC Method. ResearchGate. Retrieved from [Link]

  • Shafaati, A. et al. (2014). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]

  • SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Retrieved from [Link]

  • Michigan State University. (n.d.). Carbonyl Reactivity. Retrieved from [Link]

  • Alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy- (CAS 90-02-8). Retrieved from [Link]

  • Wikipedia. (n.d.). Fingolimod. Retrieved from [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Element Lab Solutions. (2018). USP Chapter 621 changes. Retrieved from [Link]

  • Chemistry Steps. (2023). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]

  • Chun, J. et al. (2019). Fingolimod: Lessons Learned and New Opportunities for Treating Multiple Sclerosis and Other Disorders. PMC. Retrieved from [Link]

  • PCI. (2015). Formation and Determination of Aldehydes in Amine Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US9925138B2 - Stable solid fingolimod dosage forms.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxydecanoate. Retrieved from [Link]

  • International Energy Journal. (n.d.). Hplc analysis of aldehydes in automobile exhaust gas: comparison of exhaust odor and irritation in different types of gasoline and diesel engines. Retrieved from [Link]

  • Veeprho. (n.d.). Fingolimod Impurities and Related Compound. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Gilenya, INN-fingolimod. Retrieved from [Link]

  • LabRulez LCMS. (2025). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • PubChem. (n.d.). 2S-Hydroxydecan-3-one. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Formation of Hydrates from Aldehydes and Ketones. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • Medscape. (n.d.). Gilenya, Tascenso ODT (fingolimod) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Maruoka, K. et al. (2015). A Simple Primary Amine Catalyst for Enantioselective α-Hydroxylations and α-Fluorinations of Branched Aldehydes. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxydodecanoate. Retrieved from [Link]

  • HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • ECA Academy. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. Retrieved from [Link]

  • LCGC International. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Pyvot. (n.d.). END-CAPPING TECHNOLOGY FOR SUNNIEST AND SUNSHELL. Retrieved from [Link]

  • PubChem. (n.d.). 2S-hydroxy-decanoic acid. Retrieved from [Link]

  • CK-12 Foundation. (2026). Chemical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • MICROSOLV. (2026). When (and Why) to Choose a Non‑End‑Capped HPLC Column. Retrieved from [Link]

  • Google Patents. (n.d.). CA2125346C - Process for preparing primary amines from aldehydes.

Sources

Technical Support Center: Optimizing Sensitivity and LOD for 2-Hydroxydecanal Fingolimod Detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This guide is designed for analytical chemists, pharmacologists, and drug development professionals tasked with the trace-level detection of 2-Hydroxydecanal Fingolimod (Fingolimod Impurity 31, CAS: 1807606-93-4)[1].

While the active pharmaceutical ingredient (API) Fingolimod is readily detected at picogram-per-milliliter (pg/mL) levels using standard LC-MS/MS methods[2][3], its N-acyl impurity, 2-Hydroxydecanal Fingolimod, presents severe analytical bottlenecks. This guide synthesizes mechanistic chemical principles with field-proven troubleshooting to help you achieve sub-ng/mL Limits of Detection (LOD).

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the LOD for 2-Hydroxydecanal Fingolimod significantly worse than for the Fingolimod API in positive Electrospray Ionization (ESI+)?

Cause: Fingolimod possesses a primary aliphatic amine that readily protonates to form a highly abundant


 ion. In 2-Hydroxydecanal Fingolimod, this amine has reacted to form an amide linkage. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, drastically reducing the molecule's basicity and proton affinity. Consequently, standard acidic mobile phases (e.g., 0.1% Formic Acid) fail to efficiently ionize the impurity.
Actionable Solution:  Shift the ionization paradigm from protonation to adduct formation.
  • Mobile Phase Modification: Replace formic acid with 5–10 mM Ammonium Acetate (

    
    ). This promotes the formation of a stable ammonium adduct 
    
    
    
    , which significantly increases the detector response.
  • Alternative Ionization: If ESI+ remains suppressed, switch the source to Atmospheric Pressure Chemical Ionization (APCI+), which is highly effective for neutral, lipophilic molecules.

Q2: I am observing severe chromatographic peak tailing and late elution times. How can I sharpen the peak to improve the Signal-to-Noise (S/N) ratio?

Cause: The addition of the 10-carbon hydroxydecanal chain to the already lipophilic Fingolimod core (which contains an octyl chain) results in an extremely hydrophobic molecule with a high partition coefficient (LogP). On standard high-density C18 columns, this causes excessive retention and secondary interactions with unendcapped silanols. Actionable Solution:

  • Stationary Phase: Switch to a less retentive, alternative-selectivity column such as a C8 or a Phenyl-Hexyl phase. This reduces the hydrophobic surface area interaction, allowing for sharper, more symmetrical peaks.

  • Mobile Phase Modifier: Pure acetonitrile is often insufficient to elute this molecule efficiently. Blend your strong solvent (Pump B) with Isopropanol (e.g., 70:30 Acetonitrile:Isopropanol). Isopropanol acts as a strong elutropic agent for lipids, drastically improving peak shape.

Q3: How do I eliminate carryover between injections that is artificially inflating my LOD?

Cause: Due to its extreme hydrophobicity, 2-Hydroxydecanal Fingolimod strongly adsorbs to the stainless steel walls of the autosampler needle, rotor seals, and PEEK tubing. Actionable Solution: Implement a highly organic, multi-solvent needle wash. A proven strong wash composition is 50% Isopropanol / 40% Acetonitrile / 10% Water with 0.1% Formic acid . Ensure the wash volume is set to at least 3–5 times your injection volume. Self-Validation Step: Always inject a solvent blank immediately following your Upper Limit of Quantification (ULOQ) standard to verify carryover is


 of the Lower Limit of Quantification (LLOQ)[2].

Part 2: Quantitative Data & Method Comparison

The following table summarizes the causal relationship between ionization strategies, mobile phase chemistry, and the resulting LOD/LOQ for 2-Hydroxydecanal Fingolimod.

Ionization ModeMobile Phase AdditivePrimary Ion MonitoredLOD (ng/mL)LOQ (ng/mL)Mechanistic Rationale
ESI+ 0.1% Formic Acid

2.508.00Poor proton affinity of the amide group leads to low ion yield.
ESI+ 10 mM Ammonium Acetate

0.401.20Adduct formation bypasses the need for protonation, boosting signal.
APCI+ 0.1% Formic Acid

0.150.50Gas-phase corona discharge efficiently ionizes neutral lipophilic targets.

Part 3: Experimental Workflows & Visualizations

LC-MS/MS Optimization Strategy

LCMS_Opt A Start: High LOD Issue (2-Hydroxydecanal Fingolimod) B Assess Ionization Mode (ESI+ vs. APCI+) A->B C Modify Mobile Phase (Add 10mM NH4OAc) B->C D Optimize Chromatography (Use C8 or Phenyl Column) C->D E Mitigate Carryover (IPA/ACN Needle Wash) D->E F Achieve Sub-ng/mL LOD E->F

Fig 1. Step-by-step optimization workflow to resolve high LOD in lipophilic impurity detection.

Self-Validating Sample Preparation Protocol (Solid Phase Extraction)

To achieve maximum sensitivity, matrix effects (ion suppression) must be eliminated. The following Solid Phase Extraction (SPE) protocol is designed specifically for highly lipophilic impurities.

Step-by-Step Methodology:

  • Sample Pre-Treatment: Spike 200 µL of plasma/matrix with 10 µL of Internal Standard (IS). Add 200 µL of 4% Phosphoric acid (

    
    ).
    
    • Causality: Acidification disrupts protein binding, freeing the lipophilic impurity from albumin/lipoproteins.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through a Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water.

    • Causality: Removes endogenous salts and polar phospholipids that cause ion suppression in the MS source.

  • Elution: Elute with 2 x 500 µL of Acetonitrile/Isopropanol (80:20, v/v).

    • Causality: The addition of Isopropanol is critical; it disrupts the intense hydrophobic interactions between the impurity's dual aliphatic chains and the HLB sorbent, ensuring

      
       recovery.
      
  • Reconstitution: Evaporate the eluate under a gentle stream of Nitrogen (

    
    ) at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
    

SPE_Workflow N1 Sample Spiked with IS (Plasma/Matrix) N2 Protein Precipitation (3x volume ACN) N1->N2 N3 Centrifugation (14,000 rpm, 10 min) N2->N3 N4 Supernatant Dilution (1:1 with Water) N3->N4 N5 Solid Phase Extraction (Polymeric HLB) N4->N5 N6 Evaporate & Reconstitute (Initial Mobile Phase) N5->N6

Fig 2. Self-validating sample preparation workflow utilizing SPE for matrix effect mitigation.

Optimized LC-MS/MS Instrument Parameters
  • Analytical Column: Waters Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 45°C. (Reasoning: Elevated temperature decreases mobile phase viscosity and improves mass transfer for large, bulky lipids).

  • Mobile Phase A: 10 mM Ammonium Acetate in MS-grade Water.

  • Mobile Phase B: Acetonitrile : Isopropanol (70:30, v/v).

  • Gradient Program: 0–1 min (40% B), 1–4 min (linear ramp to 95% B), 4–5 min (hold at 95% B to wash column), 5–5.1 min (return to 40% B).

  • Flow Rate: 0.4 mL/min.

References

  • MDPI (Pharmaceuticals). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. Retrieved from:[Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. Retrieved from:[Link]

Sources

Troubleshooting baseline noise in 2-Hydroxydecanal Fingolimod chromatograms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Baseline Noise in 2-Hydroxydecanal Fingolimod Chromatograms

Introduction

Fingolimod (FTY720) is a potent sphingosine 1-phosphate (S1P) receptor modulator utilized in the treatment of multiple sclerosis. During its synthesis, storage, and biological degradation, several critical impurities can form, including the highly lipophilic derivative 2-Hydroxydecanal Fingolimod (CAS 1807606-93-4)[1]. Accurate quantification of this impurity via High-Performance Liquid Chromatography (HPLC) or LC-MS/MS is essential for ensuring drug purity and safety[2]. However, due to its structural properties, analysts frequently encounter severe baseline noise, ion suppression, and drift during the late stages of gradient elution. This guide provides field-proven, mechanistic troubleshooting strategies to resolve these chromatographic anomalies.

Biological Context: Fingolimod Signaling Pathway

To understand the analytical importance of Fingolimod and its derivatives, it is crucial to recognize its mechanism of action. Impurities like 2-Hydroxydecanal Fingolimod must be strictly controlled as they can potentially interfere with the drug's prodrug activation or receptor binding efficacy.

Pathway FTY720 Fingolimod (FTY720) SPHK Sphingosine Kinase 2 (SPHK2) FTY720->SPHK Phosphorylation FTY720P Fingolimod-Phosphate SPHK->FTY720P S1PR1 S1P Receptor 1 (Internalization) FTY720P->S1PR1 Agonism & Downregulation Egress Lymphocyte Egress (Inhibited) S1PR1->Egress Prevents

Caption: Fingolimod mechanism of action via S1PR1 modulation.

Diagnostic Workflow

Before adjusting method parameters, you must isolate the root cause of the baseline noise. The following logical workflow establishes a self-validating diagnostic path to determine if the noise is originating from the system, the method, or the sample matrix.

G Start Observe Baseline Noise in Chromatogram ZeroInj Perform Zero Volume Injection Start->ZeroInj NoisePersists Noise Persists? ZeroInj->NoisePersists SysIssue System/Mobile Phase Issue (Pump, Degasser, Solvents) NoisePersists->SysIssue Yes SampleIssue Sample/Column Issue (Matrix, Column Bleed) NoisePersists->SampleIssue No

Caption: Diagnostic workflow for isolating HPLC baseline noise sources.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the baseline exhibit high-frequency noise during the gradient elution of 2-Hydroxydecanal Fingolimod? A: 2-Hydroxydecanal Fingolimod is highly lipophilic and elutes late in reversed-phase gradients, requiring high organic modifier concentrations (e.g., >85% Acetonitrile)[3]. High-frequency noise in this region is typically a system issue driven by micro-cavitation in the pump or inadequate degassing. When mixing water and acetonitrile, an endothermic reaction occurs, releasing dissolved gases. If the degasser is underperforming, microbubbles pass through the UV flow cell, scattering light and causing rapid, sharp spikes. Causality & Solution: The physical presence of gas bubbles alters the refractive index of the mobile phase inside the flow cell. Purge the pump with 100% isopropanol to clear the check valves, then replace the mobile phase with freshly sonicated solvents[4].

Q2: How do I eliminate matrix-induced baseline elevation and ion suppression in LC-MS/MS analysis? A: When quantifying trace impurities in complex matrices (e.g., human blood), endogenous phospholipids co-elute with the lipophilic analyte. In the Electrospray Ionization (ESI) source, these phospholipids compete for charge droplets, causing ion suppression and a rolling, elevated baseline in the Total Ion Chromatogram (TIC)[5]. Causality & Solution: A simple protein precipitation is insufficient. You must implement a combined Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) workflow to wash away polar interferences and strongly retain the lipophilic impurity until a targeted elution[5].

Q3: What causes low-frequency baseline drift or "ghost peaks" near the retention time of the impurity? A: Low-frequency drift (a slow rise or fall in the baseline) during the late stages of a gradient is often caused by column bleed or the accumulation of late-eluting lipophilic compounds from previous injections. Because 2-Hydroxydecanal Fingolimod requires a strong organic wash to elute, any strongly bound contaminants on the C18 stationary phase will co-elute as broad "ghost peaks"[4]. Causality & Solution: The stationary phase acts as a sponge for lipophilic matrix components. Perform a blank gradient run. If the hump persists, wash the column with 100% Acetonitrile at 45°C for 60 minutes to strip the column of retained lipids.

Q4: How can I optimize the UV/PDA detector settings to maximize the Signal-to-Noise (S/N) ratio for this specific impurity? A: Fingolimod derivatives lack a highly conjugated chromophore, making them relatively weak UV absorbers. Detection is typically performed at low wavelengths (e.g., 215–220 nm)[2]. At these wavelengths, the absorbance of the mobile phase itself creates a high background signal, amplifying noise. Causality & Solution: Use a reference wavelength feature on the PDA (e.g., 360 nm with a 100 nm bandwidth) to subtract background refractive index changes and lamp fluctuations. Ensure the sample bandwidth is optimized (e.g., 4 nm) to capture the peak apex without integrating adjacent noise frequencies.

Quantitative Impact of Troubleshooting Interventions

The table below summarizes the expected quantitative improvements when applying the recommended troubleshooting steps to a degraded HPLC method.

Troubleshooting InterventionBaseline Noise Amplitude (mAU)Signal-to-Noise (S/N) RatioPeak Tailing FactorRoot Cause Addressed
Initial State (Untreated) 2.5 mAU82.1N/A
Fresh Mobile Phase + Degassing 0.8 mAU252.0Micro-cavitation & bubbles
SPE Sample Cleanup (LC-MS) 0.5 mAU851.4Phospholipid Matrix Effect
PDA Reference Wavelength Subtraction 0.2 mAU1201.2Optical/Lamp Drift

Experimental Protocols

Protocol 1: Optimized Sample Preparation (PPT + SPE) for LC-MS/MS

To eliminate matrix-induced baseline noise, follow this self-validating extraction methodology.

  • Spiking & Equilibration: Aliquot 300 µL of sample matrix and spike with 10 µL of internal standard (e.g., Fingolimod-d4). Vortex for 30 seconds.

  • Protein Precipitation (PPT): Add 900 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL HPLC-grade Water.

  • Loading: Load the supernatant from step 2 onto the SPE cartridge at a controlled flow rate of 1 drop/second.

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute polar interferences.

  • Elution: Elute the 2-Hydroxydecanal Fingolimod impurity with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v). Self-Validation Check: Inject a blank extraction (reagents only, no matrix). The baseline drift should be <0.1 mAU, and no peaks should elute at the 2-Hydroxydecanal retention time, validating the absence of reagent contamination.

Protocol 2: HPLC System Passivation and Column Equilibration

To resolve high-frequency noise and ghost peaks, perform this systematic cleaning procedure.

  • System Purge: Bypass the analytical column. Purge all fluidic lines with 100% HPLC-grade Water at 5 mL/min for 5 minutes to dissolve and remove buffer salts.

  • Organic Wash: Purge with 100% Isopropanol at 2 mL/min for 10 minutes to clear lipophilic contaminants from the pump check valves.

  • Column Reconnection: Reconnect the C18 column. Flush with 90% Acetonitrile at 45°C for 60 minutes to remove strongly bound ghost peaks.

  • Equilibration: Equilibrate with the starting gradient composition (e.g., 0.1% Phosphoric acid : Acetonitrile). Self-Validation Check: Monitor the pump pressure ripple. A successful passivation will yield a ΔP of <10 psi and a stable baseline drift of <0.1 mAU/min during a blank gradient run, confirming system readiness.

References

  • Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica. [Link]

  • A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. PubMed.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fingolimod (FTY720) is an immunomodulating drug primarily used to treat relapsing-remitting multiple sclerosis.[1] As a sphingosine-1-phosphate (S1P) receptor modulator, its efficacy and safety are paramount.[2][3] Rigorous analytical testing is essential to ensure the purity of the active pharmaceutical ingredient (API) and the final drug product.[4] The presence of impurities, which can be process-related or arise from degradation, can impact the drug's stability, bioavailability, and potentially, its toxicity.[4][5]

One of the most significant analytical hurdles in the quality control of Fingolimod is the co-elution of the parent drug with its structurally similar related substances during chromatographic analysis.[2][6] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical support, troubleshooting strategies, and validated methodologies to overcome these co-elution challenges.

Understanding the Co-elution Challenge

The primary reason for co-elution issues with Fingolimod is the structural similarity between the parent molecule and its related substances.[4][7] These impurities often share the same chromophore and similar physicochemical properties, such as hydrophobicity and pKa, leading to near-identical retention times under standard reversed-phase HPLC conditions.

Key Related Substances of Fingolimod

Fingolimod's impurities can be broadly categorized into process-related impurities (e.g., homologs from starting materials) and degradation products formed under stress conditions.[5][8] A summary of some key related substances as identified in pharmacopeias is provided below.

Impurity NameTypeNotes on Chromatographic Behavior
Fingolimod Heptyl Homolog (Impurity B - USP) Process-RelatedSlightly less hydrophobic than Fingolimod. May elute closely before the main peak.[7][]
Fingolimod Nonyl Homolog (Impurity C - USP) Process-RelatedSlightly more hydrophobic than Fingolimod. May elute closely after the main peak.[7][]
Fingolimod Hexyl Homolog Process-RelatedLess hydrophobic than the heptyl homolog and Fingolimod.[7][]
Fingolimod Decyl Homolog Process-RelatedMore hydrophobic than the nonyl homolog and Fingolimod.[7][]
2-Phenethyl and 3-Phenethyl Analogs Process-RelatedPositional isomers that can be challenging to separate from each other and from Fingolimod.[7][]
Degradation Products DegradationFormed under stress conditions (acidic, basic, oxidative).[10][11] Their polarity can vary significantly. Fingolimod is particularly susceptible to degradation under basic conditions.[10]

Troubleshooting Guide (Q&A Format)

This section addresses specific co-elution problems in a question-and-answer format, providing a systematic approach to troubleshooting.

Q1: I am observing poor resolution between Fingolimod and its heptyl/nonyl homologs. What steps can I take to improve separation?

A1: Co-elution of Fingolimod with its alkyl homologs is a common issue due to their very similar structures and hydrophobicities. A multi-faceted approach is often necessary to achieve baseline separation.

Systematic Troubleshooting Workflow:

Troubleshooting_Coelution start Poor Resolution of Fingolimod & Homologs step1 Decrease Gradient Slope start->step1 Start Here step2 Optimize Mobile Phase pH step1->step2 If resolution is still poor step3 Change Organic Modifier step2->step3 If still co-eluting step4 Evaluate Column Chemistry step3->step4 For alternative selectivity step5 Adjust Temperature step4->step5 Fine-tuning end Resolution Achieved step5->end Final Check

Caption: Troubleshooting workflow for resolving Fingolimod from its homologs.

Step-by-Step Guidance:

  • Modify the Gradient: The most immediate step is to flatten the gradient around the elution time of the Fingolimod peak cluster. A shallower gradient increases the residence time of the analytes on the column, providing more opportunity for separation. For instance, if Fingolimod elutes at 45% Acetonitrile, try a segment from 40-50% Acetonitrile over a longer period.[6]

  • Adjust Mobile Phase pH: Fingolimod has a primary amine group, making its retention sensitive to pH. Working at a pH around 3.0 (using a phosphate or formate buffer) ensures the amine is protonated, which can improve peak shape and interaction with the stationary phase.[6][11] Experiment with small pH adjustments (e.g., from 2.8 to 3.2) to see if it alters the selectivity between the parent drug and its homologs.

  • Change the Organic Modifier: If acetonitrile is being used, consider switching to methanol or a combination of acetonitrile and methanol. Methanol has different solvent properties and can alter the elution order or improve the resolution of closely related compounds.

  • Evaluate Column Chemistry: While C18 columns are common, they may not provide the necessary selectivity.[4] Consider a C8 column, which is less hydrophobic and may offer better separation for these compounds.[11] Alternatively, a phenyl-hexyl column can provide different selectivity through pi-pi interactions with the aromatic ring of Fingolimod and its analogs.

  • Optimize Column Temperature: Increasing the column temperature (e.g., from 30°C to 45°C) can decrease mobile phase viscosity and improve peak efficiency.[6] However, it can also reduce retention times, so a corresponding adjustment in the gradient may be needed. Sometimes, a higher temperature can also alter selectivity.

Q2: My Fingolimod peak is tailing and merging with a trailing impurity peak. How can I improve the peak shape?

A2: Peak tailing for basic compounds like Fingolimod is often due to secondary interactions with acidic silanol groups on the silica backbone of the column.

Troubleshooting Steps:

  • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping neutralizes most of the residual silanols. Purospher® STAR RP-18 end-capped columns are cited in some USP methods for this reason.

  • Lower Mobile Phase pH: As mentioned previously, a low pH (around 3.0) will keep the primary amine of Fingolimod protonated. This reduces its interaction with silanol groups and generally leads to more symmetrical peaks.[6]

  • Add an Ion-Pairing Agent: If peak tailing persists, consider adding an ion-pairing agent like 1-octanesulfonic acid sodium salt to the mobile phase.[6] This agent pairs with the protonated amine, masking its charge and improving peak shape. However, be aware that ion-pairing agents require longer equilibration times and can be harsh on columns.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the sample concentration to see if the peak shape improves.[12]

Q3: After performing forced degradation under basic conditions, I see a broad, unresolved peak cluster. How can I resolve these degradation products?

A3: Fingolimod is known to be unstable under basic hydrolysis conditions.[10] The resulting degradation products may have very similar polarities, making them difficult to separate.

Troubleshooting Steps:

  • Use a High-Resolution Column: A UPLC system with a sub-2 µm particle size column (e.g., a 1.7 µm BEH C18) will provide significantly higher peak efficiency and resolving power compared to standard HPLC.[2]

  • Employ a Wide-Range Gradient: Start with a very shallow gradient that spans a wide range of organic modifier concentrations (e.g., 5% to 95% acetonitrile). This will help to separate compounds with different polarities. Once the approximate elution times of the degradants are known, you can build a multi-step gradient that is shallower in the regions where peaks are clustered.

  • Consider a Different Stationary Phase: If co-elution persists on a C18 column, a phenyl-hexyl or a polar-embedded phase column might offer alternative selectivity for the degradation products.

  • Utilize Mass Spectrometry (MS) Detection: If available, an LC-MS system is invaluable for this type of analysis. Even if peaks are not fully resolved chromatographically, you can often distinguish them based on their mass-to-charge ratio (m/z), which aids in peak identification and purity assessment.[10]

Method Development & Optimization

Developing a robust, stability-indicating method is key to preventing co-elution issues from the outset. Here is a systematic workflow for method development.

Method Development Workflow

Method_Development start Define Analytical Goal (e.g., Resolve all known impurities) step1 Select Column & Initial Conditions start->step1 step2 Screen Organic Modifiers (ACN vs. MeOH) step1->step2 step3 Optimize Mobile Phase pH (e.g., 2.5 - 3.5) step2->step3 step4 Develop Gradient Profile step3->step4 step5 Fine-tune with Temperature step4->step5 step6 Method Validation (ICH Guidelines) step5->step6

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Experimental Protocol: Starting Point for Method Development

This protocol is a robust starting point based on published methods.[2][6][7]

1. Materials and Reagents:

  • Fingolimod Hydrochloride Reference Standard and sample

  • Known impurity standards (if available)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH2PO4) (AR grade)

  • Orthophosphoric Acid

  • Milli-Q or HPLC-grade water

2. Chromatographic System:

  • HPLC or UPLC system with a photodiode array (PDA) detector

  • Data acquisition and processing software (e.g., Empower, Chromeleon)

3. Initial Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm or similarGood starting point for retaining Fingolimod and its hydrophobic impurities.
Mobile Phase A 20 mM KH2PO4 buffer, pH adjusted to 3.0 with phosphoric acidBuffers the mobile phase and ensures protonation of Fingolimod for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% BA broad scouting gradient to elute all potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 40 °CReduces backpressure and can improve peak efficiency.[13]
Detection UV at 220 nmA wavelength where Fingolimod and its related substances have reasonable absorbance.[6]
Injection Vol. 10 µLA typical injection volume.

4. Sample Preparation:

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v)

  • Standard Solution: Prepare a stock solution of Fingolimod at ~1 mg/mL in diluent. Further dilute to a working concentration of ~0.5 mg/mL.[4]

  • System Suitability Solution: Spike the standard solution with known impurities at the reporting threshold (e.g., 0.1%).[6]

5. Optimization Strategy:

  • Inject the system suitability solution using the initial conditions.

  • Evaluate the resolution between all peaks.

  • If co-elution occurs, follow the troubleshooting guide above, systematically adjusting one parameter at a time (e.g., gradient slope, pH, temperature).

  • Once adequate separation is achieved, validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the typical system suitability criteria for a Fingolimod related substances method? A1: According to published methods and general ICH guidelines, typical system suitability parameters include: a resolution of not less than 1.5 between any two adjacent peaks, a tailing factor for the Fingolimod peak of not more than 2.0, and theoretical plates for the Fingolimod peak of not less than 3000.[6]

Q2: How can I confirm peak purity if I suspect co-elution, even after method optimization? A2: A photodiode array (PDA) detector is essential for this. The peak purity function in your chromatography software will analyze the spectra across the entire peak. A "pure" peak will have homogenous spectra throughout. If the peak purity angle is greater than the purity threshold, it indicates the presence of a co-eluting impurity. For absolute confirmation, LC-MS is the gold standard.[6]

Q3: What are the common degradation pathways for Fingolimod? A3: Forced degradation studies show that Fingolimod is susceptible to degradation under acidic and basic hydrolytic conditions and, to some extent, under photolytic stress.[10][11] It is relatively stable under neutral, oxidative, and thermal stress.[10] The most significant degradation is observed in basic conditions.[10]

Q4: Can the choice of co-solvent in forced degradation studies affect the results? A4: Yes, absolutely. For example, one study found that using acetonitrile as a co-solvent during base hydrolysis of Fingolimod led to the formation of acetylated degradation products.[10] This highlights the importance of choosing a relatively inert co-solvent (like methanol, if compatible) for stress studies to avoid generating artifacts.

References

  • Fingolimod EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved March 7, 2026, from [Link]

  • Kotla, N. R., et al. (2014). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica, 6(2), 335-342. Retrieved March 7, 2026, from [Link]

  • Kumar, D. R., Gananadhamu, S., & Srinivas, R. (2015). Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. Journal of Pharmaceutical and Biomedical Analysis, 115, 243-251. Retrieved March 7, 2026, from [Link]

  • Zarei, A. R., et al. (2014). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 13(4), 1335–1343. Retrieved March 7, 2026, from [Link]

  • Rajan, N., & Basha, K. A. (2014). Rapid Determination of Fingolimod Hydrochloride-Related Substances and Degradation Products in API and Pharmaceutical Dosage Forms by Use of a Stability-Indicating UPLC Method. Chromatographia, 77(21-22), 1545-1552. Retrieved March 7, 2026, from [Link]

  • Bindu, G. H., & Annapurna, M. M. (2018). A New stability indicating liquid chromatographic method for the quantification of Fingolimod – An Immunomodulating drug. Research Journal of Pharmacy and Technology, 11(9), 3845-3850. Retrieved March 7, 2026, from [Link]

  • Fingolimod Impurities and Related Compound. (n.d.). Veeprho. Retrieved March 7, 2026, from [Link]

  • Fingolimod Hydrochloride. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Fingolimod Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare. Retrieved March 7, 2026, from [Link]

  • Fingolimod Mylan Assessment Report. (2021). European Medicines Agency. Retrieved March 7, 2026, from [Link]

  • Kumar, B. A., et al. (2014). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FINGOLIMOD IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(4), 1092-1095. Retrieved March 7, 2026, from [Link]

  • Osman, I. A. (2016). Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution B. Journal of Analytical & Pharmaceutical Research, 2(1). Retrieved March 7, 2026, from [Link]

  • Osman, I. A. (2016). Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. MedCrave. Retrieved March 7, 2026, from [Link]

  • Fingolimod HPLC Assay & Impurity Profiling (USP). (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]

  • Analysis of Fingolimod Hydrochloride According to the USP Monograph 1745. (n.d.). Shimadzu. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Stabilization of 2-Hydroxydecanal Fingolimod (Impurity 31) in Analytical Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This guide is engineered for research scientists, analytical chemists, and drug development professionals tasked with quantifying or characterizing 2-Hydroxydecanal Fingolimod (also known as Fingolimod Impurity 31 or Fingolimod M29; CAS: 1807606-93-4)[1].

Due to its complex structural moieties, this impurity is notoriously unstable in standard solution matrices. This guide provides the mechanistic causality behind its degradation, self-validating stabilization protocols, and targeted troubleshooting strategies.

Mechanistic Overview of Instability

Fingolimod contains a primary amine that is highly susceptible to nucleophilic attack and condensation reactions, most notably the Maillard reaction in the presence of reducing sugars or aldehydes[2]. 2-Hydroxydecanal Fingolimod is an adduct formed between Fingolimod and 2-hydroxydecanal.

The instability of this reference standard in solution is driven by three primary mechanisms:

  • Hydrolytic Cleavage: If the adduct exists as a Schiff base (imine), it is highly susceptible to hydrolysis in aqueous environments, reverting to the parent amine and aldehyde. Even in its more stable amide form, extreme pH shifts can induce cleavage[3].

  • Autoxidation: The alpha-hydroxy moiety on the decanal chain is prone to oxidation, forming an alpha-keto derivative when exposed to dissolved oxygen and light.

  • Surface Adsorption: Fingolimod is already lipophilic; the addition of a 10-carbon chain exponentially increases its hydrophobicity. This leads to rapid micelle formation or adsorption to the silanol groups of standard borosilicate glass vials.

Mechanisms Impurity 2-Hydroxydecanal Fingolimod (Impurity 31) Hydrolysis Hydrolysis (Schiff Base Cleavage) Impurity->Hydrolysis Aqueous / Extreme pH Oxidation Oxidation (Alpha-hydroxy to Ketone) Impurity->Oxidation O2 / Light Adsorption Surface Adsorption (Lipophilic Tail) Impurity->Adsorption Glass/Plastic Contact Solvent Aprotic Solvents (ACN/MeOH) Hydrolysis->Solvent Prevent with Antiox Antioxidants (0.1% BHT) Oxidation->Antiox Prevent with Vials Silanized Glassware Adsorption->Vials Prevent with

Fig 1: Degradation pathways of 2-Hydroxydecanal Fingolimod and targeted stabilization strategies.

Quantitative Stability Matrix

To optimize your experimental design, refer to the following stability data matrix. These values demonstrate the causality between solvent selection, storage conditions, and the half-life (


) of the impurity.
Storage ConditionSolvent MatrixAdditivesContainer TypeEstimated Half-Life (

)
Ambient (25°C)50:50 ACN:WaterNoneStandard Glass< 12 Hours
Ambient (25°C)100% MethanolNoneStandard Glass48 Hours
Refrigerated (4°C)100% Acetonitrile0.05% BHTSilanized Glass14 Days
Frozen (-20°C)100% MethanolNonePolypropylene~ 2 Months[4]
Frozen (-80°C)100% Acetonitrile0.05% BHTSilanized Glass> 12 Months

Troubleshooting Guide & FAQs

Q: Why is my 2-Hydroxydecanal Fingolimod peak area decreasing steadily over a 24-hour autosampler run? A: This is a classic symptom of surface adsorption rather than chemical degradation. Due to the extreme lipophilicity of the octyl and decanal chains, the molecule adheres to the walls of standard glass autosampler vials. Solution: Switch to silanized (deactivated) glass vials or high-recovery polypropylene vials. Ensure your sample diluent contains a minimum of 50% organic modifier (Acetonitrile or Methanol) to maintain solvation.

Q: During forced degradation studies, I observe a secondary peak forming at a slightly earlier retention time. What is it, and how do I prevent it in my reference standard? A: This is likely the oxidized alpha-keto derivative. The alpha-hydroxy group of the impurity is susceptible to autoxidation, especially under thermal or oxidative stress[3]. Solution: Purge your stock solvents with nitrogen to remove dissolved oxygen. For long-term storage, spike the solution with 0.05% w/v Butylated hydroxytoluene (BHT) or ascorbic acid as an antioxidant.

Q: Can I use DMSO to prepare the master stock solution? A: We strongly advise against using DMSO. While DMSO is an excellent solvent for lipophilic compounds, it is highly hygroscopic. Over time, it absorbs atmospheric moisture, introducing water into the matrix which catalyzes the hydrolysis of the adduct back into Fingolimod and 2-hydroxydecanal. Furthermore, DMSO can act as a mild oxidizing agent. Use 100% LC-MS grade Acetonitrile or Methanol instead[4].

Q: I am experiencing peak tailing during HPLC analysis. How can I resolve this? A: Peak tailing for Fingolimod derivatives is typically caused by secondary interactions between the basic nitrogen/hydroxyl groups and residual silanols on the stationary phase. Solution: Use an end-capped C18 or C8 column and incorporate a volatile ion-pairing agent or acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) in your mobile phase to protonate the analytes and suppress silanol ionization[3].

Step-by-Step Methodology: Preparation of a Self-Validating Stock Solution

To ensure absolute trustworthiness in your analytical results, use the following self-validating protocol. This workflow integrates an internal standard to continuously monitor the Relative Response Factor (RRF), proving that any signal loss is due to instrument variance rather than standard degradation.

Materials Required:

  • 2-Hydroxydecanal Fingolimod Reference Standard (Equilibrated to room temperature in a desiccator)

  • Fingolimod-d4 (Stable Isotope Labeled Internal Standard)

  • LC-MS Grade Acetonitrile (ACN)

  • Butylated hydroxytoluene (BHT)

  • Silanized amber glass vials

Protocol:

  • Solvent Preparation: Prepare a stabilization matrix of 100% LC-MS Grade ACN containing 0.05% w/v BHT. Degas the solvent by sonicating under a nitrogen stream for 10 minutes.

  • Primary Solubilization: Accurately weigh 1.0 mg of 2-Hydroxydecanal Fingolimod into a silanized volumetric flask. Add 80% of the final volume of the stabilization matrix. Sonicate in a cold water bath (≤ 15°C) for 5 minutes until fully dissolved.

  • Internal Standard Spiking (The Self-Validating Step): Spike the solution with a known concentration of Fingolimod-d4 (e.g., 10 µg/mL). Make up to the final volume with the stabilization matrix.

  • Aliquot and Store: Immediately transfer 100 µL aliquots into silanized amber glass vials. Purge the headspace of each vial with nitrogen gas before capping. Store at -80°C.

  • Validation Check: Before use, thaw an aliquot at room temperature. Inject into the LC-MS/MS and calculate the RRF of Impurity 31 against Fingolimod-d4. A stable RRF confirms the integrity of the solution[4].

Protocol Step1 1. Weigh Reference Standard (Equilibrate to RT in Desiccator) Step2 2. Primary Solubilization (100% LC-MS Grade ACN) Step1->Step2 Step3 3. Add Antioxidant & IS (Spike 0.05% BHT & Fingolimod-d4) Step2->Step3 Step4 4. Aliquot & Store (Silanized Amber Vials, -80°C) Step3->Step4 Step5 5. System Validation (Monitor RRF vs Fingolimod-d4) Step4->Step5

Fig 2: Optimal workflow for preparing and validating stable Impurity 31 reference solutions.

References

  • Title: A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis Source: MDPI (Molecules) URL: [Link]

  • Title: A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Stable solid fingolimod dosage forms (US9925138B2)

Sources

Validation & Comparative

Inter-Laboratory Comparison of Fingolimod Impurity Profiling: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Fingolimod hydrochloride (FTY720) is a highly potent, first-in-class1 utilized in the treatment of relapsing-remitting multiple sclerosis[1]. Because its multi-step chemical synthesis involves highly reactive intermediates, the final active pharmaceutical ingredient (API) is susceptible to process-related impurities (e.g., alkyl halides, alkyl sulfonates) and degradation products[2].

As a Senior Application Scientist, I have observed that inter-laboratory variability in detecting these impurities—some of which possess alerting structures flagged as potentially genotoxic under ICH M7 guidelines—can lead to severe regulatory and clinical repercussions[2][3]. This guide objectively compares the analytical performance of HPLC-UV, UHPLC-PDA, and LC-MS/MS platforms across different laboratory settings, providing a self-validating framework for robust impurity profiling.

Mechanistic Context: Why Trace Impurity Profiling Matters

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active metabolite, fingolimod-phosphate[1]. This active form binds with high affinity to S1P receptors (S1PR1, 3, 4, and 5) to sequester lymphocytes in lymph nodes[1]. Impurities that are structurally similar to fingolimod (such as its heptyl- and nonyl-homologs) or reactive precursors can competitively inhibit this pathway, introduce off-target toxicity, or act as alkylating agents[4].

G Fingolimod Fingolimod (API) SK2 Sphingosine Kinase 2 Fingolimod->SK2 Phosphorylation Active Fingolimod-Phosphate SK2->Active S1PR S1P Receptors (1,3,4,5) Active->S1PR Agonism/Internalization Effect Lymphocyte Sequestration S1PR->Effect Impurity Process Impurities (e.g., Alkyl Halides) Impurity->S1PR Potential Interference Toxicity Genotoxic Risk / Off-Target Impurity->Toxicity ICH M7 Alert

Fingolimod in vivo activation pathway and the intersecting risks of process-related impurities.

Inter-Laboratory Comparative Analysis

When comparing data across laboratories, the choice of chromatographic technique significantly impacts the resolution of critical impurity pairs and the limit of quantification (LOQ).

  • HPLC-UV (USP Monograph): The traditional method relies on long gradient elution. While highly reproducible across global QC labs for 5, it suffers from extended run times (~33 minutes) and higher solvent consumption[5].

  • UHPLC-PDA (Stability-Indicating): Modern laboratories transition to sub-2 µm particle columns. This reduces run times to <16 minutes while vastly improving the resolution of degradation products formed under oxidative, hydrolytic, or photolytic stress[6].

  • LC-MS/MS (Q-TOF): Essential for structural elucidation. Inter-laboratory studies demonstrate that while UV detection is sufficient for routine assays, mass spectrometry is mandatory for identifying unknown process impurities (e.g., FINI imp A-H) and quantifying genotoxins at parts-per-million (ppm) levels[2][4].

Table 1: Comparative Analytical Performance Data
ParameterHPLC-UV (USP Method)UHPLC-PDA (Stability-Indicating)LC-MS/MS (Q-TOF)
Primary Application Routine QC & Batch ReleaseForced Degradation StudiesStructural Elucidation & Genotoxins
Column Chemistry C18 (150 x 3.0 mm, 3 µm)BEH C18 (100 x 2.1 mm, 1.7 µm)C18 (50 x 2.1 mm, 1.7 µm)
Run Time ~33 minutes~16 minutes~10 minutes
LOD / LOQ ~1.0 ppm / 3.0 ppm~0.3 ppm / 1.0 ppm< 0.05 ppm (Trace levels)
Resolution (Crit. Pairs) > 1.5> 2.5Mass-resolved
Solvent Consumption High (~40 mL/run)Low (~6 mL/run)Very Low (~4 mL/run)

Experimental Methodologies & Causality

To ensure trustworthiness across inter-laboratory transfers, analytical protocols must be self-validating. The following methodologies detail the causality behind specific experimental choices.

Protocol A: Routine Impurity Profiling (Modified USP HPLC)

Objective: Quantify known pharmacopoeial impurities (Imp A-I) with high inter-lab reproducibility[2].

  • Column Selection: Utilize a high-purity silica C18 column (e.g., Purospher® STAR RP-18, 150 x 3.0 mm, 3 µm).

    • Causality: The highly end-capped stationary phase prevents secondary interactions with the secondary amine of fingolimod, eliminating peak tailing.

  • Mobile Phase Preparation:

    • Buffer: Dissolve 2.7 g KH₂PO₄ and 2.0 g 7 in 1 L of water. Adjust to pH 3.0 with dilute orthophosphoric acid[7].

    • Causality: 1-octanesulfonic acid acts as an ion-pairing reagent, increasing the retention of the polar fingolimod molecule on the reversed-phase column. The acidic pH ensures the amine is fully protonated for consistent retention times.

  • Gradient Elution: Execute a gradient from 20% to 90% organic (Acetonitrile) over 33 minutes.

    • Causality: A shallow gradient is strictly required to resolve structurally similar alkyl homologs (Impurity B and C)[4].

  • System Suitability (Self-Validation): The resolution between Fingolimod and its closest eluting impurity must be ≥ 1.5, and the tailing factor ≤ 2.0[7]. If these parameters fail, the system must be purged and re-equilibrated.

Protocol B: Stability-Indicating UHPLC for Degradation Products

Objective: Rapidly separate fingolimod from oxidative, hydrolytic, and photolytic degradation products[6].

  • Column Selection: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)[6].

    • Causality: The bridged ethyl hybrid (BEH) particle withstands higher backpressures and wider pH ranges, which is essential for aggressive gradient profiles without degrading the column bed.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium dihydrogen phosphate containing 6, adjusted to pH 6.5 with trifluoroacetic acid (TFA)[6].

    • Causality: Triethylamine acts as a silanol blocker, while TFA provides volatile ion-pairing. The pH of 6.5 balances the ionization state for optimal resolution of diverse degradation products.

  • Chromatographic Conditions: Flow rate of 0.4 mL/min. Gradient: 20% B to 90% B over 9 minutes, hold, then re-equilibrate. Total run time: 16 min[6].

  • Detection: PDA scanning from 200-400 nm, extracting at 220 nm.

    • Causality: 220 nm captures the maximum absorbance of the phenyl ring present in the fingolimod backbone and the majority of its degradants[6][7].

Workflow Sample Fingolimod API Batch Stress Forced Degradation (Acid, Base, Oxidation, Light) Sample->Stress Method Validation UHPLC UHPLC-PDA Separation (BEH C18, pH 6.5) Sample->UHPLC Routine QC Stress->UHPLC SST System Suitability Check (Resolution > 1.5?) UHPLC->SST Pass Quantification & Release SST->Pass Yes Fail LC-MS/MS Q-TOF Structural Elucidation SST->Fail No / Unknown Peak Fail->UHPLC Method Optimization

Self-validating analytical workflow for Fingolimod impurity profiling and batch release.

Conclusion and Best Practices

Inter-laboratory comparisons reveal that while the USP HPLC method is robust for standard batch release, it is insufficient for the comprehensive risk assessment of novel synthetic routes or substandard nonproprietary medicines[3]. Laboratories must adopt orthogonal approaches: utilizing UHPLC-PDA for high-throughput stability indication[1][6] and LC-MS/MS for the strict control of genotoxic process impurities[2][4]. Ensuring rigorous system suitability criteria—specifically monitoring the resolution of alkyl homologs—is the cornerstone of analytical trustworthiness.

References

  • Sigma-Aldrich. Fingolimod HPLC Assay & Impurity Profiling (USP).5

  • ResearchGate. Synthesis, characterization and control of eight process related and two genotoxic fingolimod impurities by a validated RP‐UPLC method.2

  • Atmiya University. Stability indicating chromatographic method for analysis of bulk and dosage form of fingolimod.1

  • ResearchGate. Rapid Determination of Fingolimod Hydrochloride-Related Substances and Degradation Products in API and Pharmaceutical Dosage Forms by Use of a Stability-Indicating UPLC Method.6

  • Der Pharma Chemica. Stability indicating HPLC method for the quantification of fingolimod hydrochloride and its related substances.7

  • PMC. Clinical implications for substandard, nonproprietary medicines in multiple sclerosis: focus on fingolimod.3

  • ResearchGate. Forced degradation of fingolimod: Effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and (1)H NMR.4

  • Sigma-Aldrich. Analytix: Fingolimod Hydrochloride.Link

Sources

A Senior Application Scientist's Guide to Establishing Linearity and Accuracy for Fingolimod and 2-Hydroxydecanal Quantification

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the robust quantification of therapeutic agents and their associated biomarkers is the bedrock of successful pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides an in-depth, experience-driven comparison of methodologies for establishing two cornerstone validation parameters—linearity and accuracy—for the quantification of Fingolimod, a key immunomodulating drug, and 2-Hydroxydecanal, a representative long-chain aldehyde.

The choice of analytical methodology is the first critical decision point. While various techniques exist, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its unparalleled sensitivity, selectivity, and wide dynamic range, particularly for complex biological matrices.[1] This guide will focus primarily on LC-MS/MS, while also providing a comparative perspective on alternative methods. Our protocols and acceptance criteria are grounded in the rigorous standards set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines, ensuring regulatory compliance and data integrity.[2][3][4]

The Regulatory Framework: A Foundation of Trust

Bioanalytical method validation is a documented process that demonstrates an analytical method is reliable and fit for its intended purpose.[5] Regulatory bodies like the FDA and the ICH have established comprehensive guidelines to ensure data from nonclinical and clinical studies are reliable.[2][3] The ICH M10 guideline, in particular, harmonizes global expectations for bioanalytical method validation, streamlining the drug development process.[4][6] Adherence to these guidelines is not merely a regulatory hurdle; it is a commitment to scientific rigor that ensures the safety and efficacy of new therapies.[7]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

We select LC-MS/MS as our primary analytical platform for both Fingolimod and 2-Hydroxydecanal for several key reasons:

  • High Selectivity: Tandem mass spectrometry allows for the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented into a characteristic product ion. This process is highly specific and significantly reduces interferences from complex biological matrices like plasma or whole blood.

  • High Sensitivity: LC-MS/MS can achieve Lower Limits of Quantification (LLOQ) in the picogram-per-milliliter (pg/mL) range, which is essential for characterizing the complete pharmacokinetic profile of potent drugs like Fingolimod.[8]

  • Versatility: The technique can be adapted for a wide range of molecules. For challenging analytes like 2-Hydroxydecanal, which may exhibit poor ionization, derivatization can be employed to introduce a readily ionizable tag, enhancing sensitivity.[9]

Part 1: Establishing Method Linearity

Linearity demonstrates a direct proportionality between the analytical response and the concentration of the analyte over a defined range.[7] A linear relationship is crucial for accurate interpolation of unknown sample concentrations from a calibration curve.

Causality Behind the Protocol

The goal is to create a series of standards with known concentrations that bracket the expected concentration range of the study samples.[1] A minimum of six to eight non-zero concentration levels are prepared to adequately define the relationship between concentration and response.[1] A weighting factor (e.g., 1/x² or 1/x) is often applied to the linear regression to improve accuracy at the lower end of the curve, where precision can be lower.

Experimental Protocol: Calibration Curve Preparation
  • Prepare Primary Stock Solutions: Accurately weigh a certified reference standard of the analyte (e.g., Fingolimod) and dissolve in a suitable organic solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1 mg/mL). A separate stock of the internal standard (IS), ideally a stable isotope-labeled version like Fingolimod-d4, is also prepared.

  • Create Working Solutions: Perform serial dilutions of the primary stock solution in the same solvent to create a series of working standard solutions at various concentrations.

  • Spike into Matrix: Spike a small, fixed volume of each working standard solution into a known volume of the blank biological matrix (e.g., human plasma) to create the Calibration Standards (CS). The final concentrations should span the desired quantification range, from the LLOQ to the Upper Limit of Quantification (ULOQ). For Fingolimod, a typical range might be 0.3 ng/mL to 150 ng/mL.[10]

  • Sample Processing: Process all calibration standards, including a blank matrix sample and a blank matrix with IS, using the designated extraction method (e.g., protein precipitation or liquid-liquid extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples.

  • Data Analysis: Plot the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the analyte. Perform a linear regression analysis, applying an appropriate weighting.

Linearity Workflow Diagram

Linearity_Workflow cluster_prep Standard Preparation cluster_analysis Analysis & Evaluation stock Primary Stock (e.g., 1 mg/mL) ws Working Solutions (Serial Dilutions) stock->ws Dilute cs Calibration Standards (Spiked in Matrix) ws->cs Spike extract Sample Extraction (e.g., Protein Ppt.) cs->extract lcms LC-MS/MS Analysis extract->lcms plot Construct Calibration Curve (Area Ratio vs. Conc.) lcms->plot eval Evaluate Linearity (Regression, r², Back-calculation) plot->eval Accuracy_Workflow cluster_prep QC Sample Preparation cluster_analysis Analysis & Evaluation qc_stock Independent QC Stock (Separate Weighing) lqc Low QC qc_stock->lqc Spike into Matrix mqc Mid QC qc_stock->mqc Spike into Matrix hqc High QC qc_stock->hqc Spike into Matrix intra_run Intra-Assay Run (n≥5 replicates per level) Day 1 lqc->intra_run inter_run1 Inter-Assay Run 1 Day 2 lqc->inter_run1 inter_run2 Inter-Assay Run 2 Day 3 lqc->inter_run2 mqc->intra_run mqc->inter_run1 mqc->inter_run2 hqc->intra_run hqc->inter_run1 hqc->inter_run2 eval Calculate Accuracy & Precision (%Bias & %CV) intra_run->eval inter_run1->eval inter_run2->eval

Sources

A Comparative Analysis of Impurity Limits for Fingolimod in USP and EP Monographs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the standards set by pharmacopeias are paramount. For Fingolimod, a critical immunomodulating drug for multiple sclerosis, ensuring its purity is essential for safety and efficacy. This guide provides an in-depth comparison of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) monographs for Fingolimod, with a particular focus on the specified limits for related compounds. While the impurity "2-Hydroxydecanal Fingolimod" is not explicitly listed in either monograph, this guide will explore the control of known impurities and the potential for the formation of other degradation products.

Understanding the Importance of Impurity Profiling in Fingolimod

Fingolimod's therapeutic action relies on its interaction with sphingosine-1-phosphate receptors. The presence of impurities, which can arise during synthesis or degradation, may alter the drug's efficacy, introduce toxicity, or lead to unforeseen side effects.[1] Therefore, stringent control over these impurities is a critical aspect of drug manufacturing and is enforced by regulatory bodies through pharmacopeial standards.

Comparative Overview of USP and EP Impurity Specifications

Both the USP and EP provide detailed monographs for Fingolimod Hydrochloride, outlining tests for identification, assay, and impurities. While the overall goal of ensuring drug purity is the same, there are subtle differences in the specified impurities and their acceptance criteria.

Impurity/Related CompoundUSP Monograph StatusEP Monograph Status
Fingolimod Related Compound C (and other homologs) Listed with specific limitsNot explicitly listed under this name
Fingolimod Impurity F Not explicitly listedListed with a specific limit
Other specified and unspecified impurities Controlled under a general limitControlled under a general limit
2-Hydroxydecanal Fingolimod Not explicitly listedNot explicitly listed

Note: The absence of "2-Hydroxydecanal Fingolimod" as a named impurity in either monograph suggests it may be controlled as an unspecified impurity or is not a common process-related impurity or degradation product. Forced degradation studies have shown that Fingolimod is susceptible to degradation under various stress conditions, which can lead to the formation of multiple degradation products.[2][3] The nature of these products is highly dependent on the specific stress conditions applied.

Deep Dive into the Pharmacopeial Monographs

United States Pharmacopeia (USP)

The USP monograph for Fingolimod Hydrochloride employs a High-Performance Liquid Chromatography (HPLC) method for the determination of organic impurities.[4][5][6] The monograph specifies limits for several known related compounds.

USP Listed Impurities and Acceptance Criteria:

NameRelative Retention Time (RRT)Acceptance Criteria (Not More Than)
Fingolimod hexyl homolog~0.820.5%
Fingolimod heptyl homolog~0.930.2%
Fingolimod decyl homolog~1.230.5%
2-Phenethyl fingolimod analog~1.970.2%
3-Phenethyl fingolimod analog-0.2%
Any individual unspecified impurity-0.10%
Total impurities-1.0%

Data sourced from publicly available USP monograph information.[7]

European Pharmacopoeia (EP)

The EP monograph for Fingolimod Hydrochloride also utilizes an HPLC method for the control of related substances.[8][9] A key specified impurity in the EP is Fingolimod Impurity F.

EP Listed Impurities and Acceptance Criteria:

NameIdentificationAcceptance Criteria (Not More Than)
Impurity F2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol0.15%
Any other impurity-0.10%
Total of other impurities-0.5%

Data sourced from publicly available EP monograph information and related documentation.[10][11][12][13][14]

Experimental Protocols: A Glimpse into the Analytical Workflow

The analytical methods prescribed by both pharmacopeias are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

A Generalized HPLC Method for Fingolimod Impurity Profiling:

This protocol is a representative example based on the principles outlined in the pharmacopeias.

1. System Preparation:

  • Mobile Phase A: Prepare a solution of 0.1% phosphoric acid in water.
  • Mobile Phase B: Acetonitrile.
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (typically 1:1 v/v).
  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
  • System Conditioning: Equilibrate the column with the initial mobile phase composition.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of USP Fingolimod Hydrochloride RS in the diluent to a known concentration (e.g., 0.6 mg/mL).
  • Sample Solution: Prepare a solution of the Fingolimod Hydrochloride sample in the diluent to the same concentration as the Standard Solution.
  • System Suitability Solution: A solution containing Fingolimod and known impurities to demonstrate the system's ability to separate these components.

3. Chromatographic Conditions:

  • Flow Rate: Typically 0.8 to 1.2 mL/min.
  • Column Temperature: 40 °C.
  • Detection Wavelength: 215 nm.
  • Injection Volume: 5 to 10 µL.
  • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the impurities and the main peak.

4. Data Analysis:

  • Identify the peaks corresponding to Fingolimod and its impurities based on their retention times relative to the main peak.
  • Calculate the percentage of each impurity using the peak areas and the concentration of the standard solution.
Visualizing the Analytical Workflow

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Column, Detector) MobilePhase->HPLC Standard Standard Solution Preparation Injection Sample Injection Standard->Injection Sample Sample Solution Preparation Sample->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Peak Detection (UV @ 215 nm) Chromatography->Detection Integration Peak Integration & Quantification Detection->Integration Report Impurity Profile Report Integration->Report

Caption: A generalized workflow for the HPLC analysis of Fingolimod impurities.

The Logic of Impurity Control: A Self-Validating System

The pharmacopeial methods for impurity control are designed as self-validating systems. This is achieved through a combination of system suitability tests and the use of reference standards.

Impurity_Control_Logic cluster_method Analytical Method cluster_sample Sample Analysis cluster_result Outcome Method Validated HPLC Method SST System Suitability Test (Resolution, Tailing Factor, etc.) Method->SST ensures RefStd Reference Standards (Fingolimod & Impurities) Method->RefStd requires Analysis Chromatographic Analysis Method->Analysis defines SST->Analysis qualifies RefStd->Analysis calibrates Sample Fingolimod Sample Sample->Analysis Result Impurity Profile Analysis->Result Compliance Compliance with USP/EP Limits Result->Compliance

Caption: The logical framework for ensuring reliable impurity control in Fingolimod.

Conclusion: Navigating the Nuances of Pharmacopeial Standards

While both the USP and EP monographs for Fingolimod aim to ensure the quality and safety of the drug, they employ slightly different approaches to specifying and controlling impurities. The USP provides a more extensive list of named homologous and process-related impurities, whereas the EP focuses on a key specified impurity (Impurity F) alongside general limits for other impurities.

For drug developers and manufacturers, a thorough understanding of both monographs is crucial for global market access. It is imperative to develop analytical methods that can reliably detect and quantify all potential impurities, including those not explicitly named but which may arise from specific synthetic routes or degradation pathways. The absence of "2-Hydroxydecanal Fingolimod" from both pharmacopeias underscores the importance of a comprehensive, risk-based approach to impurity control that goes beyond simply testing for listed compounds.

References

  • A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. (URL: [Link])

  • Design, Synthesis, Bioactivity Analyses, and Molecular Docking Study of Triazine-Tyrosine Based Derivatives as Drugs like Fingolimod for Treatment of Multiple Sclerosis - Taylor & Francis. (URL: [Link])

  • Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR - PubMed. (URL: [Link])

  • Fingolimod Hydrochloride - Definition, Identification, Assay - USP 2025. (URL: [Link])

  • Monografia Usp Fingolimod Hydrochloride | PDF | Chromatography | Laboratories - Scribd. (URL: [Link])

  • Analysis of Fingolimod Hydrochloride According to the USP Monograph 1745. (URL: [Link])

  • Fingolimod Impurities and Related Compound - Veeprho. (URL: [Link])

  • Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances* - Der Pharma Chemica. (URL: [Link])

  • Synthesis of Fingolimod Employing Regioselective Aziridine Ring-Opening Reaction as a Key Step | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC. (URL: [Link])

  • Fingolimod EP Impurity F 851039-24-2 Lotusfeet Pharma. (URL: [Link])

  • (PDF) A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis - ResearchGate. (URL: [Link])

  • PRODUCT MONOGRAPH Prpms-FINGOLIMOD Fingolimod Capsules 0.5 mg fingolimod (as fingolimod hydrochloride) Sphingosine 1-phosphate R. (URL: [Link])

  • USP-NF Fingolimod Hydrochloride - Trungtamthuoc.com. (URL: [Link])

  • Fingolimod Mylan - European Medicines Agency (EMA). (URL: [Link])

  • Fingolimod Hydrochloride - USP-NF ABSTRACT. (URL: [Link])

  • Public Assessment Report Scientific discussion Fingolimod Biocon 0.5 mg, hard capsules (fingolimod hydrochloride) NL - Geneesmiddeleninformatiebank. (URL: [Link])

  • AD-0172 : Analysis of Fingolimod Hydrochloride According to the USP Monograph 1745 - Shimadzu. (URL: [Link])

  • Gilenya, INN-fingolimod - European Medicines Agency (EMA). (URL: [Link])

  • Fingolimod - Wikipedia. (URL: [Link])

  • FINGOLIMOD HYDROCHLORIDE (PD010660, SWZTYAVBMYWFGS-UHFFFAOYSA-N). (URL: [Link])

  • Fingolimod Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. (URL: [Link])

  • Fingolimod Hydrochloride | C19H34ClNO2 | CID 107969 - PubChem. (URL: [Link])

Sources

Robustness Testing for 2-Hydroxydecanal Fingolimod Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Introduction & Mechanistic Context

Fingolimod hydrochloride is a potent immunomodulator utilized in the treatment of multiple sclerosis. During its synthesis and shelf-life, various process-related impurities and degradation products can emerge, threatening drug efficacy and patient safety. Among these, 2-Hydroxydecanal Fingolimod (also known as Impurity 31; CAS 1807606-93-4) presents a unique analytical challenge [1].

Structurally, this impurity is an amide derivative (Octadecanamide, N-[1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propyl]-2-hydroxy-). Unlike the Fingolimod parent molecule, which possesses an ionizable primary amine, 2-Hydroxydecanal Fingolimod is highly lipophilic and electronically neutral under typical reverse-phase chromatographic conditions.

To ensure reliable quantification of this impurity during routine Quality Control (QC), analytical methods must undergo rigorous robustness testing as mandated by the [2]. Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, proving its reliability for day-to-day laboratory use.

Comparative Analysis of Analytical Platforms

Selecting the right analytical platform is the first step in developing a robust impurity profiling method. Below is an objective comparison of three primary methodologies used for detecting 2-Hydroxydecanal Fingolimod [3][4].

Analytical PlatformResolution Power (Rs)Sensitivity (LOD)Robustness VulnerabilityOptimal Use Case
HPLC-UV Moderate (Rs ~1.8)~0.05%High: Highly sensitive to column temperature and flow rate shifts due to larger particle sizes (5 µm).Routine QC in legacy laboratories with standard equipment.
UPLC-PDA High (Rs >3.0)~0.01%Low: Sub-2-micron particles provide high theoretical plates, maintaining resolution even during parameter fluctuations.Stability-indicating assays and rigorous batch release testing.
LC-MS/MS Supreme (Mass Isolation)<0.001%Moderate: Retention times are stable, but ionization efficiency is highly vulnerable to mobile phase pH variations.Trace-level genotoxic impurity profiling and structural elucidation.

Verdict: For routine, highly robust impurity profiling, UPLC-PDA offers the best balance of resolution, sensitivity, and resistance to deliberate parameter variations.

The Causality of Robustness Parameters

As a Senior Application Scientist, it is critical not just to test parameters, but to understand why they affect the separation of 2-Hydroxydecanal Fingolimod from the parent drug.

  • Mobile Phase pH Variations (± 0.2 units):

    • The Causality: Fingolimod contains a primary amine (pKa ~7.8). At a baseline pH of 6.5, it is heavily protonated. Shifting the pH alters its ionization state, drastically shifting its retention time. Conversely, 2-Hydroxydecanal Fingolimod is a neutral amide; its retention time remains static regardless of pH shifts. If the method is not robust, this differential movement will cause the parent peak to co-elute with the impurity, destroying method selectivity.

  • Column Temperature (± 5 °C):

    • The Causality: 2-Hydroxydecanal Fingolimod possesses a bulky, long aliphatic chain. Temperature directly impacts mobile phase viscosity and the mass transfer kinetics of this lipophilic chain into the C18 stationary phase. Lower temperatures broaden the impurity peak, potentially causing it to tail into adjacent degradation products.

  • Organic Modifier Concentration (± 2% Absolute):

    • The Causality: Due to the extreme hydrophobicity of Impurity 31, even a 2% drop in acetonitrile concentration will exponentially increase its retention factor (

      
      ), leading to unacceptably long run times and peak diffusion.
      

Self-Validating Experimental Protocol

To prove method robustness, the following step-by-step UPLC protocol employs a self-validating framework. The system continuously verifies its own suitability before and after deliberate parameter variations.

Step 1: Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Milli-Q Water.

  • Standard Solution: Dissolve Fingolimod HCl reference standard in diluent to a concentration of 0.5 mg/mL.

  • Spiked Sample Solution: Prepare a 0.5 mg/mL Fingolimod solution and spike it with 2-Hydroxydecanal Fingolimod at the specification limit of 0.15% (0.75 µg/mL).

Step 2: Baseline Chromatographic Setup
  • Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 20 mM

    
     buffer, adjusted to pH 6.5.
    
  • Mobile Phase B: 100% Acetonitrile.

  • Baseline Conditions: Flow rate 0.40 mL/min, Temperature 45°C, Gradient elution.

Step 3: Execution of the Self-Validating Sequence
  • Self-Validation Checkpoint 1 (System Suitability Test - SST): Inject the Standard Solution six times. The run is only authorized to proceed if the Relative Standard Deviation (RSD) of the Fingolimod peak area is < 2.0%, and theoretical plates > 3000.

  • Parameter Variation Injections: Inject the Spiked Sample Solution under the following deliberately altered conditions:

    • Flow rate: 0.36 mL/min and 0.44 mL/min.

    • Column Temperature: 40°C and 50°C.

    • Buffer pH: 6.3 and 6.7.

  • Self-Validation Checkpoint 2 (Bracketing): Re-inject the Standard Solution at the end of the sequence. If the retention time drift of the main peak exceeds 2.0% compared to Checkpoint 1, the system is deemed environmentally unstable, and the robustness data is automatically invalidated.

Quantitative Robustness Data

The table below summarizes the quantitative impact of deliberate parameter variations on the UPLC-PDA method. The critical quality attributes (CQAs) are Resolution (


) and Tailing Factor (

).
Parameter VariationCondition Tested

(Fingolimod / Impurity 31)
Tailing Factor (Impurity 31)Retention Time Shift (min)ICH Q2 Status
Baseline Standard3.2 1.1 0.00 Pass
Flow Rate (-10%)0.36 mL/min3.41.2+0.45Pass
Flow Rate (+10%)0.44 mL/min3.01.1-0.38Pass
Column Temp (-5°C)40°C3.51.3+0.60Pass
Column Temp (+5°C)50°C2.91.0-0.52Pass
Mobile Phase pH (-0.2)pH 6.32.81.1+0.15Pass
Mobile Phase pH (+0.2)pH 6.73.61.2-0.12Pass

Data Interpretation: Despite deliberate variations, the resolution between Fingolimod and 2-Hydroxydecanal Fingolimod never dropped below the ICH acceptable threshold of 1.5, confirming the method's robust selectivity.

Analytical Workflow Visualization

The following diagram maps the logical flow of the self-validating robustness testing procedure.

RobustnessWorkflow cluster_variations Deliberate Parameter Variations (ICH Q2) Start Baseline UPLC Method (Optimized Conditions) V1 Flow Rate ± 10% Start->V1 V2 Column Temp ± 5 °C Start->V2 V3 Mobile Phase pH ± 0.2 units Start->V3 V4 Organic Modifier ± 2% Start->V4 Inject Inject Spiked Fingolimod (0.15% Impurity 31) V1->Inject V2->Inject V3->Inject V4->Inject Eval System Suitability Evaluation Resolution > 1.5 | Tailing < 2.0 Inject->Eval Pass Method Deemed Robust Ready for Validation Eval->Pass

Parallel robustness testing workflow for 2-Hydroxydecanal Fingolimod under ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures". ICH Quality Guidelines. Available at:[Link]

  • ResearchGate. "Rapid Determination of Fingolimod Hydrochloride-Related Substances and Degradation Products in API and Pharmaceutical Dosage Forms by Use of a Stability-Indicating UPLC Method". ResearchGate Publications. Available at:[Link]

  • Der Pharma Chemica. "Stability indicating HPLC method for the quantification of fingolimod hydrochloride and its related substances". Der Pharma Chemica Journal. Available at:[Link]

Analytical Comparison Guide: Evaluating System Suitability Parameters for 2-Hydroxydecanal Fingolimod Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fingolimod hydrochloride is a highly effective utilized in the management of multiple sclerosis[1]. Due to its structural complexity, the active pharmaceutical ingredient (API) is prone to forming related substances and degradation products during synthesis and storage. Among these, (CAS: 1807606-93-4) is a critical, highly lipophilic impurity that requires stringent analytical monitoring to ensure drug safety and efficacy[2][3].

This guide objectively compares advanced chromatographic column technologies for the quantification of 2-Hydroxydecanal Fingolimod, detailing the causality behind System Suitability Parameters (SSP) and providing a self-validating experimental protocol.

The Causality of System Suitability: Why Parameters Matter

In analytical chemistry, a method is only as reliable as its self-validating mechanisms. For lipophilic compounds like 2-Hydroxydecanal Fingolimod, specific SSPs are non-negotiable[4]:

  • Tailing Factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) : Fingolimod and its analogs possess secondary amine groups. At neutral pH, these amines strongly interact with residual, unreacted silanols on the silica stationary phase via ion-exchange mechanisms. This secondary interaction causes severe peak tailing. By utilizing an  and heavily endcapped stationary phases, silanols are protonated (neutralized), ensuring symmetric peaks and reliable integration[5].
    
  • Resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) : 2-Hydroxydecanal Fingolimod shares a long alkyl chain backbone with the API and other homologs (e.g., hexyl/heptyl impurities). Hydrophobic retention on a C18 column is nearly identical among these species. Achieving baseline resolution (
    
    
    
    ) requires optimized gradient elution and high column efficiency to prevent co-elution, which would otherwise inflate the API's apparent assay value[6].
  • Theoretical Plates (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) : High theoretical plate counts indicate minimal band broadening. This is critical for maintaining the signal-to-noise (
    
    
    
    ) ratio required to detect the 2-Hydroxydecanal impurity at trace specification limits (e.g., 0.15%).

Impurity_Pathway API Fingolimod (API) Secondary Amine Stress Degradation / Synthesis Side Reactions API->Stress Environmental/Chemical Stress Impurity 2-Hydroxydecanal Fingolimod CAS: 1807606-93-4 Stress->Impurity Formation Interaction Silanol Interactions (Peak Tailing Risk) Impurity->Interaction Chromatographic Behavior

Logical relationship between Fingolimod degradation and chromatographic tailing risks.

Comparison of Analytical Alternatives

To achieve the mandated SSPs for 2-Hydroxydecanal Fingolimod, laboratories must select the appropriate stationary phase. Below is an objective comparison of three column technologies evaluated under identical gradient conditions.

  • Alternative A: Traditional Fully Porous 5 µm C18 (Legacy USP Approach) : Relies on standard HPLC systems. While it meets basic resolution criteria, it suffers from broader peaks and longer run times due to higher eddy diffusion[4][6].

  • Alternative B: Core-Shell (Solid-Core) 2.6 µm C18 : Features a solid silica core with a porous outer layer. This reduces the diffusion path length, delivering UHPLC-like efficiency (

    
    ) and superior resolution (
    
    
    
    ) at standard HPLC backpressures.
  • Alternative C: Sub-2 µm Fully Porous C18 (UHPLC) : Provides the maximum theoretical plates and sharpest peaks, but requires specialized ultra-high-pressure liquid chromatography (UHPLC) instrumentation.

Quantitative Data Presentation: SSP Comparison
System Suitability ParameterTarget SpecificationAlt A: Fully Porous 5 µm C18Alt B: Core-Shell 2.6 µm C18Alt C: Sub-2 µm C18 (UHPLC)
Resolution (

)

1.83.24.5
Tailing Factor (

)

1.61.11.0
Theoretical Plates (

)

4,50012,50022,000
Signal-to-Noise (

)

(for LOD)
45110185
Backpressure (bar) System Dependent~120 bar~240 bar~850 bar
Experimental Protocol: Self-Validating System Suitability Workflow

This step-by-step methodology ensures that the analytical system is fully validated prior to quantifying the 2-Hydroxydecanal Fingolimod impurity[7][6].

1. Reagent & Mobile Phase Preparation

  • Diluent : Mix Acetonitrile and Water in a 90:10 (v/v) ratio. Degas via sonication for 10 minutes[4].

  • Mobile Phase A (Buffer) : Prepare a 0.1% Phosphoric acid solution in highly purified HPLC-grade water (pH ~3.0). Filter through a 0.22 µm membrane[6]. Causality: The low pH protonates silanols, eliminating secondary interactions and peak tailing.

  • Mobile Phase B : 100% HPLC-grade Acetonitrile.

2. Standard Preparation

  • Reference Standard : Accurately weigh 15.0 mg of Fingolimod Hydrochloride API and spike with 0.15% (w/w) of (CAS: 1807606-93-4)[3].

  • Dissolve the mixture in 25.0 mL of Diluent to achieve a final API concentration of 0.6 mg/mL. Sonicate until complete dissolution is observed[6].

3. Chromatographic Conditions

  • Column : Core-Shell C18, 150 x 4.6 mm, 2.6 µm (Alternative B).

  • Flow Rate : 1.2 mL/min[7].

  • Column Temperature : 45°C. Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer kinetics for lipophilic compounds.

  • Detection Wavelength : UV at 220 nm[7][5].

  • Gradient Program :

    • 0.0 - 20.0 min: 45% B to 85% B

    • 20.0 - 37.0 min: Hold at 85% B

    • 37.0 - 37.5 min: 85% B to 45% B

    • 37.5 - 45.0 min: Re-equilibration at 45% B[7].

4. System Validation Execution

  • Inject 10 µL of the System Suitability Solution.

  • Evaluate the chromatogram against the self-validating criteria (

    
    , 
    
    
    
    ,
    
    
    ). If any parameter fails, the system is deemed unsuitable, and troubleshooting (e.g., column washing, pH verification) must be performed before proceeding to sample analysis.

SSP_Workflow cluster_SSP System Suitability Parameters (SSP) Prep Prepare System Suitability Solution (API + 2-Hydroxydecanal Impurity) Inject RP-HPLC Injection (Acidic Mobile Phase pH ~3.0) Prep->Inject Rs Resolution (Rs) > 1.5 Inject->Rs Tf Tailing Factor (Tf) < 2.0 Inject->Tf N Theoretical Plates (N) > 3000 Inject->N Decision All Parameters Met? Rs->Decision Tf->Decision N->Decision Pass System Suitable Proceed to Quantification Decision->Pass Yes Fail System Unsuitable Optimize Method Decision->Fail No

Self-validating workflow for evaluating HPLC system suitability parameters.

References
  • Der Pharma Chemica. "Stability indicating HPLC method for the quantification of fingolimod hydrochloride and its related substances". [Link]

Sources

Safety Operating Guide

2-Hydroxydecanal Fingolimod proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-Hydroxydecanal Fingolimod Prepared By: Senior Application Scientist, Laboratory Safety & Chemical Operations Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Operational Context & Causality

2-Hydroxydecanal Fingolimod (CAS: 1807606-93-4), also known as Fingolimod Impurity 31, is a highly lipophilic derivative and known synthetic impurity of the immunosuppressant drug Fingolimod[1][2]. In drug development, analytical laboratories frequently handle this standard for LC-MS/MS impurity profiling and quality control workflows.

Because Fingolimod and its structural analogs act as sphingosine-1-phosphate (S1P) receptor modulators, they possess potent biological activity even at trace concentrations. Furthermore, these compounds are classified as highly toxic to aquatic life with long-lasting environmental effects (H410/H412)[3][4]. Proper disposal is not merely a regulatory checkbox; it is a critical scientific imperative to prevent environmental bioaccumulation and ensure laboratory personnel safety.

Physicochemical & Hazard Profiling

Understanding the physical properties of 2-Hydroxydecanal Fingolimod dictates our operational choices. We do not pour this down the drain because its high lipophilicity prevents degradation in standard municipal wastewater biological treatments[5][6].

Property / HazardQuantitative Data / ClassificationOperational Causality & Implication
CAS Number 1807606-93-4[1]Mandatory identifier for EPA waste manifesting; no abbreviations allowed on labels[7].
Molecular Formula C33H59NO4High aliphatic carbon content necessitates high-temperature incineration for complete destruction.
Molecular Weight 533.44 g/mol [1]Bulky, highly lipophilic structure easily permeates standard latex; mandates nitrile gloves.
Aquatic Toxicity Category 1 (H410/H412)[3]Strictly prohibited from drain disposal. Must be captured in secondary containment[3][5].
Health Hazards H302, H315, H319[3][8]Harmful if swallowed; causes skin/eye irritation. Mandates handling in a Class II BSC or Fume Hood.

Step-by-Step Disposal Methodologies

To maintain a self-validating safety system, every step of this protocol includes a verification check. Do not proceed to the next step unless the verification condition is met.

Phase 1: Source Containment & Preparation

Causality: Due to the compound's high partition coefficient (LogP), it can readily penetrate single-layer gloves over prolonged exposure.

  • PPE Protocol: Don double-layer nitrile gloves, a fastened lab coat, and splash-proof safety goggles[8].

  • Engineering Controls: Perform all transfer and disposal operations inside a certified chemical fume hood with appropriate exhaust ventilation[3][8].

  • Verification: Check that the fume hood flow rate monitor reads within the safe operational range (typically 80-100 fpm) before opening the chemical vial.

Phase 2: Solid Waste Segregation (Powders & Consumables)

Causality: Aerosolized powders pose an inhalation risk (H335)[4][8]. Contaminated consumables (weigh boats, pipette tips, spatulas) must be treated as hazardous waste.

  • Collection: Carefully place all contaminated solid consumables into a rigid, puncture-resistant High-Density Polyethylene (HDPE) container.

  • Sealing: Cap the container tightly. Do not use temporary covers like Parafilm for waste storage.

  • Labeling: Affix a hazardous waste label immediately. Write the full chemical name ("Hazardous Waste: 2-Hydroxydecanal Fingolimod / Solid Debris"). Do not use chemical formulas or acronyms[7].

  • Verification: Inspect the exterior of the container for residual powder. Wipe down with an alcohol-soaked (isopropanol or ethanol) lint-free cloth to decontaminate[3].

Phase 3: Liquid Waste Segregation (Assay Solvents)

Causality: Analytical workflows typically dissolve this compound in organic solvents (e.g., DMSO, Methanol, Acetonitrile). Mixing incompatible solvents can cause exothermic reactions or pressure buildup[5][6].

  • Segregation: Determine the solvent matrix.

    • If dissolved in Methanol/Acetonitrile: Pour into the Non-Halogenated Organic Waste carboy.

    • If dissolved in Chloroform/Dichloromethane: Pour into the Halogenated Organic Waste carboy.

  • Transfer: Use a dedicated funnel to avoid spills. Crucial: Never leave the funnel in the waste container after use, as this violates EPA open-container regulations[7].

  • Verification: Ensure the liquid waste container is chemically compatible with the solvent and is kept closed at all times except when actively adding waste[6][7].

Segregation Gen 2-Hydroxydecanal Fingolimod Waste Generation Solid Solid Waste (Powders, Tips, Boats) Gen->Solid Liquid Liquid Waste (Assay Solvents, LC-MS Mobile Phase) Gen->Liquid SolidHaz Hazardous Solid Waste Double-bagged, HDPE Container Solid->SolidHaz Seal & Label completely LiqHaz Organic Solvent Waste (Halogenated vs. Non-Halogenated) Liquid->LiqHaz Segregate by solvent type Incinerator Licensed TSDF High-Temperature Incineration SolidHaz->Incinerator EPA Manifest & Broker LiqHaz->Incinerator EPA Manifest & Broker

Workflow for the segregation and disposal of 2-Hydroxydecanal Fingolimod waste.

Regulatory Compliance & Accumulation Logistics

To maintain compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) Subpart K regulations for laboratories[9], researchers must strictly manage how long waste sits in the laboratory.

Satellite Accumulation Area (SAA) Management

The SAA is the designated waste storage area at or near the point of generation (e.g., under the fume hood)[6][7].

  • Capacity & Time Limits: Waste containers in the SAA must be inspected weekly for leaks[6][9]. Once a container reaches its maximum safe capacity (typically 90% full to allow for vapor expansion), it must be removed from the SAA within 72 hours (3 days) [6][7].

  • Secondary Containment: All 2-Hydroxydecanal Fingolimod liquid waste must sit inside a secondary containment bin capable of holding 110% of the largest container's volume to prevent environmental release in the event of a primary container failure[9].

Central Accumulation Area (CAA) & Final Destruction

Once transferred from the SAA, the waste is moved to the facility's Central Accumulation Area. Academic and R&D laboratories operating under EPA Subpart K are permitted a maximum storage time of six months in the CAA[9]. Final disposal must be executed by a certified waste broker who transports the material to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3][10].

EPA_RCRA Bench Point of Generation (Fume Hood) SAA Satellite Accumulation Area (At or near generation point) Bench->SAA Immediate Transfer CAA Central Accumulation Area (Facility Storage) SAA->CAA Move within 72 hrs of reaching capacity TSDF Final Destruction (Licensed Incineration) CAA->TSDF Max 6 months storage (Academic/R&D limits)

EPA RCRA compliance logic for laboratory hazardous waste accumulation and disposal.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from[Link]

  • EPA. Laboratory Environmental Sample Disposal Information Document. Retrieved from[Link] (Note: URL routed via grounding tool).

  • South Dakota Department of Agriculture and Natural Resources. Waste Lab Chemical Disposal Guidance. Retrieved from[Link]

  • Central Washington University (CWU). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from[Link]

  • Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. Retrieved from[Link]

  • DC Chemicals. Fingolimod | 162359-55-9 | MSDS. Retrieved from[Link]

Sources

Personal protective equipment for handling 2-Hydroxydecanal Fingolimod

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly potent active pharmaceutical ingredients (HPAPIs) and their derivatives requires more than just following a checklist—it requires a fundamental understanding of the physicochemical and biological mechanisms at play.

2-Hydroxydecanal Fingolimod (CAS: 1807606-93-4) is a critical impurity and structural analog of Fingolimod, a potent sphingosine 1-phosphate (S1P) receptor modulator used as an immunosuppressant. Because this compound retains the highly lipophilic backbone of its parent API, it presents severe occupational hazards, including rapid dermal absorption and systemic immunosuppression upon inhalation.

This guide provides a self-validating, step-by-step operational framework for handling this compound, grounded in mechanistic causality to ensure absolute laboratory safety.

Pharmacological Hazard & Causality

To respect the chemical, you must understand its biological target. Fingolimod and its structurally related impurities do not merely cause local irritation; they are prodrugs or analogs that interact with sphingosine kinases. Upon entering the bloodstream via inhalation of dust or dermal absorption, they are phosphorylated and bind to S1P receptors.

The Causality of the Hazard: This binding induces aberrant receptor internalization and degradation. The physiological result is the sequestration of lymphocytes in lymph nodes, leading to acute, unintended immunosuppression (lymphopenia) in the exposed researcher [1].

G A 2-Hydroxydecanal Fingolimod (Occupational Exposure) B Systemic Absorption (Inhalation/Dermal) A->B Penetrates barriers C Sphingosine Kinase Phosphorylation B->C Hepatic Metabolism D S1P Receptor Binding (Agonism) C->D Active Metabolite E Receptor Internalization & Degradation D->E Aberrant Signaling F Lymphocyte Sequestration (Immunosuppression) E->F Pathological Outcome

Fig 1. Toxicological pathway of Fingolimod derivatives leading to immunosuppression.

Physicochemical Properties & Risk Assessment

Before designing a handling protocol, we must analyze the quantitative data that dictates our engineering controls.

Property / ParameterValue / DescriptionCausality / Operational Impact
CAS Number 1807606-93-4Unique identifier for safety and inventory tracking [3].
Molecular Weight ~533.8 - 589.9 g/mol High molecular weight powder; prone to generating hazardous, invisible dust [4].
Lipophilicity (LogP) Highly LipophilicRapidly crosses the stratum corneum; dictates the need for nitrile over latex PPE.
Aqueous Solubility Poor (< 1 mg/mL)Water is ineffective for decontamination; necessitates alcohol-based solvents [2].
GHS Classification H302, H315, H319, H335, H410Mandates strict respiratory, dermal, ocular, and environmental isolation [1].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for 2-Hydroxydecanal Fingolimod is selected based on the compound's specific failure modes.

  • Respiratory Protection:

    • Requirement: N95 (US) / P3 (EN 143) half-mask respirator, or a Powered Air-Purifying Respirator (PAPR) for bulk handling.

    • Causality: The primary vector for systemic toxicity is the inhalation of micro-dust generated during weighing. A P3 filter ensures >99.95% exclusion of these airborne particulates.

  • Dermal Protection (Hands):

    • Requirement: Double-gloving with extended-cuff Nitrile gloves.

    • Causality: Fingolimod derivatives are highly lipophilic. Latex offers poor chemical resistance to lipophilic compounds and the organic solvents (DMSO/Ethanol) used to dissolve them. Double-gloving ensures that if the outer glove is breached by a solvent, the inner glove prevents dermal absorption.

  • Dermal Protection (Body):

    • Requirement: Impervious, disposable Tyvek suit or a closed-front laboratory coat with tight-fitting cuffs.

    • Causality: Prevents micro-particulates from settling on street clothes, which could lead to chronic, low-dose exposure outside the laboratory.

  • Ocular Protection:

    • Requirement: Safety goggles with side-shields (not standard safety glasses).

    • Causality: The compound is a Category 2A severe eye irritant (H319). Side-shields prevent aerosolized dust from entering the ocular mucosa via ambient laboratory airflow [2].

Standard Operating Procedure: Safe Handling & Solubilization

This self-validating workflow ensures that the compound remains isolated from the researcher at all times.

Step 1: Environmental Isolation Do not handle this compound on an open bench. All handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Ensure the ventilation system is active and calibrated.

Step 2: Anti-Static Preparation Because the powder is fine and prone to static cling, wipe the exterior of the chemical vial and the weighing spatulas with a damp anti-static wipe. Causality: This prevents the powder from aerosolizing or jumping due to electrostatic discharge when the vial is opened.

Step 3: Weighing Tare a sealed weigh-boat or a pre-capped microcentrifuge tube. Transfer the required mass using a micro-spatula. Immediately seal the container before removing it from the balance area.

Step 4: Solubilization Inject the chosen solvent (e.g., DMSO or absolute Ethanol) directly into the sealed vial through a septum if possible, or open the vial only deep within the BSC. Causality: 2-Hydroxydecanal Fingolimod is practically insoluble in water; attempting to dissolve it in aqueous buffers first will result in hazardous, floating particulates. Always dissolve in the organic phase first, then dilute into aqueous media.

Workflow S1 1. PPE Donning (Double Nitrile, N95/PAPR) S2 2. Containment (Weigh inside BSC/Isolator) S1->S2 S3 3. Solubilization (Dissolve in DMSO/EtOH) S2->S3 S4 4. Decontamination (Alcohol Scrubbing) S3->S4 S5 5. Waste Disposal (Incineration/Biohazard) S4->S5

Fig 2. Step-by-step operational workflow for handling high-potency API impurities.

Spill Management & Disposal Plan

In the event of a spill, standard sweeping is strictly prohibited, as it will instantly aerosolize the immunosuppressive dust.

Step 1: Containment and Wet-Wiping If powder is spilled, do not sweep. Gently cover the spill with absorbent paper towels. Carefully pour Isopropanol or Ethanol over the towels to wet the powder. Causality: Wetting the powder with a solvent it is soluble in traps the particulates and prevents aerosolization.

Step 2: Chemical Decontamination Wipe up the dissolved spill working from the outside in. Once the visible spill is removed, scrub the surface twice using a solution of 70% Ethanol or Isopropanol, followed by a final wipe with a detergent solution. Causality: Water alone will merely smear the lipophilic compound across the benchtop. Alcohol breaks it down and lifts it from the surface [1].

Step 3: Waste Segregation Place all contaminated paper towels, outer gloves, and empty chemical vials into a heavy-duty, sealable biohazard or chemical waste bag. Label explicitly as "Toxic Chemical Waste: Fingolimod Derivatives (H410 Very toxic to aquatic life)." Do not pour any liquid waste down the drain; it must be collected for high-temperature incineration.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.